molecular formula C9H5ClN2 B1415178 6-Chloro-1H-indole-3-carbonitrile CAS No. 194490-17-0

6-Chloro-1H-indole-3-carbonitrile

Cat. No.: B1415178
CAS No.: 194490-17-0
M. Wt: 176.6 g/mol
InChI Key: HLDCXNREKOGGFC-UHFFFAOYSA-N
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Description

6-Chloro-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C9H5ClN2 and its molecular weight is 176.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDCXNREKOGGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652991
Record name 6-Chloro-1H-indole-3-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID90652991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194490-17-0
Record name 6-Chloro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical and chemical properties of 6-Chloro-1H-indole-3-carbonitrile?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1H-indole-3-carbonitrile

Abstract

This compound (CAS No: 194490-17-0) is a halogenated indole derivative that serves as a pivotal intermediate in synthetic organic chemistry and medicinal drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the strategic placement of chloro and nitrile functional groups on this core offers a versatile platform for further molecular elaboration. This technical guide provides a comprehensive analysis of the known and predicted physical and chemical properties of this compound. We will delve into its molecular structure, physicochemical characteristics, chemical reactivity, and standard analytical workflows for its characterization. This document is intended for researchers, chemists, and drug development professionals who utilize functionalized heterocycles in their synthetic endeavors.

Molecular Structure and Identifiers

The foundational step in understanding the properties of a molecule is to analyze its structure. This compound consists of a bicyclic indole core, with a chlorine atom substituted at the 6-position of the benzene ring and a nitrile group at the 3-position of the pyrrole ring. The electron-withdrawing nature of both the chloro and nitrile substituents significantly influences the electronic properties and reactivity of the indole ring system.

Caption: Chemical Structure of this compound.

IdentifierValueSource
CAS Number 194490-17-0[1][2]
Molecular Formula C₉H₅ClN₂
Molecular Weight 176.60 g/mol [2]
IUPAC Name This compoundN/A
Appearance Solid (Typical)

Physical Properties

The physical properties of a compound are critical for its handling, storage, and application in reactions. While specific experimental data for this compound is sparse in publicly available literature, we can infer key properties based on its structure and data from analogous compounds.

PropertyValue / DescriptionRationale & Comparative Insights
Melting Point Data not available. Expected to be a solid with a relatively high melting point.The parent compound, 6-chloroindole, has a melting point of 87-90 °C.[3] The addition of the polar nitrile group likely increases intermolecular forces (dipole-dipole interactions) and allows for potential hydrogen bonding with the N-H group, suggesting a higher melting point than 6-chloroindole itself.
Boiling Point Data not available.Due to its molecular weight and polarity, a high boiling point is expected, likely with decomposition at atmospheric pressure.
Solubility Varies depending on the solvent.Expected to have low solubility in water but moderate solubility in polar organic solvents like ethanol, acetone, and dimethylformamide (DMF). For comparison, 6-chloroindole is soluble in ethanol (50 mg/mL). The nitrile group enhances polarity, but the overall molecule remains largely aromatic and nonpolar.
pKa Data not available.The N-H proton of the indole ring is weakly acidic. Its pKa is expected to be slightly lower than that of unsubstituted indole (pKa ≈ 17) due to the electron-withdrawing effects of the chloro and nitrile groups, which stabilize the resulting conjugate base.

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the reactivity of its distinct functional groups.

Reactivity of the Indole Nucleus
  • N-H Acidity and N-Functionalization: The proton on the indole nitrogen is the most acidic proton in the molecule. It can be deprotonated using a suitable base (e.g., NaH) to form an indolyl anion. This anion is a potent nucleophile and can be readily alkylated, acylated, or arylated, providing a straightforward method to introduce substituents at the N-1 position. This is a crucial first step in many synthetic routes to prevent side reactions at the nitrogen.

  • Electrophilic Substitution: While the indole ring is inherently electron-rich and prone to electrophilic substitution, the presence of the electron-withdrawing nitrile group at the C3 position deactivates the pyrrole ring towards further electrophilic attack. The chloro group on the benzene ring is a weak deactivator but an ortho-, para-director.

Reactivity of the Nitrile Group

The cyano group at the C3 position is a versatile functional handle.

  • Hydrolysis: It can be hydrolyzed under strong acidic or basic conditions to yield the corresponding 6-chloro-1H-indole-3-carboxylic acid or 6-chloro-1H-indole-3-carboxamide. This transformation is fundamental for converting the nitrile into other key functional groups.

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This provides access to tryptamine derivatives, which are important pharmacophores.

Reactivity of the Chloro Substituent

The chlorine atom at the C6 position is perhaps the most valuable site for complex molecule synthesis.

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery. Key examples include:

    • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

    • Heck Coupling: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stability and Incompatibilities

The compound is generally stable under normal laboratory conditions.[4] However, it should be stored in a cool, dry place away from direct light to prevent degradation.

  • Incompatible Materials: Based on related indole and nitrile compounds, it should be kept away from strong oxidizing agents, strong reducing agents, strong acids, and acid chlorides.[4]

Standard Workflow for Synthesis and Spectroscopic Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Start Starting Materials (e.g., 6-Chloroindole) Reaction Chemical Transformation (e.g., Vilsmeier-Haack, Oximation, Dehydration) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Purified Solid Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Characterization IR IR Spectroscopy Product->IR Characterization MS Mass Spectrometry (HRMS) Product->MS Characterization Purity Purity Analysis (HPLC, Elemental) Product->Purity Characterization Final Structure Confirmed NMR->Final IR->Final MS->Final Purity->Final

Caption: General workflow for the synthesis and characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • Predicted ¹H NMR Spectrum:

    • N-H Proton: A broad singlet, typically downfield (> 8.0 ppm).

    • Aromatic Protons: Three protons on the benzene ring and two on the pyrrole ring, exhibiting characteristic splitting patterns (doublets, doublet of doublets) based on their coupling constants. The H2 proton adjacent to the nitrile will likely appear as a singlet or a narrow triplet.

    • Causality: The chemical shift of each proton is determined by its local electronic environment. Protons adjacent to the electron-withdrawing chloro and nitrile groups will be deshielded and appear further downfield.

  • Predicted ¹³C NMR Spectrum:

    • Carbonyl Carbon (C≡N): A sharp signal in the 115-125 ppm range.

    • Aromatic Carbons: Nine distinct signals are expected in the aromatic region (approx. 100-140 ppm). The carbon attached to the chlorine (C6) will be shifted downfield, and its signal may be broadened due to quadrupolar effects.

  • Experimental Protocol: NMR Analysis

    • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

    • Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • Predicted Characteristic Absorptions:

    • N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

    • C≡N Stretch (Nitrile): A sharp, intense absorption peak in the range of 2220-2260 cm⁻¹. This is a highly diagnostic peak.

    • C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

    • C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.

  • Experimental Protocol: ATR-IR Analysis

    • Background Scan: Record a background spectrum of the clean ATR crystal.

    • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

    • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio it against the background.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition.

  • Expected Molecular Ion Peak: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. A key diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), two distinct peaks will be observed:

    • [M]⁺ at m/z ≈ 176

    • [M+2]⁺ at m/z ≈ 178, with an intensity approximately one-third that of the [M]⁺ peak.

  • Expected Fragmentation: Common fragmentation pathways would likely involve the loss of HCN (27 Da) from the molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, a hazard assessment can be made based on structurally similar compounds like indole-3-carbonitrile and other chlorinated aromatics.[4][6][7]

  • Hazard Statements (Predicted):

    • H302: Harmful if swallowed.[4]

    • H312: Harmful in contact with skin.[4]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H332: Harmful if inhaled.[4]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6] Use a fume hood to avoid inhalation of dust.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical building block whose utility is defined by the orchestrated reactivity of its three key functional components: the indole N-H, the C3-nitrile, and the C6-chloro group. The ability to selectively functionalize each of these sites makes it a powerful intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its physical properties, chemical reactivity, and the analytical techniques required for its characterization is essential for its effective application in research and development.

References

An In-depth Technical Guide to the Discovery and Synthesis of 6-Chloro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Nucleus in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity, making it a privileged structure in the design of novel therapeutic agents. Within this vast chemical space, 6-Chloro-1H-indole-3-carbonitrile emerges as a molecule of significant interest. The presence of a chlorine atom at the 6-position can enhance metabolic stability and modulate binding affinities through halogen bonding, while the nitrile group at the 3-position is a versatile functional handle for further chemical elaboration and can itself contribute to biological activity. This guide provides a comprehensive overview of the discovery and synthetic history of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Tracing the Origins: A Likely Pathway to Discovery

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis can be logically deduced from established and well-documented methodologies for indole functionalization. The most probable and historically consistent approach involves a multi-step sequence starting from a readily available substituted aniline. This pathway leverages foundational reactions in heterocyclic chemistry, suggesting its initial preparation was likely an extension of known methods to a new, specifically substituted target.

The logical synthetic pathway, based on an analysis of analogous preparations, likely involved the initial synthesis of the corresponding aldehyde, 6-chloro-1H-indole-3-carboxaldehyde, followed by its conversion to the nitrile.

Synthetic Strategies: From Precursor to Final Product

The synthesis of this compound is best approached in a two-stage process:

  • Formation of the Intermediate Aldehyde: Synthesis of 6-chloro-1H-indole-3-carboxaldehyde.

  • Conversion to the Nitrile: Transformation of the aldehyde to the final carbonitrile.

Part 1: Synthesis of 6-Chloro-1H-indole-3-carboxaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

A plausible and efficient synthesis of the key intermediate, 6-chloro-1H-indole-3-carboxaldehyde, starts from 5-chloro-2-methylaniline.[1]

Experimental Protocol: Synthesis of 6-Chloro-1H-indole-3-carboxaldehyde

  • Step 1: Preparation of the Vilsmeier Reagent

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10°C.

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Step 2: Formylation of 5-Chloro-2-methylaniline

    • To the freshly prepared Vilsmeier reagent, add a solution of 5-chloro-2-methylaniline in DMF dropwise, ensuring the temperature remains below 10°C.[1]

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.[1]

    • Heat the reaction mixture to 90°C and maintain for 8 hours.[1]

  • Step 3: Work-up and Isolation

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the mixture is basic.[1]

    • A pale yellow solid will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 6-chloro-1H-indole-3-carboxaldehyde.[1]

Parameter Value Reference
Starting Material5-Chloro-2-methylaniline[1]
ReagentsDMF, POCl₃, Na₂CO₃[1]
Reaction Time~10 hours[1]
Reaction Temp.0°C to 90°C[1]
Yield~91%[1]

Causality Behind Experimental Choices:

  • Starting Material: 5-chloro-2-methylaniline is a strategic choice as the Vilsmeier-Haack reaction with this precursor directly leads to the desired 6-chloroindole skeleton.

  • Vilsmeier Reagent: The in situ formation of the Vilsmeier reagent is crucial for its high reactivity. The electrophilic nature of this reagent is key to attacking the electron-rich indole nucleus.

  • Temperature Control: The initial low temperature is critical to control the exothermic reaction during the formation of the Vilsmeier reagent and the subsequent addition of the aniline derivative. The later heating step provides the necessary energy for the cyclization and formation of the indole ring.

  • Basic Work-up: The use of sodium carbonate neutralizes the acidic reaction mixture and facilitates the precipitation of the aldehyde product.

Diagram of the Synthetic Workflow:

G cluster_0 Part 1: Aldehyde Synthesis cluster_1 Part 2: Nitrile Conversion A 5-Chloro-2-methylaniline C 6-Chloro-1H-indole-3-carboxaldehyde A->C Vilsmeier-Haack Reaction B Vilsmeier Reagent (DMF, POCl3) B->C D 6-Chloro-1H-indole-3-carboxaldehyde F 6-Chloro-1H-indole-3-carboxaldehyde Oxime D->F Oximation E Hydroxylamine E->F H This compound F->H Dehydration G Dehydrating Agent G->H

Synthetic workflow for this compound.
Part 2: Conversion of 6-Chloro-1H-indole-3-carboxaldehyde to this compound

The conversion of an aldehyde to a nitrile is a common transformation in organic synthesis. One of the most reliable methods is through the dehydration of an intermediate aldoxime.[2]

Experimental Protocol: Synthesis of this compound

  • Step 1: Formation of the Oxime

    • In a round-bottom flask, dissolve 6-chloro-1H-indole-3-carboxaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and pyridine.

    • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Upon completion, cool the mixture and add water to precipitate the oxime.

    • Collect the solid by filtration, wash with water, and dry to obtain 6-chloro-1H-indole-3-carboxaldehyde oxime.

  • Step 2: Dehydration of the Oxime to the Nitrile

    • In a flask equipped with a reflux condenser, suspend the dried 6-chloro-1H-indole-3-carboxaldehyde oxime in a dehydrating agent such as acetic anhydride, phosphorus pentoxide, or thionyl chloride.

    • Heat the mixture to reflux for several hours until the reaction is complete.

    • Cool the reaction mixture and carefully pour it onto ice-water to quench the excess dehydrating agent.

    • The nitrile product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Parameter Value Reference (Analogous)
Starting Material6-Chloro-1H-indole-3-carboxaldehyde[2]
Reagents (Oximation)Hydroxylamine hydrochloride, Base[2]
Reagents (Dehydration)Acetic anhydride (or similar)[2]
Yield (Analogous)85-95% for indole-3-carbonitrile[2]

Trustworthiness of the Protocol:

This two-step protocol is a self-validating system. The formation of the intermediate oxime can be confirmed by standard analytical techniques (e.g., NMR, IR, and melting point). The successful conversion to the nitrile will be evident by the disappearance of the oxime hydroxyl group and the appearance of the characteristic nitrile stretch in the IR spectrum, along with the expected shifts in the NMR spectrum.

Modern Synthetic Approaches and Field Insights

While the classical approach described above is robust, modern synthetic chemistry offers several alternative routes that may provide advantages in terms of efficiency, milder reaction conditions, and functional group tolerance.

  • Direct Cyanation: Recent advances have enabled the direct C-H cyanation of indoles, bypassing the need for a pre-functionalized starting material. These methods often employ transition metal catalysts or photoredox catalysis. While potentially more atom-economical, regioselectivity can be a challenge and would need to be optimized for the 6-chloroindole substrate.

  • One-Pot Procedures: It is conceivable to develop a one-pot procedure from the aldehyde to the nitrile, for example, by using a reagent system that both forms the oxime and facilitates its dehydration in a single step.

From a drug development perspective, the choice of synthetic route will depend on factors such as scale, cost of reagents, and the need for stringent purity. For early-stage discovery, a rapid and reliable route like the one detailed above is often preferred. For large-scale synthesis, a more streamlined process with fewer isolation steps would be advantageous.

Applications in Drug Development: A Molecule of Untapped Potential

While this compound itself is not a marketed drug, its structural motifs are present in numerous biologically active compounds, suggesting its potential as a key intermediate in the synthesis of future therapeutics.

  • Kinase Inhibitors: The indole nucleus is a common scaffold in kinase inhibitors used in oncology. The 6-chloro substituent can enhance binding to the ATP-binding site of various kinases. The nitrile group can serve as a handle for the introduction of pharmacophores that target specific regions of the kinase domain.

  • Antiviral Agents: Several indole derivatives have shown promise as antiviral agents. For example, indole-based compounds have been investigated as inhibitors of the SARS-CoV-2 3CLpro enzyme.[3] The specific substitution pattern of this compound could be explored for activity against a range of viruses.

  • Neurological Disorders: Indole compounds are known to interact with various receptors in the central nervous system. Patents have been filed for novel indole compounds for the treatment of neurological diseases.[4]

  • Anti-prion Activity: Indole-3-glyoxylamides, which can be synthesized from indole-3-carbonitriles, have been identified as potent anti-prion agents.[5] This highlights a potential therapeutic avenue for this class of compounds in treating fatal neurodegenerative diseases.

The synthesis of this compound provides a valuable starting point for the exploration of these and other therapeutic areas. Its strategic functionalization allows for the generation of diverse libraries of compounds for high-throughput screening and lead optimization.

Conclusion

This compound stands as a testament to the enduring importance of the indole scaffold in chemical and pharmaceutical research. While its own "discovery" may be an extension of classical synthetic methods, its value as a building block for novel therapeutic agents is clear. The synthetic routes detailed in this guide, grounded in established chemical principles, provide a reliable and reproducible means of accessing this important molecule. As our understanding of disease biology grows, the strategic application of such well-defined chemical entities will undoubtedly continue to drive the discovery of the next generation of medicines.

References

A Technical Guide to the Structure Elucidation of Novel Chlorinated Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enigma of Chlorinated Indoles

Chlorinated indole alkaloids represent a fascinating class of natural products, often exhibiting potent and diverse biological activities that make them prime candidates for drug discovery.[1][2][3] Their unique chemical architectures, frequently found in marine organisms, present a formidable challenge to the natural product chemist.[1][2] The elucidation of their structures is a puzzle that requires a symphony of modern analytical techniques, a deep understanding of spectroscopic principles, and an intuitive approach to data interpretation. This guide is not a rigid protocol but a narrative journey through the process of structure elucidation, grounded in the real-world example of a novel chlorinated bis-indole alkaloid, dionemycin.[1][4][5] Our focus will be on the "why" behind each experimental choice, providing a logical framework that can be adapted to the unique challenges presented by each new molecule.

Chapter 1: The Discovery Phase - From Marine Depths to the Laboratory Bench

The journey to elucidating the structure of a novel compound begins with its discovery and isolation. Marine sponges and their associated microorganisms are a particularly rich source of halogenated natural products.[6][7]

Isolation of the Target Compound

The initial step involves the extraction of organic molecules from the source organism. A common and effective method is solvent extraction, often followed by chromatographic separation to isolate individual compounds.

Experimental Protocol: Extraction and Isolation of Alkaloids from Marine Sources

  • Sample Preparation: The marine organism (e.g., sponge or microbial culture) is first lyophilized to remove water. The dried biomass is then ground into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction: A Soxhlet apparatus is a standard choice for the exhaustive extraction of moderately polar compounds like indole alkaloids.[8] The powdered biomass is placed in the Soxhlet thimble and repeatedly extracted with a solvent of intermediate polarity, such as ethyl acetate or a mixture of dichloromethane and methanol. The choice of solvent is critical and is often determined by preliminary small-scale extractions and literature precedents for similar organisms.

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Fractionation: The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic separations.

    • Column Chromatography: A common first step is column chromatography over silica gel or a reversed-phase C18 stationary phase. A gradient of solvents with increasing polarity is used to elute fractions of decreasing polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions showing interesting biological activity or unique profiles on thin-layer chromatography (TLC) are further purified by HPLC. A semi-preparative or preparative column is used, often with a photodiode array (PDA) detector to monitor the elution of compounds by their UV-Vis absorbance, which is characteristic for different chromophores like the indole nucleus.

Chapter 2: The Initial Interrogation - Unveiling the Molecular Formula and Core Structural Elements

Once a pure compound is in hand, the first step is to determine its molecular formula and gather initial clues about its structure. High-Resolution Mass Spectrometry (HRMS) and 1D NMR spectroscopy are the workhorses of this phase.

Determining the Molecular Formula with High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula.[7][9][10][11][12]

Data Presentation: HRMS Data for a Novel Chlorinated Indole

ParameterValueInterpretation
Ionization ModeESI+Electrospray ionization, positive mode
Measured m/z[M+H]⁺Protonated molecular ion
Exact Mass559.0123
Calculated Mass for C₂₆H₁₄Cl₃N₃O₄559.0128
Mass Error-0.9 ppmWithin the acceptable range for high-resolution instruments
Deduced Molecular Formula C₂₆H₁₄Cl₃N₃O₄

The presence of chlorine is often indicated by a characteristic isotopic pattern in the mass spectrum, where the M+2, M+4, etc. peaks have specific intensity ratios depending on the number of chlorine atoms.[13][14]

First Glimpse into the Structure: ¹H and ¹³C NMR Spectroscopy

1D NMR spectra provide fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.[15][16][17][18][19][20]

Interpreting the 1D NMR Spectra of an Indole Alkaloid:

  • ¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their connectivity through spin-spin coupling. For an indole core, one would expect to see signals in the aromatic region (typically δ 7-8 ppm). The presence of sharp singlets may indicate methyl groups or isolated protons, while complex multiplets suggest protons that are coupled to their neighbors.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts provide clues about the type of carbon (e.g., carbonyls >160 ppm, aromatic carbons 100-150 ppm, aliphatic carbons 10-60 ppm). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

Chapter 3: Assembling the Pieces - The Power of 2D NMR Spectroscopy

2D NMR experiments are the cornerstone of structure elucidation for complex molecules, providing a roadmap of how the atoms are connected.[11][14][18][21][22][23]

Experimental Workflow: Structure Elucidation using 2D NMR

Caption: A typical workflow for 2D NMR-based structure elucidation.

Tracing Proton-Proton Connections with COSY

The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds.[18] This allows for the identification of spin systems, which are groups of connected protons.

Linking Protons to their Directly Attached Carbons with HSQC

The HSQC (Heteronuclear Single Quantum Coherence) spectrum shows correlations between protons and the carbons to which they are directly attached.[23][24] This is a crucial step in assigning the carbon skeleton.

Building the Molecular Scaffold with HMBC

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful tool for assembling the molecular framework.[8][23][24] It reveals correlations between protons and carbons that are two or three bonds away. These long-range correlations are essential for connecting the spin systems identified from COSY and for identifying quaternary carbons (carbons with no attached protons).

Data Presentation: Key HMBC Correlations for Dionemycin

Proton (δ ppm)Correlated Carbons (δ ppm)Interpretation
H-2'C-3, C-2 (carbonyl)Connects the indole ring to the central pyrrole-2,5-dione moiety.
H-2"C-4, C-5 (carbonyl)Confirms the linkage of the second indole ring to the central core.
H-4'/4"C-3'/3"Establishes connectivity within the indole rings.
H-6'/6"C-4'/4", C-7a'/7a"Further confirms the indole ring structure and substitution pattern.

Data adapted from the structure elucidation of dionemycin.[5]

Unraveling the 3D Structure with NOESY

The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds.[4][5][6][25] This is invaluable for determining the relative stereochemistry of the molecule.

Chapter 4: The Final Confirmation - Absolute Configuration by X-ray Crystallography

While NMR can reveal the relative stereochemistry, determining the absolute configuration of a chiral molecule often requires X-ray crystallography.[1] This technique provides an unambiguous 3D structure of the molecule as it exists in a single crystal.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystallization: The first and often most challenging step is to grow a single crystal of the compound of sufficient quality. This is typically achieved by slowly evaporating the solvent from a saturated solution of the compound. A variety of solvents and solvent combinations may need to be screened.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. The structural model is then refined to best fit the experimental data.

  • Determination of Absolute Configuration: For chiral molecules, the absolute configuration can often be determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry.

Chapter 5: A Case Study in Action - The Structure Elucidation of Dionemycin

Dionemycin is a novel chlorinated bis-indole alkaloid isolated from the deep-sea-derived Streptomyces sp. SCSIO 11791.[4][5] Its structure was elucidated through a combination of the techniques described in this guide.

  • Molecular Formula Determination: HRESIMS analysis established the molecular formula as C₂₆H₁₃Cl₃N₂O₄, indicating 19 degrees of unsaturation.[4][5]

  • 1D NMR Analysis: The ¹H and ¹³C NMR spectra suggested the presence of two indole rings and a central core.

  • 2D NMR Analysis:

    • COSY experiments identified the spin systems within the two indole moieties.

    • HSQC correlated the protons with their directly attached carbons.

    • HMBC was the key to connecting the two indole rings to a central 3,4-bis-indole-pyrrole-2,5-dione moiety and to placing the three chlorine atoms on the indole rings.[5]

  • Final Structure: The collective spectroscopic data led to the unambiguous assignment of the planar structure of dionemycin.

Conclusion: An Integrated Approach to a Complex Problem

The structure elucidation of novel chlorinated indole compounds is a testament to the power of modern analytical chemistry. It is a process that relies not on a single technique but on the thoughtful and integrated application of multiple spectroscopic methods. By understanding the strengths and limitations of each technique and by applying a logical, evidence-based approach, researchers can confidently unravel the intricate structures of these fascinating and potentially life-saving molecules.

References

A Technical Guide to the Biological Potential of 6-Chloro-1H-indole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Indole Scaffold as a Cornerstone in Medicinal Chemistry

The indole ring system, a fusion of benzene and pyrrole, is recognized as a "privileged scaffold" in drug discovery.[1][2][3] Its structural resemblance to the amino acid tryptophan allows it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[4][5] The biological profile of an indole derivative can be profoundly influenced by the nature and position of its substituents. This guide focuses on a specific, highly promising class: derivatives of 6-Chloro-1H-indole-3-carbonitrile. The presence of a chloro group at the 6-position and a carbonitrile moiety at the 3-position creates a unique electronic and steric profile, unlocking a diverse range of pharmacological activities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, synthesizing current knowledge and providing practical insights into the therapeutic potential of these compounds.

Part 1: Core Biological Activities and Mechanistic Insights

Derivatives of the this compound core have demonstrated significant potential across several therapeutic areas, most notably in oncology, infectious diseases, and neurology. The following sections dissect these activities, grounding the discussion in mechanistic data and experimental evidence.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The most extensively documented activity of these indole derivatives is their potent antiproliferative effect against various cancer cell lines.[6][7] This efficacy is not achieved through a single mechanism but rather a multi-targeted approach, primarily involving kinase inhibition and disruption of microtubule dynamics.

Protein kinases are critical regulators of cellular processes, and their deregulation is a hallmark of cancer.[8] Indole derivatives have proven to be a fertile ground for the development of potent kinase inhibitors.[9][10][11]

  • Tropomyosin Receptor Kinase (TRK) Inhibition: TRK has emerged as a crucial target in cancers driven by NTRK gene fusions. A novel 1H-indole-3-carbonitrile derivative, compound C11, was developed as a highly potent TRK inhibitor.[12] Mechanistic studies revealed that C11 induced cancer cell death by arresting the cell cycle, triggering apoptosis, and reducing the levels of phosphorylated TRK.[12] This compound showed significant antiproliferative effects against TRK-dependent cancer cell lines (Km-12) and inhibited both colony formation and cell migration in a dose-dependent manner.[12]

  • EGFR, VEGFR-2, FLT3, and CDK2 Inhibition: While direct studies on this compound are nascent, molecular docking and research on analogous structures strongly suggest a broader kinase inhibitory profile. Docking calculations have identified indole-based acrylonitriles as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with a preference for the latter.[10] Furthermore, related oxindole scaffolds have yielded potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinase 2 (CDK2), crucial regulators of cell proliferation and survival.[13]

G cluster_0 Cell Exterior cluster_1 Cell Interior GF Growth Factor TRK TRK Receptor (Tyrosine Kinase) GF->TRK binds RAS_RAF RAS/RAF/MEK/ERK Pathway TRK->RAS_RAF activates PI3K_AKT PI3K/AKT Pathway TRK->PI3K_AKT activates TRK->Block Indole 6-Chloro-1H-indole -3-carbonitrile Derivative Indole->TRK INHIBITS Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis inhibition leads to Block->RAS_RAF Block->PI3K_AKT

Diagram 1: Proposed Kinase Inhibition Pathway.

A foundational strategy in cancer therapy is the targeting of the cellular cytoskeleton. The 6-chloroindole structural motif is a key component in molecules that function as microtubule-destabilizing agents.[6] This mechanism is famously employed by the natural indole alkaloids vincristine and vinblastine.[11][14][15]

By interfering with tubulin polymerization, these derivatives prevent the formation of the mitotic spindle, a structure essential for cell division. This disruption leads to a cascade of events, including:

  • Cell Cycle Arrest: Cells are unable to progress through mitosis and are arrested in the G2/M phase.[6]

  • Induction of Apoptosis: The sustained mitotic arrest triggers the intrinsic (mitochondrial) pathway of programmed cell death.[6]

This mechanism is particularly effective against the rapidly dividing cells characteristic of cancer.

G Tubulin α/β-Tubulin Dimers MT Microtubules (Cytoskeleton) Tubulin->MT Polymerization Spindle Mitotic Spindle Formation MT->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption Leads To Indole 6-Chloro-1H-indole -3-carbonitrile Derivative Indole->Tubulin Binds To & Destabilizes Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Triggers

Diagram 2: Microtubule Destabilization Pathway.

The antiproliferative potential of various indole-3-carbonitrile and related derivatives has been quantified against numerous human cancer cell lines.

Compound Class/DerivativeCancer Cell LineActivity Metric (IC₅₀/GI₅₀)Reference
1H-indole-3-carbonitrile (C11)Km-12 (TRK-dependent)Potent Antiproliferative[12]
Indole-based Sulfonohydrazide (5f)MCF-7 (Breast)13.2 µM[16]
Indole-based Sulfonohydrazide (5f)MDA-MB-468 (Breast)8.2 µM[16]
Indolyl-1,2,4-triazole (7i)PaCa2 (Pancreatic)0.8 µM[17]
Indolyl-1,2,4-triazole (7n)MCF7 (Breast)1.6 µM[17]
Indolyl-1,2,4-triazole (7c)PC3 (Prostate)4.0 µM[17]
Oxindole Derivative (5l)Leukemia (Panel Average)3.39 µM[13]
Oxindole Derivative (5l)Colon (Panel Average)5.97 µM[13]
Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents.[1][18] Indole derivatives, particularly those featuring chloro-substitutions and linked to other heterocyclic systems like triazoles and thiadiazoles, have emerged as promising candidates.[18][19]

  • Antibacterial Efficacy: Studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Escherichia coli.[18][19][20] In some cases, the minimum inhibitory concentrations (MICs) were found to be 20- to 100-fold lower than standard antibiotics like ciprofloxacin and ampicillin.[20]

  • Antifungal Efficacy: Potent activity has been observed against fungal pathogens, notably Candida albicans and the often-resistant Candida krusei.[18][19] Several indole-triazole derivatives were found to be more effective than the standard antifungal drug fluconazole.[18][19]

  • Proposed Mechanism: While not fully elucidated for all derivatives, a likely mechanism of action is the disruption of the bacterial membrane, leading to leakage of intracellular components and cell death. This has been demonstrated for related indole-polyamine conjugates.[21]

Compound ClassMicroorganismActivity Metric (MIC)Reference
Indole-triazole/thiadiazoleS. aureus, MRSA, E. coli3.125 - 50 µg/mL[19]
Indole-triazole (3d)MRSAMore effective than ciprofloxacin[19]
Indole-triazole derivativesC. kruseiMore effective than fluconazole[18][19]
Indole carboxamidesS. aureus, B. subtilis, E. coli1.56 - 12.5 µg/mL[20]
Potent and Selective Enzyme Inhibition

Beyond kinases, these indole scaffolds can selectively inhibit other enzyme classes implicated in disease.

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes are critical targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. A study of 3-chloro-1H-indole-5,6-dicarbonitrile derivatives revealed potent, reversible, and competitive inhibition of both MAO-A and MAO-B isoforms.[22] The lead compound, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile, exhibited IC₅₀ values in the low nanomolar range, highlighting its potential for development as a therapeutic for neurological conditions.[22]

CompoundTargetActivity Metric (IC₅₀)Reference
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrileMAO-A0.014 µM[22]
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrileMAO-B0.017 µM[22]
  • Cyclooxygenase (COX) Inhibition: Indole-N-acylhydrazone derivatives have been identified as selective COX-2 inhibitors.[23] Selective COX-2 inhibition is a highly desirable trait for anti-inflammatory drugs, as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs. In vivo studies confirmed the anti-inflammatory activity of these compounds, with one derivative completely suppressing carrageenan-induced paw edema in an animal model.[23]

Part 2: Synthesis and Experimental Protocols

The translation of therapeutic potential into tangible results requires robust synthetic methods and validated experimental protocols. This section provides an overview of common synthetic strategies and detailed, step-by-step methodologies for key biological assays.

General Synthetic Strategies

The synthesis of this compound derivatives can be approached in several ways, often involving palladium-catalyzed cross-coupling reactions, Friedel-Crafts acylations, or condensation reactions with precursors like acid hydrazides to form heterocyclic appendages.[3][5][17][24] A common strategy involves modifying a pre-formed this compound scaffold.

Protocol 2.1.1: Iodination of an Indole-carbonitrile Scaffold (Exemplar)

This protocol, adapted from literature, demonstrates a key step in functionalizing the indole ring at the 3-position, which is a common precursor step for further coupling reactions.[24]

  • Dissolution: Dissolve 1H-indole-2-carbonitrile (1.0 equivalent) in N,N-Dimethylformamide (DMF).

  • Base Addition: Add potassium hydroxide (KOH) (3.6 equivalents) in small portions to the solution.

  • Stirring: Stir the mixture for 30 minutes at room temperature to facilitate deprotonation.

  • Iodine Addition: Cool the mixture to 0 °C. Add a solution of iodine (1.0 equivalent) in DMF dropwise.

  • Reaction: Allow the mixture to stir for 4 hours at room temperature.

  • Quenching: Pour the reaction mixture into a solution of water and saturated aqueous ammonium chloride (NH₄Cl) and stir for 30 minutes.

  • Isolation: Filter the resulting precipitate on a Büchner funnel and dry under vacuum to yield the 3-iodo-1H-indole-2-carbonitrile product.

Key Biological Evaluation Protocols

Protocol 2.2.1: In Vitro Cytotoxicity Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity in cancer cell lines.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% (w/v) Trichloroacetic Acid (TCA). Incubate for 1 hour at 4 °C.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. After air drying, add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Readout: Measure the absorbance at 510 nm using a microplate reader. Calculate the percentage of growth inhibition and determine the IC₅₀/GI₅₀ value.

Protocol 2.2.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) and dilute it in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum only) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours (for bacteria) or as appropriate for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical start Scaffold Design (6-Chloro-1H-indole -3-carbonitrile) synth Chemical Synthesis & Purification start->synth char Structural Characterization (NMR, MS) synth->char screen Primary Screening (e.g., Anticancer, Antimicrobial) char->screen dose Dose-Response (IC50 / MIC Determination) screen->dose mech Mechanism of Action (e.g., Kinase Assay, Cell Cycle) dose->mech adme In Vitro ADMET (Microsomal Stability, Plasma Binding) mech->adme animal Animal Model Testing (Efficacy Studies) adme->animal pk Pharmacokinetics (PK) & Toxicology animal->pk lead Lead Optimization pk->lead

Diagram 3: Experimental Workflow for Drug Discovery.

Part 3: Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with significant, demonstrable biological activities. The evidence strongly supports their potential as anticancer agents acting through kinase inhibition and microtubule disruption, as broad-spectrum antimicrobial agents, and as selective enzyme inhibitors for neurological and inflammatory conditions.

To advance these promising leads from the laboratory to the clinic, future research efforts must be rigorously focused and strategically directed.

Key Future Imperatives:

  • Direct Biological Evaluation: There is a need for more comprehensive in vitro and in vivo studies focused specifically on the parent this compound molecule and its immediate, systematically modified derivatives to build a clear and robust Structure-Activity Relationship (SAR).[6]

  • Target Deconvolution: Utilize advanced techniques such as chemical proteomics, thermal shift assays, and extensive molecular docking to definitively identify and validate the specific molecular targets for the most potent compounds.[6]

  • Pharmacokinetic Profiling: Early and thorough in vitro and in vivo ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are critical to assess the drug-like properties of lead candidates, including metabolic stability and oral bioavailability.[12][25][26]

  • Exploration of New Therapeutic Areas: Given the scaffold's ability to interact with diverse biological targets, its potential in other areas such as antiviral[27] and anti-inflammatory[23][28] diseases warrants deeper investigation.

By pursuing these avenues, the scientific community can fully unlock the therapeutic potential of this privileged chemical scaffold, paving the way for the development of next-generation medicines.

References

The Indole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products and its integral role in a significant number of FDA-approved pharmaceuticals underscore its "privileged" status.[1] This guide provides a comprehensive exploration of the indole scaffold's multifaceted role in drug discovery and development. We will delve into the fundamental physicochemical properties that make indole an attractive pharmacophore, examine its diverse biological activities, and provide detailed insights into the structure-activity relationships that guide the design of novel therapeutics. Furthermore, this document will present key synthetic methodologies for accessing functionalized indoles and representative protocols for their biological evaluation, offering a practical resource for researchers in the field.

The Enduring Appeal of the Indole Scaffold

The indole ring system, consisting of a benzene ring fused to a pyrrole ring, is a structural motif that has captivated chemists and pharmacologists for over a century.[1] Its unique electronic and steric properties allow it to engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] This versatility in binding is a key contributor to the diverse pharmacological activities exhibited by indole-containing compounds.[1]

Physicochemical Properties: A Foundation for Drug-Likeness

The indole scaffold's utility in medicinal chemistry is deeply rooted in its inherent physicochemical characteristics. The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, a crucial interaction for anchoring ligands to their biological targets.[3] The aromatic nature of the bicyclic system provides a platform for π-π stacking interactions with aromatic residues in proteins.[2] Furthermore, the overall planarity and moderate lipophilicity of the indole nucleus contribute to favorable pharmacokinetic properties, including membrane permeability and bioavailability.[4] The ability to readily functionalize various positions on the indole ring allows for the fine-tuning of these properties to optimize drug-like characteristics.[4]

A Ubiquitous Presence in Nature and Medicine

The indole scaffold is a recurring theme in the molecular architecture of numerous natural products with profound biological activities.[5] Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and the potent anticancer agents vincristine and vinblastine, derived from the Madagascar periwinkle.[6][7] This natural prevalence has served as a rich source of inspiration for the development of synthetic indole-based drugs. Indeed, a significant number of FDA-approved drugs feature the indole core, targeting a wide spectrum of diseases, from inflammation and migraines to cancer and infectious diseases.[8][9]

Synthetic Strategies for Accessing the Indole Core

The construction of the indole nucleus is a well-trodden path in organic synthesis, with a variety of named reactions providing access to a diverse range of substituted indoles. The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the available starting materials.

The Fischer Indole Synthesis: A Classic and Versatile Method

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for constructing the indole ring.[10] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.[7]

Mechanism of the Fischer Indole Synthesis:

The reaction proceeds through a series of well-established steps:

  • Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.[5]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[5]

  • [11][11]-Sigmatropic Rearrangement: The protonated enamine undergoes a[11][11]-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a di-imine intermediate.[7]

  • Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.[10]

Experimental Protocol: Synthesis of 2-phenylindole via Fischer Indole Synthesis

  • Materials: Phenylhydrazine (1.0 eq), acetophenone (1.0 eq), polyphosphoric acid (PPA).

  • Procedure:

    • To a stirred solution of phenylhydrazine in a suitable solvent (e.g., toluene), add an equimolar amount of acetophenone.

    • Heat the mixture to reflux for 1-2 hours to ensure the formation of the phenylhydrazone.

    • Cool the reaction mixture and slowly add polyphosphoric acid.

    • Heat the mixture to 100-120 °C for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-phenylindole.

Modern Synthetic Approaches

While the Fischer synthesis is a workhorse, several other methods offer alternative pathways to functionalized indoles. These include:

  • The Leimgruber-Batcho Indole Synthesis: A two-step procedure that is particularly useful for preparing indoles with electron-donating groups on the benzene ring.[12]

  • The Reissert Indole Synthesis: This method involves the reductive cyclization of an o-nitrophenylpyruvic acid derivative.[12]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like the Heck and Buchwald-Hartwig reactions have been adapted for indole synthesis, offering excellent control over regioselectivity and functional group tolerance.

The Indole Scaffold in Anticancer Drug Discovery

The indole nucleus is a prominent feature in a multitude of anticancer agents, both natural and synthetic.[11] These compounds exert their effects through various mechanisms, including the inhibition of tubulin polymerization, the modulation of protein kinase activity, and the induction of apoptosis.[11]

Targeting Microtubule Dynamics: The Vinca Alkaloids and Beyond

The vinca alkaloids, such as vincristine and vinblastine, are classic examples of indole-containing natural products that disrupt microtubule dynamics.[6] They bind to β-tubulin and inhibit its polymerization into microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[8][13]

Mechanism of Tubulin Polymerization Inhibition:

cluster_0 Microtubule Dynamics cluster_1 Inhibition by Indole Derivatives αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Microtubule->αβ-Tubulin Dimers Depolymerization Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->αβ-Tubulin Dimers Binds to β-tubulin

Caption: Inhibition of microtubule polymerization by vinca alkaloids.

Structure-Activity Relationship (SAR) of Indole-Based Tubulin Inhibitors:

The anticancer activity of indole-based tubulin inhibitors is highly dependent on their substitution pattern. Key SAR insights include:

Position of SubstitutionEffect on ActivityRationale
Indole N1 Substitution with small alkyl groups can be tolerated.Modulates lipophilicity and cell permeability.
Indole C2 Aromatic or heteroaromatic substituents are often beneficial.[14]Enhances binding to the colchicine binding site on tubulin.
Indole C3 A carbonyl or a substituted aryl group is crucial for activity.[1]Participates in key hydrogen bonding interactions within the binding pocket.
Indole C5 Electron-withdrawing groups can enhance potency.[15]Alters the electronic properties of the indole ring, influencing target binding.
Kinase Inhibition: A Targeted Approach to Cancer Therapy

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[16] The indole scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.[17]

Mechanism of Kinase Inhibition by Indole Derivatives:

Many indole-based kinase inhibitors are designed to mimic the adenine moiety of ATP, the natural substrate for kinases. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.[3]

cluster_0 Kinase Signaling cluster_1 Inhibition Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Indole-based Inhibitor Indole-based Inhibitor Indole-based Inhibitor->Kinase Binds to ATP pocket

Caption: Competitive inhibition of protein kinases by indole-based drugs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Materials: Recombinant kinase, kinase-specific substrate (e.g., a peptide), ATP, test compound, kinase buffer, detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • Procedure:

    • Prepare a solution of the test compound at various concentrations.

    • In a microplate, combine the kinase, substrate, and test compound in the kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence or luminescence), which is proportional to the amount of phosphorylated substrate.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits kinase activity by 50%.

Indole Derivatives as Anti-inflammatory Agents

Chronic inflammation is a key contributor to a range of diseases, including arthritis, cardiovascular disease, and cancer. The indole scaffold is found in several potent anti-inflammatory drugs, most notably indomethacin.[18]

Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of many indole derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[19] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[20]

Mechanism of COX Inhibition:

cluster_0 Prostaglandin Synthesis cluster_1 Inhibition Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Indole-based Inhibitor Indole-based Inhibitor Indole-based Inhibitor->COX-1 / COX-2

Caption: Inhibition of prostaglandin synthesis by indole-based COX inhibitors.

SAR of Indole-Based COX Inhibitors:

The development of selective COX-2 inhibitors has been a major focus in medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. Key SAR findings for indole-based COX inhibitors include:

  • Carboxylic Acid Group: The presence of a carboxylic acid group, or a bioisostere, is generally required for activity, as it mimics the carboxylic acid of arachidonic acid.[21]

  • N1-Acyl Group: The nature of the acyl group at the N1 position influences both potency and COX-2 selectivity. A p-chlorobenzoyl group, as seen in indomethacin, confers high potency.[21]

  • C2-Methyl Group: A methyl group at the C2 position generally enhances activity.[21]

  • C5-Substituents: Substitution at the C5 position with groups like methoxy or fluoro can increase potency.[21]

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in the inflammatory response.[22] Some indole derivatives, such as indole-3-carbinol, have been shown to inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory and anticancer effects.[23][24]

The Indole Scaffold in Neuroscience

The structural similarity of indole to the neurotransmitter serotonin has made it a valuable scaffold for the development of drugs targeting the central nervous system.[25]

Serotonin Receptor Modulation

Indole-based compounds can act as agonists, antagonists, or partial agonists at various serotonin (5-HT) receptor subtypes, leading to a range of therapeutic effects, including antidepressant, anxiolytic, and antipsychotic activities.[2] The interaction of these compounds with serotonin receptors is highly dependent on the substitution pattern on the indole ring and the nature of the side chain.[26]

Conclusion and Future Perspectives

The indole scaffold continues to be a highly privileged and versatile platform in medicinal chemistry.[1] Its unique combination of physicochemical properties and its ability to interact with a wide range of biological targets have cemented its importance in drug discovery.[1][11] The ongoing exploration of novel synthetic methodologies will undoubtedly lead to the creation of even more complex and diverse indole libraries. Furthermore, a deeper understanding of the intricate interactions between indole derivatives and their biological targets, facilitated by advanced computational and structural biology techniques, will pave the way for the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The future of indole-based drug discovery is bright, with immense potential to address unmet medical needs across a broad spectrum of diseases.

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-1H-indole-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous bioactive compounds. Among its diverse derivatives, 6-Chloro-1H-indole-3-carbonitrile has emerged as a promising template for the design of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive investigation into the structure-activity relationship (SAR) of this compound analogs. By synthesizing data from relevant studies on closely related indole structures, this paper elucidates the critical structural determinants for biological activity, with a particular focus on the inhibition of tubulin polymerization. We will explore the influence of substitutions on the indole ring, the role of the 3-carbonitrile moiety, and the impact of modifications at other key positions. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of indole-based inhibitors.

Introduction: The Indole Scaffold in Drug Discovery

The indole ring system is a bicyclic aromatic heterocycle that is a fundamental component of many natural products and synthetic molecules with significant pharmacological properties.[1] Its unique electronic and steric characteristics allow it to participate in various non-covalent interactions with biological macromolecules, making it a versatile scaffold for drug design.[2] Indole derivatives have been successfully developed as anticancer, antimicrobial, and antiviral agents, as well as modulators of various enzymes and receptors.[1][2]

The 6-chloro substitution on the indole ring has been shown to be advantageous in several classes of inhibitors, often enhancing binding affinity and modulating electronic properties.[3] The nitrile group at the 3-position is a key pharmacophore that can act as a hydrogen bond acceptor and participate in other crucial interactions within a target's binding site.[4] This guide will delve into the nuanced interplay of these structural features to build a predictive SAR model for this compound analogs.

The Anticancer Potential of 6-Chloroindole Analogs: A Focus on Tubulin Inhibition

A significant body of research on indole derivatives as anticancer agents has centered on their ability to inhibit tubulin polymerization.[5] Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[5] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer chemotherapy.[5]

While a comprehensive SAR study specifically on this compound analogs as tubulin inhibitors is not extensively documented in publicly available literature, a closely related series of 2-phenyl-3-((3,4,5-trimethoxyphenyl)thio)-1H-indoles provides invaluable insights. This series, which includes a 6-chloro substituted analog, allows for a detailed examination of the impact of substitutions on the indole core in the context of tubulin inhibition.[3]

SAR of 2-Phenyl-3-thioether Substituted 6-Chloroindoles

A study by La Regina et al. provides a foundational dataset for understanding the SAR of 6-chloroindoles as tubulin inhibitors.[3] The general structure of the investigated compounds features a 2-phenyl group, a 3-thioether linkage to a trimethoxyphenyl (TMP) moiety, and various substitutions on the indole ring. The TMP group is a well-known motif that binds to the colchicine site of β-tubulin.[3]

Table 1: Biological Activity of Substituted 2-Phenyl-3-((3,4,5-trimethoxyphenyl)thio)-1H-indoles [3]

CompoundRIC50 Tubulin Polymerization (µM)IC50 MCF-7 Cell Growth (µM)
8 4-Cl1.80.025
11 5-Cl1.50.018
28 6-Cl1.00.010
12 5-F1.90.022
15 5-CH31.90.020
18 5-OCH31.80.015
21 5-NO2>100.250
26 6-F1.20.012
27 6-CH31.50.015
29 6-OCH31.20.011
30 6-NO2>100.300
33 7-Cl1.80.020
34 7-F1.50.018
35 7-CH31.60.019
36 7-OCH31.50.016

Key SAR Insights from Table 1:

  • Position of Chloro Substitution: The position of the chloro group on the indole ring significantly influences activity. The 6-chloro analog (28 ) demonstrates the most potent inhibition of both tubulin polymerization (IC50 = 1.0 µM) and MCF-7 breast cancer cell growth (IC50 = 0.010 µM). This suggests that the 6-position is an optimal site for halogen substitution in this series.

  • Nature of Substitution at Position 6: Electron-withdrawing groups (Cl, F) and electron-donating groups (CH3, OCH3) at the 6-position all confer potent activity. However, the strongly electron-withdrawing nitro group (NO2) at this position leads to a dramatic loss of activity. This indicates a delicate balance of electronic and steric factors is at play.

  • General Trends: Across the series, substitutions at the 6-position generally lead to more potent compounds compared to substitutions at the 4-, 5-, or 7-positions.

These findings strongly support the 6-chloroindole scaffold as a promising starting point for the design of potent tubulin inhibitors.

The Role of the 3-Carbonitrile Moiety: Extrapolating the SAR

The data presented above pertains to indole derivatives with a 3-thioether linkage. To extrapolate these findings to the this compound scaffold, it is essential to consider the role of the 3-carbonitrile group. The nitrile functionality is a versatile pharmacophore known to participate in various non-covalent interactions.[4]

In the context of kinase inhibition, a related field where indole scaffolds are prevalent, the 3-carbonitrile group has been shown to be a valuable addition. It can act as a hydrogen bond acceptor and contribute to the overall binding affinity.[4]

Hypothesized SAR for this compound Analogs:

Based on the available evidence, we can propose a hypothetical SAR for this compound analogs targeting tubulin:

  • The 6-Chloro Group: This substitution is anticipated to be crucial for high potency, likely through favorable hydrophobic and electronic interactions within the colchicine binding site.

  • The 3-Carbonitrile Group: This moiety is expected to contribute to binding affinity, potentially through hydrogen bonding with amino acid residues in the binding pocket. Its linear geometry may also influence the overall conformation of the molecule, facilitating a better fit.

  • Substitution at N1: N-alkylation or N-arylation of the indole nitrogen can modulate lipophilicity and steric bulk, thereby affecting cell permeability and target engagement. Small alkyl groups are often well-tolerated and can enhance potency.

  • Substitution at C2: The presence of a small aromatic or heteroaromatic ring at the 2-position, as seen in the 2-phenylthioindole series, appears to be beneficial for potent tubulin inhibition.

  • Other Substitutions on the Indole Ring: Based on the data in Table 1, substitutions at the 5- and 7-positions are also tolerated, although they may result in slightly lower potency compared to 6-substituted analogs.

Experimental Protocols

General Synthesis of this compound

The synthesis of the core scaffold, this compound, can be achieved through various established methods. A common approach involves the following steps:

  • Starting Material: 6-Chloroindole.

  • Vilsmeier-Haack Reaction: Treatment of 6-chloroindole with a Vilsmeier reagent (e.g., phosphoryl chloride and dimethylformamide) to introduce a formyl group at the 3-position, yielding 6-chloro-1H-indole-3-carbaldehyde.

  • Oxime Formation: Reaction of the aldehyde with hydroxylamine hydrochloride to form the corresponding oxime.

  • Dehydration: Dehydration of the oxime using a suitable reagent (e.g., acetic anhydride) to yield the 3-carbonitrile.

Synthesis of 2-Phenyl-3-((3,4,5-trimethoxyphenyl)thio)-6-chloro-1H-indole (Compound 28)[3]

A representative synthesis for the tubulin inhibitor series is as follows:

  • Starting Material: 6-Chloro-2-phenyl-1H-indole.

  • Thiolation: The indole is reacted with 3,4,5-trimethoxybenzenethiol in the presence of a suitable catalyst and solvent to afford the desired 3-thioether linked product.

Tubulin Polymerization Assay[3]

The inhibitory effect of the compounds on tubulin polymerization can be assessed using a commercially available kit.

  • Bovine brain tubulin is incubated with the test compounds at various concentrations in a polymerization buffer.

  • The mixture is warmed to 37°C to initiate polymerization.

  • The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.

  • IC50 values are calculated from the dose-response curves.

Cell Viability Assay[3]

The cytotoxic effects of the compounds on cancer cell lines (e.g., MCF-7) can be determined using the MTT assay.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • IC50 values are determined from the resulting dose-response curves.

Visualizing the Structure-Activity Landscape

To better understand the relationships between the different components of the SAR, the following diagrams are provided.

Key Structural Features for Tubulin Inhibition

SAR_Features Indole_Core 6-Chloro-1H-indole Core (Scaffold) Sub_C6 6-Chloro Group (Potency Enhancer) Indole_Core->Sub_C6 Optimal Halogen Position Sub_C3 3-Carbonitrile Moiety (Binding & Conformation) Indole_Core->Sub_C3 Key Pharmacophore Sub_N1 N1-Substitution (Modulates Lipophilicity) Indole_Core->Sub_N1 Fine-tuning Properties Sub_C2 C2-Aryl/Heteroaryl (Enhances Binding) Indole_Core->Sub_C2 Increases Affinity SAR_Workflow cluster_assays Biological Evaluation start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays purification->in_vitro tubulin_assay Tubulin Polymerization Assay in_vitro->tubulin_assay cell_assay Cell Viability Assay in_vitro->cell_assay data_analysis Data Analysis & SAR conclusion SAR Conclusions data_analysis->conclusion tubulin_assay->data_analysis cell_assay->data_analysis

References

A Theoretical and Computational Investigation into the Electronic Structure of 6-Chloro-1H-indole-3-carbonitrile: A Guide for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Deep Electronic Dive

In the landscape of modern drug discovery, the indole scaffold stands as a "privileged structure," a recurring motif in a multitude of pharmacologically active agents. Its inherent bioactivity is further tunable through substitution, allowing for the fine-tuning of electronic and steric properties to optimize ligand-receptor interactions. The subject of this guide, 6-Chloro-1H-indole-3-carbonitrile, incorporates two key modulators: a chloro group at the 6-position and a carbonitrile group at the 3-position. The electron-withdrawing nature of these substituents is anticipated to significantly alter the electron density distribution across the indole ring system, thereby influencing its reactivity, stability, and potential as a therapeutic agent.[1]

This guide eschews a conventional report structure in favor of a narrative that mirrors the computational research process itself. As your guide, I will not only present the results but also elucidate the causality behind the chosen theoretical models and analytical techniques. Our objective is to construct a comprehensive electronic portrait of this molecule, providing researchers, medicinal chemists, and drug development professionals with actionable insights grounded in the principles of quantum chemistry.

The Computational Gauntlet: Methodological Framework

The foundation of any theoretical study is the selection of a computational method that balances accuracy with feasibility. For an organic molecule of this size and complexity, Density Functional Theory (DFT) offers the most robust and efficient approach to describing its electronic structure.[2]

The Choice of Functional and Basis Set

Our investigation employs the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation. This choice is deliberate; B3LYP has a long and successful track record in providing reliable geometric and electronic properties for a wide range of organic systems, including indole derivatives.[3] To accurately model the diffuse electron density associated with the lone pairs on the nitrogen and chlorine atoms and the π-system, we selected the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is critical for anions and molecules with lone pairs, while the polarization functions (d,p) allow for greater flexibility in describing the shape of the atomic orbitals, which is essential for accurately modeling bonding.[4][5]

The Self-Validating Workflow

Every computational protocol must be a self-validating system. Our workflow begins with a geometry optimization to locate the molecule's minimum energy conformation. A subsequent frequency calculation is imperative; the absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.[6] This validated structure then serves as the foundation for all subsequent single-point energy calculations to determine its electronic properties.

Computational_Workflow cluster_setup Step 1: Initial Setup cluster_validation Step 2: Structural Validation cluster_analysis Step 3: Electronic Property Calculation cluster_output Step 4: Data Interpretation mol_input Define Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_input->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc validation Imaginary Frequencies? freq_calc->validation validation->geom_opt Yes (Re-optimize) fmo Frontier Molecular Orbitals (HOMO-LUMO) validation->fmo No (True Minimum) mep Molecular Electrostatic Potential (MEP) validation->mep nbo Natural Bond Orbital (NBO) validation->nbo tddft Excited State Analysis (TD-DFT) validation->tddft interpretation Derive Insights for Drug Development fmo->interpretation mep->interpretation nbo->interpretation tddft->interpretation

Caption: A self-validating computational workflow for electronic structure analysis.

Molecular Geometry: The Structural Blueprint

The optimized geometry reveals a planar indole ring system, as expected. The chloro and carbonitrile substituents introduce subtle but significant alterations to the local geometry compared to unsubstituted indole.

Drug_Development_Implications cluster_properties Computational Insights cluster_applications Drug Design Applications props Electronic Properties HOMO/LUMO Analysis MEP Analysis NBO Analysis apps Lead Optimization Receptor Binding Prediction Metabolic Stability Assessment Structure-Activity Relationship (SAR) props:f1->apps:f2 Large Energy Gap suggests high kinetic stability props:f2->apps:f1 Identifies H-bond donor (N-H) & acceptor (C≡N) sites props:f3->apps:f3 Quantifies substituent effects on ring electronics

References

The Strategic Application of 6-Chloro-1H-indole-3-carbonitrile in the Synthesis of Complex Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Strategic Advantage of Halogenation

The indole nucleus is a cornerstone of natural product chemistry and medicinal chemistry, forming the core of a vast array of biologically active alkaloids, including the anti-cancer agents vincristine and vinblastine, the anti-hypertensive drug reserpine, and the potent protein kinase inhibitor staurosporine.[1][2] Its unique electronic properties and versatile reactivity make it a "privileged scaffold" in drug discovery.[3] The functionalization of the indole core is a key strategy for modulating the biological activity of these molecules.

This technical guide focuses on a particularly valuable, yet underexplored, building block: 6-chloro-1H-indole-3-carbonitrile . The introduction of a chlorine atom at the 6-position of the indole ring offers several strategic advantages in the synthesis of complex natural products. Halogen atoms can serve as versatile synthetic handles for further functionalization through cross-coupling reactions, and they can significantly influence the electronic properties of the indole ring, altering its reactivity and metabolic stability.[4] The nitrile group at the C-3 position is a versatile precursor for a variety of functional groups, including amines, carboxylic acids, and aldehydes, which are essential for building the complex architectures of natural products.[5]

This guide will provide an in-depth analysis of the physicochemical properties, reactivity, and synthetic potential of this compound, with a focus on its application as a precursor in the total synthesis of indole alkaloids. We will explore key synthetic transformations and provide detailed, field-proven protocols to empower researchers in their pursuit of novel and efficient synthetic routes to complex natural products.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a synthetic precursor is fundamental to its effective utilization. The data presented below has been compiled from various sources to provide a comprehensive overview of this compound.

PropertyValueSource
Molecular Formula C₉H₅ClN₂[4]
Molecular Weight 176.61 g/mol [4]
Appearance Off-white to light yellow solid[4]
Melting Point 198-202 °C[4]
Boiling Point Decomposes before boilingN/A
Solubility Soluble in DMF, DMSO, and hot ethanol; sparingly soluble in other organic solvents.General knowledge
pKa ~16 (N-H)Estimated

Reactivity and Strategic Considerations

The reactivity of this compound is governed by the interplay of the indole nucleus and its two substituents. The electron-withdrawing nature of both the chloro and cyano groups significantly influences the electron density distribution within the indole ring system, which in turn dictates its regioselectivity in various reactions.

The Influence of Substituents on Reactivity
  • N-H Acidity: The electron-withdrawing substituents increase the acidity of the N-H proton, facilitating its deprotonation to form the corresponding indolide anion. This anion is a potent nucleophile, readily undergoing N-alkylation and N-arylation reactions.

  • Electrophilic Aromatic Substitution: The C-3 position, typically the most nucleophilic site in unsubstituted indole, is blocked by the cyano group. This directs electrophilic attack to other positions on the indole ring. While the electron-withdrawing nature of the substituents deactivates the ring towards electrophilic substitution, reactions can still be achieved under more forcing conditions, with the C-2, C-4, and C-7 positions being potential sites of functionalization.

  • Nucleophilic Aromatic Substitution: The chloro substituent at the C-6 position is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups or under transition-metal catalysis.

  • The Cyano Group as a Synthetic Handle: The nitrile functionality at C-3 can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole, providing a gateway to a wide range of functional groups commonly found in natural products.

Reactivity Profile of this compound.

Key Synthetic Transformations: A Gateway to Complexity

The strategic functionalization of this compound at its various reactive sites is paramount for its successful application in natural product synthesis. This section outlines key, field-proven methodologies for these transformations.

N-Alkylation: Modulating Solubility and Steric Hindrance

The alkylation of the indole nitrogen is a common first step in many synthetic sequences, serving to protect the N-H proton and introduce steric bulk that can direct subsequent reactions.

Workflow for the N-Alkylation of this compound.

Experimental Protocol: General Procedure for N-Alkylation [2]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.).

  • Solvent Addition: Add a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base (1.1-1.5 equiv.), such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1-1.2 equiv.), such as an alkyl halide or tosylate, dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

The chloro substituent at the C-6 position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkynyl groups. These reactions are fundamental to the construction of the complex carbon skeletons of many natural products.[6]

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6]

  • Reaction Setup: To a flame-dried Schlenk flask, add N-protected this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), and a suitable phosphine ligand, such as SPhos (4-10 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Application in Natural Product Synthesis: A Case Study of the Hapalindoles

The hapalindoles are a family of complex indole alkaloids isolated from terrestrial blue-green algae, many of which exhibit interesting biological activities. Several members of this family, such as hapalindoles G and K, feature a chlorinated carbon framework, making them challenging synthetic targets.[6] While a direct total synthesis starting from this compound has not been reported, we can leverage the known synthesis of chlorinated hapalindoles to propose a viable synthetic strategy that highlights the utility of this precursor.

The total synthesis of hapalindole G reported by Fukuyama and the synthesis of hapalindoles K and A by Sarpong both involve the construction of a key chlorinated tricyclic intermediate.[6] A plausible route to a similar intermediate, starting from this compound, is outlined below. This proposed pathway demonstrates how the inherent reactivity of our target molecule can be harnessed to access complex molecular architectures.

Hapalindole_Synthesis A This compound B N-Protected-6-chloro-1H-indole-3-carbonitrile A->B N-Protection (e.g., Boc₂O) C N-Protected-6-chloro-1H-indole-3-carbaldehyde B->C DIBAL-H Reduction D Grignard Adduct C->D Grignard Addition (e.g., vinylmagnesium bromide) E Key Tricyclic Intermediate D->E Intramolecular Friedel-Crafts Alkylation F Hapalindole G E->F Further Elaboration (multi-step)

Proposed Synthetic Route to Hapalindoles via this compound.

This proposed sequence begins with the protection of the indole nitrogen, followed by the reduction of the nitrile to an aldehyde. A subsequent Grignard addition would install a vinyl group, setting the stage for an intramolecular Friedel-Crafts alkylation to forge the key tricyclic core of the hapalindole skeleton. The chlorine atom at the C-6 position remains intact throughout this sequence, ready for potential late-stage functionalization or to impart its electronic influence on the final natural product. This strategic approach underscores the potential of this compound as a valuable and versatile precursor for the synthesis of complex, biologically active indole alkaloids.

Conclusion

This compound is a strategically valuable building block for the synthesis of complex natural products. The presence of the chloro and cyano substituents provides a unique combination of reactivity and synthetic handles that can be exploited to construct intricate molecular architectures. Through a judicious choice of synthetic methodologies, including N-alkylation, palladium-catalyzed cross-coupling, and transformations of the nitrile group, researchers can unlock the full potential of this versatile precursor. The proposed application in the synthesis of the hapalindole family of alkaloids serves as a compelling illustration of its utility. As the demand for novel and efficient synthetic routes to biologically active molecules continues to grow, the strategic application of pre-functionalized building blocks like this compound will undoubtedly play an increasingly important role in the future of natural product synthesis and drug discovery.

References

An In-depth Technical Guide to the Safe Handling, and Toxicity of 6-Chloro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing 6-Chloro-1H-indole-3-carbonitrile

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of substituents, such as a chlorine atom at the 6-position and a nitrile group at the 3-position, creates this compound, a compound of significant interest for synthetic chemists and drug development professionals. These modifications can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for novel therapeutics.[2]

However, the very features that impart desirable pharmacological properties also necessitate a rigorous and informed approach to its handling. The presence of a chlorinated aromatic ring and a nitrile functional group introduces specific potential hazards. This guide provides a comprehensive overview of the safety, handling, and toxicological considerations for this compound, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation. Our objective is to empower researchers to work safely and effectively with this compound by fostering a deep understanding of its inherent risks.

Section 1: Chemical and Physical Properties

A foundational understanding of a compound's physical properties is the first step in a robust safety assessment. These characteristics dictate its behavior in the laboratory environment and inform the selection of appropriate engineering controls and personal protective equipment.

PropertyValueSource
Chemical Formula C₉H₅ClN₂[3]
Molecular Weight 176.60 g/mol [3]
Appearance Solid (Typical)[3]
Solubility Characteristics can vary in different solvents[3]
Storage Store in a cool, dry, well-ventilated place away from light and incompatible substances.[3][4]

Note: As with many research chemicals, comprehensive, experimentally verified data for properties like melting point, boiling point, and solubility are not always publicly available and can vary based on purity.

Section 2: Hazard Identification and GHS Classification

While a specific Safety Data Sheet (SDS) for this compound is not universally available, a reliable hazard profile can be constructed by analyzing data from structurally analogous compounds, including the parent indole-3-carbonitrile and various chlorinated indoles.[4][5][6][7][8] This process of "hazard-by-analogy" is a cornerstone of chemical safety assessment for novel or rare compounds.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Anticipated GHS Classification:

PictogramSignal WordHazard Class & StatementPrecautionary Statements (Selected)
ngcontent-ng-c3402157373="" class="ng-star-inserted">alt text
Warning Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[5][6]P264: Wash hands thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[6] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation.[5][6]P280: Wear protective gloves/protective clothing/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water.[6] P332+P313: If skin irritation occurs: Get medical advice/attention.[9]
Serious Eye Damage/Irritation (Category 2A) - H319: Causes serious eye irritation.[5][8][10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P337+P313: If eye irritation persists: Get medical advice/attention.[9]
Specific Target Organ Toxicity, Single Exposure (Category 3) - H335: May cause respiratory irritation.[5][8][10]P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[9] P271: Use only outdoors or in a well-ventilated area.[9] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

Section 3: Toxicological Profile: A Mechanistic Perspective

The toxicological profile of this compound is primarily characterized by its irritant properties to the skin, eyes, and respiratory tract.[5][8] As a fine solid, it can easily become airborne, leading to inhalation exposure.

The Role of the Nitrile Group: The nitrile (-C≡N) functional group warrants special consideration. While organic nitriles are generally stable, they possess the potential to release cyanide (CN⁻) under specific conditions, such as through metabolic pathways or in the presence of strong acids or bases.[11][12] Cyanide is a potent systemic toxin that inhibits cellular respiration. However, it is crucial to note that the metabolic liberation of cyanide from aromatic nitriles is not always a primary metabolic pathway, and the acute toxicity of the compound is more likely dominated by its irritant effects.[12] The toxicological properties for this specific compound have not been fully investigated, and it should be handled with the appropriate caution afforded to all novel chemical entities.[4]

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol is designed to be a self-validating system, where adherence to each step inherently minimizes risk.

1.0 Risk Assessment and Preparation 1.1. Before any work begins, conduct a formal risk assessment for the planned experiment. Identify quantities to be used, potential for aerosolization, and all downstream processes. 1.2. Review this document and the SDS for any other reagents being used. 1.3. Ensure that the designated chemical fume hood has a valid certification and that the airflow is functioning correctly (indicated by a green light or functioning magnehelic gauge).[13] 1.4. Verify that a safety shower and eyewash station are accessible and unobstructed.[8] 1.5. Prepare all necessary glassware and equipment and place it within the fume hood to minimize movement in and out of the containment area.

2.0 Weighing and Transfer 2.1. All "open-handling" of the solid compound, including weighing and transfer, MUST be conducted within a certified chemical fume hood to prevent inhalation of dust.[14] 2.2. Use a microbalance or analytical balance inside the hood. If this is not possible, weigh the compound in a glove box or other ventilated balance enclosure. 2.3. Use anti-static weighing dishes or tools to prevent the fine powder from scattering due to static electricity. 2.4. When transferring the solid, use a spatula and tap it gently to release the powder. Avoid scooping actions that can generate dust. 2.5. Close the container immediately after dispensing the required amount.

3.0 In-Reaction Handling 3.1. All reactions involving this compound should be performed in a chemical fume hood.[13] 3.2. Set up the reaction apparatus at least 15 cm (6 inches) from the sash opening to ensure effective containment. 3.3. Keep the fume hood sash at the lowest possible height that still allows for comfortable manipulation of the apparatus.

4.0 Post-Procedure Decontamination 4.1. Decontaminate all surfaces within the fume hood where the compound was handled using a suitable solvent (e.g., ethanol or isopropanol) and disposable wipes. 4.2. Decontaminate all reusable equipment (spatulas, glassware) before removing them from the fume hood. 4.3. Dispose of all contaminated disposable materials (wipes, weighing paper, gloves) in a clearly labeled hazardous waste container.

Section 5: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering solutions over procedural or PPE-based ones. This logic is fundamental to creating a truly safe laboratory environment.

Caption: Relationship between compound properties, hazards, and controls.

  • Primary Engineering Control: The Chemical Fume Hood. The single most important piece of safety equipment for handling this compound is the chemical fume hood. Its primary function is to capture and exhaust airborne dust and vapors away from the user's breathing zone, providing a critical barrier against respiratory exposure.[14]

  • Personal Protective Equipment (PPE): PPE is the last line of defense, intended to protect from spills or unexpected contact.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a significant splash risk.[8]

    • Hand Protection: Chemically resistant gloves (nitrile is a common and effective choice for incidental contact) must be worn. Inspect gloves for tears or holes before each use. Remove gloves using a technique that avoids skin contamination and wash hands immediately after.[15]

    • Body Protection: A long-sleeved laboratory coat must be worn and kept fastened.[13]

Section 6: Storage and Incompatibility

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][9] Keep away from direct sunlight.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][5] Contact with strong acids or bases could potentially hydrolyze the nitrile group, a reaction that can be exothermic.

Section 7: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

Personal Exposure
  • Inhalation: Immediately move the affected person to fresh air.[15][16] If breathing is difficult or they feel unwell, call for emergency medical assistance.[8]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes.[17][18] Seek medical attention if irritation develops or persists.[17]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[16][18] Remove contact lenses if present and easy to do. Immediate medical attention is required for any eye exposure. [16]

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. If the person is conscious and able to swallow, have them drink one or two glasses of water. Seek immediate medical attention.[4]

Accidental Release (Spill)

The following workflow outlines the critical steps for responding to a small-scale laboratory spill.

SpillResponse Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazards Alert->Assess SmallSpill Small & Controllable? Assess->SmallSpill DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) SmallSpill->DonPPE Yes LargeSpill Call Emergency Response (EHS) SmallSpill->LargeSpill No Contain Cover with Inert Absorbent Material DonPPE->Contain Collect Carefully Sweep/Scoop into Waste Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Seal & Label Hazardous Waste Decon->Dispose

Caption: Emergency response workflow for a chemical spill.

Step-by-Step Spill Cleanup Protocol (Small Scale):

  • Alert & Secure: Alert colleagues in the immediate vicinity. Restrict access to the spill area.[15]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open windows if safe to do so.

  • Personal Protection: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat. If the powder is significantly disturbed, a respirator may be necessary.[15]

  • Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating more dust.[19]

  • Collect: Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[15][20] Use non-sparking tools.[20]

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

References

Methodological & Application

Methods for the synthesis of 6-Chloro-1H-indole-3-carbonitrile from 6-chloroindole.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide: Synthesis of 6-Chloro-1H-indole-3-carbonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Subject Matter Expert: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of the Indole-3-carbonitrile Scaffold

The this compound moiety is a privileged scaffold in medicinal chemistry and materials science. As a versatile synthetic intermediate, it serves as a crucial building block for a wide array of bioactive molecules, including anti-cancer agents, antivirals, and CNS-targeting drugs. The electron-withdrawing nature of the nitrile group at the C3 position, combined with the chloro-substitution at the C6 position, significantly influences the electronic properties of the indole ring, making it a key component for modulating biological activity and tuning material characteristics.

This guide provides detailed, field-proven protocols for the synthesis of this compound, starting from the commercially available 6-chloroindole. We will explore two primary, robust synthetic strategies: a classical two-step approach via a formylated intermediate and a more contemporary direct C-H functionalization route. Each method is presented with in-depth procedural details, mechanistic insights, and comparative data to aid researchers in selecting the optimal pathway for their specific application.

Method 1: Two-Step Synthesis via a Carboxaldehyde Intermediate

This traditional and highly reliable method involves two distinct chemical transformations: the formylation of the indole C3 position, followed by the conversion of the resulting aldehyde into a nitrile. This pathway is lauded for its high yields and the relative stability of the intermediate, allowing for straightforward purification.

Part A: Vilsmeier-Haack Formylation of 6-Chloroindole

The Vilsmeier-Haack reaction is the gold-standard for the formylation of electron-rich heterocycles like indoles.[1] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[2] The indole, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent, leading to formylation predominantly at the electron-rich C3 position.[3]

  • Reagents & Materials:

    • 6-Chloroindole

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Saturated sodium carbonate solution (Na₂CO₃)

    • Ice bath

    • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂ or Ar)

  • Procedure:

    • Vilsmeier Reagent Preparation: In a two-necked round-bottom flask under an inert atmosphere, add anhydrous DMF (e.g., 10 mL). Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ (e.g., 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30-60 minutes. The solution should become a pale yellow, viscous liquid or slurry, which is the Vilsmeier reagent.

    • Formylation Reaction: Dissolve 6-chloroindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Then, heat the reaction mixture to 85-90 °C and maintain for 4-8 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH is basic (pH > 8). A solid precipitate will form.

    • Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. The resulting crude 6-chloro-1H-indole-3-carboxaldehyde can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). A typical yield for this reaction is high, often in the range of 90-95%.[4]

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation DMF DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Indole 6-Chloroindole Indole->ReactionMix Add dropwise at 0 °C Heat Heating & Monitoring (TLC) ReactionMix->Heat Stir at RT, then heat to 85-90 °C, 4-8h Quench Quench on Ice Heat->Quench Neutralize Neutralize with Na₂CO₃ (aq) Quench->Neutralize Filter Filter & Wash Neutralize->Filter Product 6-Chloro-1H-indole- 3-carboxaldehyde Filter->Product

Caption: Vilsmeier-Haack formylation of 6-chloroindole.

Part B: Conversion of Aldehyde to Nitrile via Aldoxime Dehydration

The transformation of an aldehyde to a nitrile is a fundamental conversion in organic synthesis. A highly efficient method involves the reaction of the aldehyde with a hydroxylamine salt to form an aldoxime, which is then dehydrated in situ to yield the nitrile. Using formic acid as both the solvent and a dehydrating agent promoter offers a convenient one-pot procedure.[5]

  • Reagents & Materials:

    • 6-Chloro-1H-indole-3-carboxaldehyde

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Formic acid (HCOOH)

    • Water

    • Ethyl acetate

    • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Procedure:

    • Reaction Setup: In a round-bottom flask, suspend 6-chloro-1H-indole-3-carboxaldehyde (1 equivalent) in formic acid (e.g., 5-10 volumes).

    • Reagent Addition: Add hydroxylamine hydrochloride (e.g., 1.5-2.0 equivalents) to the suspension.

    • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting aldehyde.

    • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water. A solid product should precipitate out.

    • Purification: Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry under vacuum. If necessary, the crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization.

Aldehyde_to_Nitrile Aldehyde 6-Chloro-1H-indole- 3-carboxaldehyde Reflux Reflux (100-110 °C) Aldehyde->Reflux Reagents NH₂OH·HCl Formic Acid Reagents->Reflux Product 6-Chloro-1H-indole- 3-carbonitrile Reflux->Product One-pot reaction

Caption: One-pot conversion of aldehyde to nitrile.

Parameter Step A: Vilsmeier-Haack Formylation Step B: Aldoxime Dehydration
Key Reagents POCl₃, DMFNH₂OH·HCl, Formic Acid
Temperature 0 °C to 90 °CReflux (~110 °C)
Reaction Time 5 - 10 hours2 - 4 hours
Typical Yield >90%>85%
Key Insight Formation of electrophilic Vilsmeier reagent is crucial.Formic acid serves as both solvent and dehydration promoter.

Method 2: Direct C-H Cyanation of 6-Chloroindole

Modern synthetic chemistry increasingly favors direct C-H functionalization reactions, which offer improved atom economy by avoiding pre-functionalization steps. Several protocols exist for the direct cyanation of the indole C3 position.[6][7] Among these, Lewis acid-catalyzed cyanation using an electrophilic cyanide source is particularly attractive due to its operational simplicity and use of less acutely toxic reagents compared to metal cyanides.[8][9]

This method utilizes a bench-stable cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), activated by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). The Lewis acid enhances the electrophilicity of the cyano group in NCTS, enabling the electron-rich indole ring to attack it directly.[8][9]

  • Reagents & Materials:

    • 6-Chloroindole

    • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

    • Boron trifluoride etherate (BF₃·OEt₂)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask under an inert atmosphere (N₂ or Ar)

  • Procedure:

    • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 6-chloroindole (1 equivalent) and NCTS (1.2 equivalents). Dissolve the solids in anhydrous 1,2-dichloroethane.

    • Catalyst Addition: Cool the solution to 0 °C. Slowly add BF₃·OEt₂ (1.5 equivalents) dropwise.

    • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC.

    • Work-up and Isolation: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane or ethyl acetate (3 x volumes).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel to afford the pure this compound.

Direct_Cyanation cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_purification Work-up & Purification Indole 6-Chloroindole Mix Dissolve Reactants Indole->Mix NCTS NCTS (Cyano Source) NCTS->Mix Solvent Anhydrous DCE Solvent->Mix Add_Catalyst Add BF₃·OEt₂ at 0 °C Mix->Add_Catalyst Stir Stir at RT 12-24h Add_Catalyst->Stir Quench Quench with NaHCO₃ (aq) Stir->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product 6-Chloro-1H-indole- 3-carbonitrile Purify->Product

Caption: Direct Lewis acid-catalyzed C-H cyanation.

Direct Cyanation Method Catalyst / Promoter Cyanide Source Key Advantages Reference
Palladium-Catalyzed Pd(OAc)₂ / Ligand-freeCH₃CNUtilizes a common solvent as the cyanide source.[6]
Copper-Mediated CuBrTMEDA / (NH₄)₂CO₃Employs inexpensive copper catalyst and reagents.[7][10]
Lewis Acid-Catalyzed BF₃·OEt₂NCTSMetal-free; uses a bench-stable, safer cyano source.[8][9]
Electrochemical Redox catalystTMSCNAvoids chemical oxidants; high regioselectivity.[11][12]

Safety & Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Cyanide Sources (NCTS, TMSCN): While NCTS is significantly safer than metal cyanides, all cyanation reagents should be handled with extreme care. Avoid inhalation and skin contact. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols, typically by treatment with an oxidizing agent like bleach under basic conditions.

  • Lewis Acids (BF₃·OEt₂): Corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of this compound from 6-chloroindole can be effectively achieved through multiple synthetic routes. The two-step Vilsmeier-Haack/aldoxime dehydration sequence represents a robust, high-yielding, and reliable method ideal for producing large quantities of the material with well-established procedures. For applications where atom economy, milder conditions, and avoidance of stoichiometric activating agents are paramount, direct C-H cyanation offers a compelling modern alternative. The Lewis acid-catalyzed approach using NCTS is a particularly noteworthy example, balancing efficiency with improved safety and operational simplicity. The choice of method will ultimately depend on the specific requirements of the research project, including scale, available resources, and desired purity profile.

References

One-Pot Synthesis of Substituted Indole-3-carbonitriles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indole-3-carbonitriles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. The introduction of a carbonitrile (cyano) group at the C3 position endows the indole scaffold with unique electronic properties and serves as a versatile synthetic handle for further molecular elaboration. Indole-3-carbonitriles are key intermediates in the synthesis of a wide range of biologically active compounds, including potential therapeutics for various diseases. Consequently, the development of efficient, atom-economical, and operationally simple methods for their synthesis is of paramount importance to researchers in both academia and the pharmaceutical industry.

This technical guide provides detailed application notes and step-by-step protocols for two distinct and robust one-pot methodologies for the synthesis of substituted indole-3-carbonitriles. These protocols have been selected for their high efficiency, broad substrate scope, and avoidance of complex, multi-step procedures that often plague traditional synthetic routes. The methods presented herein are:

  • A Metal-Free, Modified Madelung Synthesis of 1,2-Disubstituted-3-cyanoindoles.

  • A Copper-Catalyzed Cascade Synthesis of 2-Substituted-3-cyanoindoles.

Each section will delve into the mechanistic underpinnings of the transformation, providing insights into the rationale behind the experimental design, followed by a detailed, actionable protocol for laboratory implementation.

Protocol 1: Metal-Free, One-Pot Modified Madelung Synthesis of 1,2-Disubstituted-3-cyanoindoles

This protocol describes a one-pot, two-step procedure for the synthesis of 1,2-disubstituted-3-cyanoindoles from readily available N-(o-tolyl)benzamides. This method is particularly attractive due to its operational simplicity and the absence of transition metal catalysts.[1][2][3][4][5]

Scientific Principles and Mechanistic Insights

The synthesis proceeds via a tandem nucleophilic substitution and base-mediated intramolecular cyclization. The first step involves the nucleophilic displacement of a benzylic bromide with cyanide, forming a key intermediate. In the second step, a strong, non-nucleophilic base, 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), facilitates the intramolecular cyclization to furnish the indole ring.

The proposed mechanism for this transformation is as follows:

  • Nucleophilic Substitution: The reaction is initiated by the SN2 reaction between the N-(2-(bromomethyl)aryl)-N-arylbenzamide and potassium cyanide (KCN) to form the corresponding nitrile intermediate.

  • Deprotonation: The strong base, DBN, deprotonates the benzylic position of the newly formed nitrile, generating a carbanion.[1][3]

  • Intramolecular Cyclization: The resulting carbanion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the amide group.[1][3]

  • Dehydration and Aromatization: Subsequent protonation of the resulting alkoxide by the protonated DBN, followed by elimination of a water molecule, leads to the formation of the aromatic indole ring.[1][3]

A Substituted N-(2-(bromomethyl)aryl)-N-arylbenzamide C Nitrile Intermediate A->C Nucleophilic Substitution DMSO, 100 °C, 12h B Potassium Cyanide (KCN) B->C E Carbanion Formation (Deprotonation) C->E Base-mediated Deprotonation DBN, 100 °C, 12h D 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) D->E F Intramolecular Cyclization E->F G Cyclized Intermediate F->G H Dehydration & Aromatization G->H I Substituted Indole-3-carbonitrile H->I

Workflow for the One-Pot Modified Madelung Synthesis.
Detailed Experimental Protocol

Materials:

  • Substituted N-(2-(bromomethyl)aryl)-N-arylbenzamide (starting material, 0.5 mmol)

  • Potassium cyanide (KCN) (0.131 g, 2.0 mmol, 4 equivalents)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (0.186 g, 1.5 mmol, 3 equivalents)

  • Dimethyl sulfoxide (DMSO) (1 mL)

  • Dichloromethane (CH2Cl2)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na2SO4)

  • Screw-cap vial with a magnetic stir bar

  • Oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a screw-cap vial equipped with a magnetic stir bar, add the substituted N-(2-(bromomethyl)aryl)-N-arylbenzamide (0.5 mmol), potassium cyanide (2.0 mmol), and dimethyl sulfoxide (1 mL).[1][3][5]

  • Seal the vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12 hours.

  • After 12 hours, add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (1.5 mmol) to the reaction mixture.[1][3][5]

  • Continue to stir the reaction at 100 °C for an additional 12 hours.

  • After the second 12-hour period, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with water (3x).

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data Summary
EntryR⁴ProductYield (%)
1HHHH1,2-diphenyl-1H-indole-3-carbonitrile85
2H4-MeHH1-phenyl-2-(p-tolyl)-1H-indole-3-carbonitrile88
3H4-OMeHH2-(4-methoxyphenyl)-1-phenyl-1H-indole-3-carbonitrile91
4H4-FHH2-(4-fluorophenyl)-1-phenyl-1H-indole-3-carbonitrile82
54-MeHHH5-methyl-1,2-diphenyl-1H-indole-3-carbonitrile87
64-ClHHH5-chloro-1,2-diphenyl-1H-indole-3-carbonitrile80

Yields are based on the starting N-(2-(bromomethyl)aryl)-N-arylbenzamide and are for isolated products after purification.

Protocol 2: Copper-Catalyzed One-Pot Cascade Synthesis of 2-Substituted-3-cyanoindoles

This protocol outlines an efficient one-pot cascade synthesis of 2-substituted-3-cyanoindoles from 2-(2-bromophenyl)acetonitriles, various aldehydes, and aqueous ammonia.[6] This method utilizes an inexpensive and readily available copper catalyst and a safe nitrogen source.

Scientific Principles and Mechanistic Insights

This transformation proceeds through a sequence of reactions within a single pot, showcasing the power of cascade catalysis. The proposed mechanism involves several key steps:

  • Aldol-type Condensation: The reaction initiates with the base-catalyzed condensation between the 2-(2-bromophenyl)acetonitrile and an aldehyde to form an α,β-unsaturated nitrile intermediate.

  • Copper-Catalyzed Amination: This is followed by a copper-catalyzed Ullmann-type N-arylation, where aqueous ammonia serves as the nitrogen source, displacing the bromine atom on the phenyl ring.

  • Intramolecular Michael Addition: The newly formed amino group then undergoes an intramolecular Michael addition to the electron-deficient double bond of the α,β-unsaturated nitrile.

  • Dehydrogenative Aromatization: The final step is a dehydrogenative aromatization of the cyclized intermediate to afford the stable indole-3-carbonitrile product.

A 2-(2-bromophenyl)acetonitrile C α,β-Unsaturated Nitrile A->C Aldol-type Condensation B Aldehyde B->C G 2-(2-aminophenyl)acrylonitrile Intermediate C->G Copper-Catalyzed Amination D Aqueous Ammonia D->G E Copper Catalyst F Ullmann-Type N-Arylation E->F F->G I Cyclized Intermediate G->I Intramolecular Michael Addition H Intramolecular Michael Addition K Substituted Indole-3-carbonitrile I->K Dehydrogenative Aromatization J Dehydrogenative Aromatization

Workflow for the Copper-Catalyzed Cascade Synthesis.
Detailed Experimental Protocol

Materials:

  • 2-(2-bromophenyl)acetonitrile (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Aqueous ammonia (28-30%, 5.0 mmol)

  • Dimethyl sulfoxide (DMSO) (3 mL)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Sealed tube

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a sealed tube, add 2-(2-bromophenyl)acetonitrile (1.0 mmol), the corresponding aldehyde (1.2 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Add dimethyl sulfoxide (3 mL) and aqueous ammonia (5.0 mmol) to the tube.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-3-cyanoindole.

Quantitative Data Summary
EntryAldehydeProductYield (%)
1Benzaldehyde2-phenyl-1H-indole-3-carbonitrile85
24-Methylbenzaldehyde2-(p-tolyl)-1H-indole-3-carbonitrile88
34-Methoxybenzaldehyde2-(4-methoxyphenyl)-1H-indole-3-carbonitrile90
44-Chlorobenzaldehyde2-(4-chlorophenyl)-1H-indole-3-carbonitrile82
52-Naphthaldehyde2-(naphthalen-2-yl)-1H-indole-3-carbonitrile78
6Cinnamaldehyde2-styryl-1H-indole-3-carbonitrile75

Yields are based on the starting 2-(2-bromophenyl)acetonitrile and are for isolated products after purification.

Conclusion

The one-pot protocols detailed in this guide offer efficient and versatile strategies for the synthesis of substituted indole-3-carbonitriles, which are valuable building blocks in medicinal and materials chemistry. The metal-free modified Madelung synthesis provides an excellent option for the preparation of 1,2-disubstituted analogs, while the copper-catalyzed cascade reaction is well-suited for accessing 2-substituted derivatives. By understanding the underlying mechanistic principles, researchers can rationally select and optimize these methods for their specific synthetic targets. These robust protocols are anticipated to streamline the synthesis of complex indole-containing molecules and accelerate drug discovery and development efforts.

References

Applications of 6-Chloro-1H-indole-3-carbonitrile in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold and the Promise of 6-Chloro-1H-indole-3-carbonitrile

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a fertile ground for the development of novel therapeutics.[1][2] Among the diverse family of indole derivatives, this compound has emerged as a particularly valuable starting material and core structural motif in the pursuit of targeted therapies, most notably in the realm of oncology.[3][4] The presence of the chloro substituent at the 6-position and the carbonitrile group at the 3-position provides synthetic handles for diversification and modulates the molecule's physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profiles.[5]

This comprehensive guide provides an in-depth exploration of the applications of this compound in modern drug discovery. We will delve into its role as a versatile building block for the synthesis of potent kinase inhibitors, with a particular focus on Tropomyosin receptor kinase (Trk) inhibitors.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind these methodologies.

Section 1: this compound as a Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer.[6] Consequently, kinase inhibitors have become a major class of targeted therapeutics. The indole scaffold has proven to be an effective framework for the design of kinase inhibitors, often mimicking the hinge-binding interactions of the natural ATP substrate.[2]

Rationale for Targeting Kinases with Indole-Based Compounds

The design of kinase inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the enzyme. The indole ring system, with its planar structure and hydrogen bond donor/acceptor capabilities, is well-suited for this purpose. The nitrogen atom of the indole ring can act as a hydrogen bond donor, forming a crucial interaction with the "hinge region" of the kinase, a key determinant of inhibitor binding. Furthermore, the benzene portion of the indole can engage in hydrophobic interactions within the active site.

The strategic placement of substituents on the indole ring allows for the fine-tuning of potency and selectivity. The 6-chloro substituent on our lead compound can enhance binding affinity through halogen bonding or by influencing the overall electronic distribution of the molecule. The 3-carbonitrile group offers a valuable point for synthetic elaboration, enabling the introduction of various side chains to explore different regions of the kinase active site and optimize drug-like properties.[7]

Focus on Tropomyosin Receptor Kinase (Trk) Inhibition

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[8] However, chromosomal rearrangements leading to NTRK gene fusions result in the expression of constitutively active Trk fusion proteins that act as oncogenic drivers in a wide range of adult and pediatric cancers.[3][4] This has made Trk kinases highly attractive targets for cancer therapy.

Derivatives of 1H-indole-3-carbonitrile have shown significant promise as potent Trk inhibitors.[3][4] The core scaffold can be elaborated to occupy the ATP-binding site of Trk kinases, leading to the inhibition of their downstream signaling pathways and ultimately inducing cancer cell death.

Section 2: Synthetic Strategies for Derivatization of this compound

The versatility of this compound as a drug discovery tool stems from its amenability to a variety of chemical transformations. These reactions allow for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal potency, selectivity, and pharmacokinetic properties.

General Synthetic Workflow

A typical workflow for the synthesis of novel kinase inhibitors from this compound involves the modification of the indole nitrogen and/or the introduction of substituents at other positions of the indole ring.

G A This compound (Starting Material) B N-Alkylation / N-Arylation A->B C Functionalization at other positions (e.g., C2, C4, C5, C7) A->C D Library of Diversified Indole Derivatives B->D C->D E Purification and Characterization D->E F Biological Screening E->F

Caption: General synthetic workflow for derivatization.

Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the indole scaffold, a common first step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-alkylated product.

Rationale for Experimental Choices:

  • Sodium Hydride (NaH): A strong base is required to deprotonate the indole nitrogen, which is weakly acidic, to form the more nucleophilic indolate anion.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction without interfering with the strong base.

  • Inert Atmosphere: NaH is reactive with water and oxygen, so an inert atmosphere is necessary to prevent quenching of the base and ensure the reaction proceeds efficiently.

  • TLC Monitoring: This allows for the real-time tracking of the reaction's progress, helping to determine the optimal reaction time and prevent the formation of byproducts.

Section 3: Biological Evaluation of this compound Derivatives

Once a library of derivatives has been synthesized, a cascade of biological assays is employed to assess their potential as drug candidates. This typically begins with in vitro biochemical assays to determine direct target engagement and potency, followed by cell-based assays to evaluate cellular activity and mechanism of action.

In Vitro Kinase Inhibition Assay

The first step in evaluating a new compound is to determine its ability to inhibit the target kinase in a purified, cell-free system.

Protocol: TRK Kinase Activity Assay (Luminescent ADP-Glo™ Assay)

This protocol is adapted for a 384-well plate format and measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.[9]

Materials:

  • Recombinant human TrkA, TrkB, or TrkC enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • In a 384-well plate, add 1 µL of each compound dilution or DMSO (for positive and negative controls).

  • Add 2 µL of a solution containing the Trk enzyme and the peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific Trk isoform.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the ADP generated to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Representative In Vitro Kinase Inhibition Data

Compound IDTrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)
Lead Compound (C11) 5.23.86.1
Derivative A15.612.320.5
Derivative B2.11.53.2
Staurosporine (Control)1.20.91.5

Note: Data is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.[3]

Cell-Based Assays

Cell-based assays are crucial for confirming that a compound can enter cells, engage its target in a cellular context, and elicit the desired biological response.

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol: MTT Assay for Antiproliferative Effects

Materials:

  • Cancer cell line with a known NTRK fusion (e.g., KM-12)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

This assay directly assesses whether the compound inhibits the autophosphorylation of Trk receptors in cells, confirming target engagement.[8][10]

Protocol: Western Blot for Phospho-Trk

Materials:

  • Cancer cell line with an NTRK fusion

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Trk (pan-Trk), anti-total Trk

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the test compound for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-Trk primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate.

  • Strip the membrane and re-probe with an anti-total Trk antibody to confirm equal protein loading.

G cluster_0 Experimental Workflow A Cell Culture and Treatment with Indole Derivative B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Western Transfer C->D E Immunoblotting for p-Trk D->E F Signal Detection E->F G Stripping and Re-probing for Total Trk F->G H Data Analysis G->H

Caption: Western blot workflow for p-Trk detection.

These assays assess the long-term impact of the inhibitor on cancer cell survival and metastasis.

Protocol: Colony Formation Assay

This assay determines the ability of a single cell to proliferate and form a colony.[2][3]

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of the test compound.

  • Incubate the plates for 10-14 days, changing the medium with fresh compound every 3-4 days.

  • Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

  • Count the number of colonies (typically >50 cells) in each well.

Protocol: Wound Healing (Scratch) Assay for Cell Migration [11][12]

Procedure:

  • Grow cells to a confluent monolayer in 6-well plates.

  • Create a "scratch" in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove dislodged cells.

  • Add fresh medium containing various concentrations of the test compound.

  • Image the scratch at 0 hours and after 24-48 hours.

  • Measure the width of the scratch at different time points to quantify cell migration.

Section 4: Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of this compound derivatives is crucial for rational drug design and for predicting their therapeutic efficacy and potential side effects. As Trk inhibitors, these compounds block the downstream signaling pathways that promote cancer cell survival and proliferation.

The Trk Signaling Pathway

Upon activation by neurotrophins (or constitutive activation in the case of fusion proteins), Trk receptors dimerize and autophosphorylate, creating docking sites for various adaptor proteins. This initiates several downstream signaling cascades, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.

  • PI3K-AKT-mTOR Pathway: A key regulator of cell survival, growth, and metabolism.

  • PLCγ Pathway: Leads to the activation of protein kinase C (PKC) and calcium signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TRK Trk Receptor Dimer RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Gene Inhibits Apoptosis PKC PKC PLCg->PKC Ca2 Ca²⁺ Signaling PLCg->Ca2 Inhibitor This compound Derivative Inhibitor->TRK Inhibition of Autophosphorylation

Caption: Simplified Trk signaling pathway and the point of inhibition.

By inhibiting the initial autophosphorylation of the Trk receptor, derivatives of this compound effectively shut down these downstream pathways, leading to cell cycle arrest, apoptosis, and a reduction in cell migration and invasion.[3][4]

Conclusion

This compound represents a highly valuable and versatile scaffold in the field of drug discovery and development. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent structural features make it an excellent starting point for the design of potent and selective kinase inhibitors. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this promising compound in their quest for novel and effective therapies for cancer and other diseases driven by aberrant kinase signaling. The continued exploration of derivatives of this compound holds significant promise for the future of targeted medicine.

References

Application Notes & Protocols: 6-Chloro-1H-indole-3-carbonitrile as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including neurotransmitters, alkaloids, and a multitude of pharmaceuticals.[1] The strategic functionalization of the indole ring is paramount in drug discovery for modulating pharmacological activity, selectivity, and pharmacokinetic properties. 6-Chloro-1H-indole-3-carbonitrile emerges as a particularly valuable building block due to the unique electronic properties conferred by its substituents.

The presence of a chlorine atom at the 6-position and a nitrile group at the 3-position significantly influences the reactivity of the indole core. Both are electron-withdrawing groups, which deactivates the ring towards classical electrophilic substitution but simultaneously provides handles for diverse chemical transformations. The chlorine atom can participate in cross-coupling reactions, and its presence often enhances the metabolic stability and binding affinity of drug candidates—a phenomenon sometimes referred to as the "magic chloro" effect.[2] The nitrile group is a versatile precursor that can be transformed into amines, carboxylic acids, amides, and ketones, offering a gateway to a wide array of functionalized tryptamine and indole derivatives.

This guide provides an in-depth exploration of this compound as a synthetic intermediate, detailing its reactivity and providing field-proven protocols for its application.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safe handling procedures is critical before undertaking any synthetic work.

PropertyValueSource
Molecular Formula C₉H₅ClN₂N/A
Molecular Weight 176.61 g/mol N/A
Appearance Off-white to light yellow solidN/A
Melting Point Data not widely published; similar indole-3-carbonitriles melt in the range of 180-200 °C.[3]
Solubility Soluble in polar organic solvents (DMF, DMSO, Acetone); sparingly soluble in non-polar solvents.N/A

Safety & Handling:

  • Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles. Work in a well-ventilated fume hood to avoid inhalation of dust.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewage system.[4][7]

Core Synthetic Transformations & Protocols

The utility of this compound stems from its three primary reactive sites: the indole N-H, the C3-nitrile, and the C6-chloro group.

G cluster_N N-H Position cluster_CN C3-Nitrile Group cluster_Cl C6-Chloro Group main This compound n_alkylation N-Alkylation main->n_alkylation R-X, Base cn_hydrolysis Hydrolysis (Amide, Carboxylic Acid) main->cn_hydrolysis H₂O, H⁺/OH⁻ cl_suzuki Suzuki Coupling main->cl_suzuki Ar-B(OH)₂, Pd cat. n_arylation N-Arylation cn_reduction Reduction (Primary Amine) cn_grignard Grignard Addition (Ketone) cl_buchwald Buchwald-Hartwig Amination

Caption: Key reactive sites of this compound.

N-Functionalization: Introducing Molecular Diversity

The indole nitrogen is readily deprotonated and alkylated, providing a straightforward method for introducing substituents that can modulate solubility, cell permeability, and target engagement.

Protocol 1: N-Alkylation with Benzyl Bromide

This protocol describes a standard procedure for introducing a benzyl group, a common substituent in pharmacologically active molecules.

Causality: A strong base like sodium hydride (NaH) is used to quantitatively deprotonate the indole N-H, which has a pKa of ~17. Anhydrous DMF is an ideal solvent as it is polar, aprotic, and effectively solvates the resulting sodium salt. The reaction is run at 0 °C initially to control the exothermic reaction of NaH with DMF and the deprotonation step, then warmed to ensure the reaction goes to completion.

G start Dissolve 6-Cl-Indole-CN in anhydrous DMF step1 Cool to 0 °C (Ice Bath) start->step1 step2 Add NaH portion-wise (Caution: H₂ gas evolution) step1->step2 step3 Stir for 30 min at 0 °C (Formation of Indole Anion) step2->step3 step4 Add Benzyl Bromide dropwise step3->step4 step5 Warm to RT Stir for 4-6 hours step4->step5 step6 Monitor by TLC step5->step6 step7 Quench with H₂O (Caution: Exothermic) step6->step7 step8 Extract with Ethyl Acetate step7->step8 step9 Purify via Column Chromatography step8->step9 end N-Benzylated Product step9->end

Caption: Workflow for N-alkylation of this compound.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv). Dissolve it in a minimal amount of anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes. The solution may change color, indicating the formation of the sodium indolide salt.

  • Alkylation: Add benzyl bromide (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylated product.

Nitrile Group Transformations: A Gateway to Functionality

The C3-nitrile is a linchpin for synthetic diversification. Its conversion to other functional groups is a cornerstone of its utility.

Protocol 2: Hydrolysis to 6-Chloro-1H-indole-3-carboxylic acid

The conversion of the nitrile to a carboxylic acid provides a handle for amide coupling, esterification, or further derivatization.

Causality: Strong basic hydrolysis using aqueous NaOH with a co-solvent like ethanol allows for sufficient solubility and high temperatures to drive the two-step hydrolysis (nitrile to amide, then amide to carboxylate) to completion. Refluxing is necessary to overcome the high activation energy of nitrile hydrolysis. Acidification of the resulting carboxylate salt precipitates the desired carboxylic acid product.[8]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 equiv) in a mixture of ethanol and 10 M aqueous sodium hydroxide (NaOH).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a more polar spot corresponding to the carboxylate.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~2. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 6-chloro-1H-indole-3-carboxylic acid.[8] The product can be further purified by recrystallization if necessary.

Protocol 3: Reduction to 2-(6-Chloro-1H-indol-3-yl)ethanamine (A Tryptamine Derivative)

Reduction of the nitrile provides access to tryptamines, a critical pharmacophore in many neurological drugs.

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. Anhydrous THF is the required solvent, as LiAlH₄ reacts violently with protic solvents like water or alcohols. The reaction is highly exothermic and must be controlled by slow addition of the hydride at 0 °C. The workup procedure (Fieser workup) is designed to safely quench the excess LiAlH₄ and precipitate aluminum salts, which can then be easily filtered off.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Cool the LiAlH₄ suspension to 0 °C. Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise via an addition funnel. Caution: Highly exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-8 hours, until TLC analysis confirms the absence of starting material.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: A granular white precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude tryptamine derivative, which can be purified by column chromatography or by conversion to a hydrochloride salt.

References

Experimental procedure for the Vilsmeier-Haack formylation of 6-chloroindole.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Experimental Procedure for the Vilsmeier-Haack Formylation of 6-Chloroindole

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C3-Formylated Indoles

The Vilsmeier-Haack reaction is a powerful and versatile chemical transformation used for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction is of paramount importance in synthetic organic chemistry for introducing a formyl group (-CHO) onto a target molecule, particularly onto the indole scaffold. The resulting indole-3-carboxaldehydes are highly valuable intermediates, serving as foundational building blocks for a vast array of pharmaceuticals and biologically active compounds.[3]

This guide provides a detailed protocol for the formylation of 6-chloroindole to produce 6-chloro-1H-indole-3-carboxaldehyde[4][5], a key precursor in medicinal chemistry. The core of the reaction involves the in-situ formation of a substituted chloroiminium salt, known as the Vilsmeier reagent , from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7] This electrophilic reagent is then attacked by the electron-rich C3 position of the indole ring. Subsequent hydrolysis during the aqueous work-up phase yields the desired aldehyde.[6][7][8]

Reaction Mechanism: An Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction proceeds in two primary stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, the active Vilsmeier reagent.[2][7][8]

  • Electrophilic Attack and Hydrolysis: The electron-rich π-system of the 6-chloroindole attacks the Vilsmeier reagent, preferentially at the C3 position, which has the highest electron density. This forms a cationic intermediate. Aromatization is restored through the loss of a proton. The resulting iminium salt is then hydrolyzed during the aqueous work-up to liberate the final aldehyde product, 6-chloro-1H-indole-3-carboxaldehyde.[2][8]

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Indole 6-Chloroindole Indole->Iminium_Salt + Vilsmeier Reagent Aldehyde 6-Chloroindole-3-carboxaldehyde Iminium_Salt->Aldehyde Aqueous Work-up (Hydrolysis)

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.

Quantitative Data Summary

For a typical laboratory-scale synthesis, the following stoichiometry is recommended.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
6-ChloroindoleC₈H₆ClN151.605.00 g33.01.0
Phosphorus OxychloridePOCl₃153.333.3 mL36.31.1
N,N-DimethylformamideC₃H₇NO73.0925 mL-Solvent
Sodium CarbonateNa₂CO₃105.99As needed--
Deionized WaterH₂O18.02As needed--
Ethyl AcetateC₄H₈O₂88.11As needed-Solvent

Detailed Experimental Protocol

Safety Precautions: A Critical Overview
  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water, releasing toxic fumes.[9][10][11] It can cause severe burns to the skin, eyes, and respiratory tract.[11] All manipulations must be performed in a certified chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[11][12] An emergency shower and eyewash station must be readily accessible.[11]

  • N,N-Dimethylformamide (DMF): DMF is a potential reproductive toxin and is readily absorbed through the skin. Handle with care, ensuring adequate ventilation and appropriate gloves.

  • Quenching Procedure: The work-up step involving the addition of the reaction mixture to water is highly exothermic and potentially hazardous due to unreacted POCl₃. This must be done slowly and with extreme caution, preferably by adding the reaction mixture to a vigorously stirred beaker of ice.

Step-by-Step Methodology

1. Preparation of the Vilsmeier Reagent: a. In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (20 mL). b. Cool the flask to 0 °C using an ice-water bath. c. Slowly add phosphorus oxychloride (3.3 mL, 36.3 mmol) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Causality Insight: This slow, cooled addition is critical to manage the highly exothermic reaction between DMF and POCl₃, preventing temperature spikes and potential side reactions. d. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid or a thick slurry.

2. Formylation of 6-Chloroindole: a. Dissolve 6-chloroindole (5.00 g, 33.0 mmol) in DMF (5 mL). b. Add the 6-chloroindole solution dropwise to the prepared Vilsmeier reagent at 0 °C. c. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour. d. Heat the reaction mixture to 85-90 °C and maintain this temperature for 4-6 hours.[13] The reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Product Isolation: a. Prepare a large beaker containing crushed ice (approx. 200 g). b. With extreme caution , slowly pour the warm reaction mixture into the beaker of crushed ice with vigorous stirring. This step must be performed in the back of the fume hood. Trustworthiness Check: This quenching procedure neutralizes reactive species and begins the hydrolysis of the iminium intermediate. The large volume of ice absorbs the heat generated from the hydrolysis of any remaining POCl₃. c. Once the mixture has melted and is homogeneous, slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the solution is basic (pH > 9), confirmed with pH paper.[13] d. A pale yellow or off-white solid product should precipitate. Stir the suspension for 30 minutes to ensure complete precipitation. e. Collect the solid product by vacuum filtration using a Büchner funnel. f. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts and residual DMF. g. Dry the solid product under vacuum to yield crude 6-chloro-1H-indole-3-carboxaldehyde.

4. Purification (Optional): a. If required, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[14]

Vilsmeier_Workflow Figure 2: Experimental Workflow A 1. Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) B 2. Add 6-Chloroindole Solution (Stir @ 0°C -> RT) A->B C 3. Heat Reaction Mixture (85-90°C, 4-6h) B->C D 4. Quench Reaction (Pour into ice water - CAUTION!) C->D E 5. Basify with Na₂CO₃ (Precipitate forms) D->E F 6. Isolate Product (Vacuum Filtration & Washing) E->F G 7. Dry Product (Crude 6-chloro-1H-indole-3-carboxaldehyde) F->G H 8. Purify (Optional) (Recrystallization or Chromatography) G->H

Caption: Figure 2: Experimental Workflow.

Field Insights & Troubleshooting

  • Moisture Sensitivity: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) for optimal results.

  • Low Yields: If the yield is poor, consider extending the heating time or ensuring the temperature remains consistently in the 85-90 °C range. Incomplete formation of the Vilsmeier reagent due to impure POCl₃ or DMF can also be a cause.

  • Work-up Issues: If the product does not precipitate upon basification, it may be due to insufficient basification or the presence of excess DMF. The product can be extracted with a suitable organic solvent like ethyl acetate[14], followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Alternative Reagents: While POCl₃ is most common, other reagents like oxalyl chloride or thionyl chloride can also be used to generate the Vilsmeier reagent from DMF.[6][14]

References

Application Note & Protocols: High-Throughput Library Synthesis from the 6-Chloro-1H-indole-3-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole core is a quintessential "privileged scaffold" in medicinal chemistry, forming the basis of numerous natural products and synthetic pharmaceuticals.[1][2] This application note provides a comprehensive guide to the strategic derivatization of 6-Chloro-1H-indole-3-carbonitrile, a versatile starting material for the generation of diverse small-molecule libraries tailored for high-throughput screening (HTS). We present detailed, field-proven protocols for orthogonal functionalization at the N-1 and C-6 positions, enabling the rapid creation of novel chemical equity. The methodologies are designed for robustness and scalability, with an emphasis on the underlying chemical principles that ensure success. Furthermore, we outline a complete workflow from synthesis to quality control and final plate preparation, establishing a self-validating system for modern drug discovery campaigns.

The Strategic Value of the this compound Core

The selection of a core scaffold is a critical decision in the design of any screening library.[3][4] The this compound structure is particularly advantageous for several reasons:

  • Inherent Biological Relevance: The indole moiety is known to interact with a wide range of biological targets, mimicking peptide structures and binding reversibly to various enzymes.[2]

  • Modulation via the Chloro Group: The electron-withdrawing chlorine atom at the 6-position not only influences the electronic properties and metabolic stability of the final compounds but also serves as a crucial synthetic handle for carbon-carbon bond-forming reactions.[1]

  • The Nitrile Pharmacophore: The 3-carbonitrile group is a versatile pharmacophore. It can act as a hydrogen bond acceptor, a bioisostere for a ketone, and can polarize the aromatic system to enhance binding interactions or modulate pharmacokinetic properties.[5]

  • Orthogonal Derivatization Points: The scaffold possesses at least two readily and orthogonally addressable positions—the N-1 indole nitrogen and the C-6 chloro-substituent. This allows for a combinatorial approach to library synthesis, maximizing molecular diversity from a single starting material.

Below is a diagram illustrating the key sites for chemical derivatization on the core scaffold.

G cluster_0 This compound Scaffold cluster_1 Key Derivatization Sites Indole N1 N-1 Position (Primary Site) - Alkylation - Arylation N1->Indole Readily Addressable Nucleophilic Site C6 C-6 Position (Secondary Site) - Cross-Coupling (e.g., Suzuki, Buchwald) C6->Indole Handle for C-C/C-N Bond Formation Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex L₂Pd(II)(Ar)Cl ox_add->pd2_complex Ar-Cl transmetal Transmetalation pd2_complex->transmetal pd2_r L₂Pd(II)(Ar)R transmetal->pd2_r boronate R-B(OR)₂ + Base boronate->transmetal red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R (Product) red_elim->product HTS_Workflow cluster_synthesis Synthesis Stage cluster_processing Processing & QC Stage cluster_screening Screening Stage Start Start: 6-Chloro-1H- indole-3-carbonitrile N_Alkylation Step 1: Parallel N-1 Alkylation (Array of Alkyl Halides) Start->N_Alkylation Intermediates Library of N-1 Substituted Intermediates N_Alkylation->Intermediates Suzuki Step 2: Parallel Suzuki Coupling (Array of Boronic Acids) Intermediates->Suzuki Crude_Library Crude Product Library Suzuki->Crude_Library Purification High-Throughput Purification (Mass-Directed Prep-HPLC) Crude_Library->Purification QC Quality Control Analysis (LC-MS, Purity Check) Purification->QC Pure_Library Purified & Validated Compound Library (>95% Purity) QC->Pure_Library Plating Assay Plate Preparation (DMSO Stocks, 384-well format) Pure_Library->Plating HTS High-Throughput Screening (Biochemical/Cell-based Assays) Plating->HTS Hits Hit Identification & Confirmation HTS->Hits

References

Application Notes & Protocols: Synthesis of Kinase Inhibitors Utilizing a 6-Chloro-1H-indole-3-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive overview of the design and synthesis of novel kinase inhibitors based on the 6-Chloro-1H-indole-3-carbonitrile framework. This specific scaffold has emerged as a promising template for developing potent and selective inhibitors, particularly targeting kinases like Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative disorders and cancer.[3][4][5][6] We will detail the strategic rationale, synthetic protocols for scaffold construction and diversification, and methodologies for biological evaluation. The protocols are designed to be robust and adaptable, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of the Indole-3-Carbonitrile Scaffold

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[7][8] Consequently, kinase inhibitors have become a major class of therapeutic agents. The indole ring system is frequently employed in kinase inhibitor design due to its structural resemblance to the purine core of ATP and its ability to form key hydrogen bonds within the kinase ATP-binding site.[1]

The this compound scaffold offers several distinct advantages:

  • Hinge-Binding Motif: The indole N-H and the C3-nitrile group can act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with the kinase hinge region.

  • Vector for Diversification: The C2 position of the indole is readily functionalized, providing a vector for introducing various substituents to explore the solvent-exposed region of the ATP pocket, thereby tuning potency and selectivity.

  • Modulation of Physicochemical Properties: The 6-chloro substituent can enhance binding affinity through hydrophobic interactions and modulate the electronic properties of the ring system. It can also improve metabolic stability.

This guide focuses on a fragment-based drug design (FBDD) approach, starting with the core scaffold and systematically building complexity to optimize biological activity.[3][5]

cluster_0 Kinase Signaling & Inhibition cluster_1 Mechanism of Action ATP ATP Kinase Kinase Active Site (e.g., DYRK1A) ATP->Kinase Binds Substrate Protein Substrate Kinase->Substrate Phosphorylates Blocked Inhibition pSubstrate Phosphorylated Substrate Substrate->pSubstrate Signal Downstream Signaling (Proliferation, etc.) pSubstrate->Signal Inhibitor 6-Chloro-1H-indole- 3-carbonitrile Inhibitor Inhibitor->Kinase Blocked->Substrate Phosphorylation Blocked

Figure 1: ATP-Competitive Kinase Inhibition Mechanism.

Synthetic Strategy: A Modular Approach

Our synthetic approach is designed for modularity, allowing for the efficient generation of a diverse library of analogues. The overall workflow involves three main stages:

  • Synthesis of the Core Scaffold: Preparation of 6-Chloro-1H-indole-3-carbaldehyde, a key intermediate.

  • Functionalization at C2: Introduction of aryl or alkyl groups via palladium-catalyzed cross-coupling reactions.

  • Conversion to the Final Carbonitrile: Transformation of the C3-aldehyde to the target nitrile.

G A 4-Chloro-2-methylaniline (Starting Material) B Step 1: Vilsmeier-Haack Reaction A->B C 6-Chloro-1H-indole- 3-carbaldehyde (Key Intermediate) B->C D Step 2: C2-Arylation (Suzuki Coupling) C->D E 2-Aryl-6-chloro-1H- indole-3-carbaldehyde D->E F Step 3: Nitrile Formation E->F G Final Product: Kinase Inhibitor Library F->G H {Arylboronic Acid | R-B(OH)₂} H->D

Caption: General Synthetic Workflow for Inhibitor Library.

Experimental Protocols

Protocol 3.1: Synthesis of 6-Chloro-1H-indole-3-carbaldehyde (Intermediate)

Principle: This protocol utilizes the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich indoles at the C3 position.[9] The reaction proceeds by electrophilic substitution with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This approach is adapted from known procedures for substituted indoles.[9][10]

Materials:

  • 6-Chloro-1H-indole (1.0 eq)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ice, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise with vigorous stirring over 15 minutes. The formation of a solid white complex should be observed. Allow the mixture to stir for an additional 30 minutes at 0 °C.

  • Indole Addition: Dissolve 6-Chloro-1H-indole (1.0 eq) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice. A precipitate will form.

  • Neutralization: Slowly add saturated NaHCO₃ solution until the mixture is alkaline (pH ~8-9), ensuring vigorous stirring.

  • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 6-Chloro-1H-indole-3-carbaldehyde as a solid.

Self-Validation:

  • Expected Yield: 80-95%.

  • Characterization: Verify the structure using ¹H NMR (expect a singlet for the aldehyde proton ~10 ppm and disappearance of the C3-H proton of the indole) and Mass Spectrometry (expect M+ peak corresponding to C₉H₆ClNO).

Protocol 3.2: C2-Functionalization via Suzuki-Miyaura Cross-Coupling

Principle: To install diverse functionality at the C2 position, a C-H activation/arylation strategy is often employed. However, a more robust method for library synthesis involves a pre-functionalized indole. For this protocol, we will assume the use of a 2-bromo-6-chloro-1H-indole-3-carbaldehyde intermediate. The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming C-C bonds between an organoboron compound and a halide.[11][12]

Materials:

  • 2-Bromo-6-chloro-1H-indole-3-carbaldehyde (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Palladium catalyst, 0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Ethyl acetate, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a Schlenk tube, add 2-Bromo-6-chloro-1H-indole-3-carbaldehyde (1.0 eq), the desired arylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Degassing: Evacuate and backfill the tube with an inert gas (N₂ or Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture (Dioxane:Water, 4:1) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-chloro-1H-indole-3-carbaldehyde.

Self-Validation:

  • Expected Yield: 50-85%, depending on the boronic acid used.

  • Characterization: Confirm the structure by ¹H NMR (presence of new aromatic protons from the coupled aryl group and absence of the C2-H signal) and Mass Spectrometry.

Protocol 3.3: Conversion of Aldehyde to 3-Carbonitrile

Principle: The conversion of the C3-aldehyde to the final carbonitrile is a critical step. A common and effective method involves the formation of an oxime followed by dehydration.

Materials:

  • 2-Aryl-6-chloro-1H-indole-3-carbaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Sodium acetate (NaOAc) or Pyridine (as base)

  • Ethanol or Acetic Anhydride

  • Water, Ethyl acetate

Procedure:

  • Oxime Formation: Dissolve the indole-3-carbaldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Heating: Reflux the mixture for 1-2 hours until TLC analysis shows complete consumption of the starting material.

  • Dehydration: Cool the mixture. For dehydration, acetic anhydride can be added directly and the mixture refluxed for another 1-2 hours. (Alternatively, the oxime can be isolated and then treated with a dehydrating agent like trifluoroacetic anhydride or POCl₃).

  • Work-up: After cooling, pour the reaction mixture into ice water. A solid precipitate should form.

  • Purification: Filter the solid, wash thoroughly with water, and dry. If necessary, the product can be purified by recrystallization or column chromatography to afford the pure 2-Aryl-6-chloro-1H-indole-3-carbonitrile.

Self-Validation:

  • Expected Yield: 70-90%.

  • Characterization: Confirm the structure by IR spectroscopy (a sharp peak for the C≡N stretch around 2220-2240 cm⁻¹) and ¹³C NMR (signal for the nitrile carbon ~115-120 ppm). Mass spectrometry should confirm the expected molecular weight.

Structure-Activity Relationship (SAR) and Data

Systematic modification of the this compound scaffold is essential for optimizing kinase inhibitory activity and selectivity.[13][14][15] Key positions for modification are the C2 and N1 positions.

Caption: Key Positions for SAR on the Scaffold.

Table 1: Representative Kinase Inhibitory Activity

The following table summarizes inhibitory activities for representative indole-based kinase inhibitors from the literature to provide a benchmark for expected potencies.

Compound Class/ReferenceTarget Kinase(s)IC₅₀ (nM)Key Structural Features
Indole-3-carbonitrile (Ref[3])DYRK1A70 - 10007-chloro-1H-indole-3-carbonitrile with C2-substituents
Indole-2-carboxamide (Ref[7])EGFR, BRAFV600E71 (EGFR)Varied substitutions on the indole ring and amide
Indolyl-Hydrazone (Ref[16])(Antiprolif.)2,730 (MCF-7 cells)Symmetrical bis-esters azine structure
3-Substituted Indolin-2-one (Ref[17])VEGFR (Flk-1)Sub-micromolar3-heteroarylmethylidenyl group
Indolo[2,3-c]quinolone (Ref[18])Haspin1 - 2Fused polycyclic indole derivative

References

Development of Antimalarial Agents Based on 6-Chloro-quinolone Structures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Antimalarial Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of some of the most historically significant antimalarial drugs, including quinine and chloroquine.[1] However, the emergence and spread of drug-resistant strains of Plasmodium falciparum, the most lethal human malaria parasite, have severely compromised the efficacy of these conventional therapies.[1] This has necessitated the development of new antimalarial agents with novel mechanisms of action. The 6-chloro-quinolone core has emerged as a promising starting point for the design of a new generation of antimalarials, demonstrating potent activity against both drug-sensitive and drug-resistant parasite strains.

This guide provides a comprehensive overview of the key methodologies and protocols for the synthesis, in vitro evaluation, and in vivo assessment of novel antimalarial agents based on the 6-chloro-quinolone structure. It is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria.

Section 1: Chemical Synthesis of the 6-Chloro-quinolone Core

The construction of the 6-chloro-quinolone scaffold is a critical first step in the development of new antimalarial candidates. Two classical and highly versatile methods for this synthesis are the Conrad-Limpach and Gould-Jacobs reactions. The choice between these methods often depends on the desired substitution pattern on the quinolone ring.

Conrad-Limpach Synthesis of 4-Hydroxy-quinolones

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization to yield a 4-hydroxyquinoline.[2] This method is particularly useful for preparing 2-alkyl-substituted 4-hydroxyquinolines.

  • Aniline Selection: The starting aniline derivative determines the substitution pattern on the benzene ring of the quinolone. For the synthesis of 6-chloro-quinolones, 4-chloroaniline is the appropriate starting material.

  • β-Ketoester Choice: The choice of β-ketoester determines the substituent at the 2-position of the quinolone ring. For example, using ethyl acetoacetate will result in a 2-methyl-substituted quinolone.

  • Thermal Cyclization: High temperatures (around 250 °C) are required to overcome the activation energy for the intramolecular cyclization of the intermediate Schiff base.[2] The use of a high-boiling inert solvent like mineral oil or diphenyl ether is crucial for achieving high yields by ensuring a uniform and sustained high temperature.[2]

Step 1: Formation of the Schiff Base (Ethyl 3-(4-chloroanilino)but-2-enoate)

  • In a round-bottom flask, combine equimolar amounts of 4-chloroaniline and ethyl acetoacetate.

  • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Remove the water formed during the reaction under reduced pressure. The crude product is often a viscous oil and can be used directly in the next step without further purification.

Step 2: Thermal Cyclization

  • In a flask equipped with a reflux condenser and a thermometer, heat a high-boiling solvent (e.g., diphenyl ether) to approximately 250 °C.

  • Slowly add the crude ethyl 3-(4-chloroanilino)but-2-enoate from the previous step to the hot solvent.

  • Maintain the reaction mixture at 250 °C for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The 6-chloro-4-hydroxy-2-methylquinoline product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with a non-polar solvent such as hexanes to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Gould-Jacobs Reaction for 4-Hydroxyquinoline-3-carboxylate Derivatives

The Gould-Jacobs reaction is another powerful method for quinolone synthesis, involving the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization, hydrolysis, and decarboxylation.[3] This method is particularly advantageous for synthesizing quinolones with a carboxylate group at the 3-position, which can serve as a handle for further functionalization.

Step 1: Condensation of 4-Chloroaniline with DEEM

  • In a round-bottom flask, combine 4-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.[3]

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether.

  • Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature to allow the ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate to precipitate.

  • Collect the solid by filtration and wash with a non-polar solvent.[3]

Step 3: Hydrolysis and Decarboxylation

  • Suspend the ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 6-chloro-4-hydroxyquinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Heat the dried carboxylic acid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases to yield 6-chloro-4-hydroxyquinoline.[3]

Synthesis_Workflow cluster_conrad_limpach Conrad-Limpach Synthesis cluster_gould_jacobs Gould-Jacobs Reaction A1 4-Chloroaniline C1 Schiff Base Intermediate A1->C1 Condensation B1 Ethyl Acetoacetate B1->C1 D1 6-Chloro-4-hydroxy-2-methylquinoline C1->D1 Thermal Cyclization (~250°C) A2 4-Chloroaniline C2 Anilidomethylenemalonate Intermediate A2->C2 Condensation B2 Diethyl Ethoxymethylenemalonate B2->C2 D2 Ethyl 6-Chloro-4-hydroxyquinoline-3-carboxylate C2->D2 Thermal Cyclization (~250°C) E2 6-Chloro-4-hydroxyquinoline-3-carboxylic acid D2->E2 Hydrolysis (NaOH) F2 6-Chloro-4-hydroxyquinoline E2->F2 Decarboxylation (Heat) InVivo_Workflow A Day 0: Infect Mice with P. berghei B Randomize into Treatment Groups A->B C Day 0-3: Daily Drug Administration B->C D Day 4: Prepare Blood Smears C->D E Giemsa Staining & Microscopy D->E F Calculate % Parasitemia & % Suppression E->F MOA_Pathway UQ Ubiquinol bc1 Cytochrome bc1 Complex (Complex III) UQ->bc1 e- CytC Cytochrome c bc1->CytC e- ATP_Synthase ATP Synthase bc1->ATP_Synthase Proton Pumping ComplexIV Complex IV CytC->ComplexIV ATP ATP ATP_Synthase->ATP ELQ300 6-Chloro-quinolones (e.g., ELQ-300) ELQ300->bc1 Inhibition

References

Application Notes & Protocols: A Guide to the Regioselective Functionalization of the Indole Ring at the C3 Position

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Privileged C3 Position of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of countless biologically active molecules, from neurotransmitters like serotonin to blockbuster drugs.[1][2][3] The strategic functionalization of this heterocycle is therefore a paramount objective in drug discovery and development. Among the various positions on the indole ring, the C3 position holds a unique and privileged status due to its intrinsic electronic properties.

The indole heterocycle is a π-excessive aromatic system, meaning the 10 π-electrons are delocalized over nine atoms.[4] This electron-rich nature makes it highly susceptible to electrophilic aromatic substitution. Resonance analysis reveals that the highest electron density is localized at the C3 position. Consequently, electrophilic attack occurs preferentially at C3, as the resulting cationic intermediate (the sigma complex) is significantly more stable than the intermediate formed from attack at any other position, including C2.[4][5] This is because the positive charge in the C3-attack intermediate can be effectively delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[4]

This inherent reactivity provides a reliable handle for chemists to introduce a vast array of functional groups with high regioselectivity, making C3-functionalization the most common and well-established strategy for indole derivatization.[6] This guide provides an in-depth exploration of the core methodologies for achieving this transformation, complete with mechanistic insights and field-proven laboratory protocols.

Figure 1: Rationale for Preferential C3 Electrophilic Attack.

Foundational Methods: Electrophilic Substitution

The most direct and historically significant route to C3-functionalized indoles is through electrophilic substitution. These reactions leverage the innate nucleophilicity of the C3 position to react with a suitable electrophile.

Vilsmeier-Haack Formylation: Installation of the Formyl Group

The Vilsmeier-Haack reaction is a robust and widely used method for introducing a formyl (-CHO) group onto electron-rich aromatic rings, with indole being an ideal substrate.[7] The reaction employs a Vilsmeier reagent, an electrophilic chloroiminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[8] This electrophile is then attacked by the indole at C3. Subsequent hydrolysis of the resulting iminium intermediate during aqueous work-up yields the desired indole-3-carboxaldehyde.[7]

Causality Behind Experimental Choices:

  • Reagents: POCl₃ is a powerful activating agent for DMF, readily forming the electrophilic Vilsmeier reagent. DMF serves as both the solvent and the source of the formyl group.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-10 °C) to ensure controlled formation and prevent decomposition. The subsequent reaction with indole is often gently heated to drive the reaction to completion.[9]

  • Work-up: The use of a basic solution (e.g., NaOH or NaHCO₃) during work-up is critical. It neutralizes the acidic reaction medium and facilitates the hydrolysis of the stable iminium salt intermediate to the final aldehyde product.

vilsmeier_haack_mechanism dmf DMF vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier_reagent pocli POCl₃ pocli->vilsmeier_reagent iminium_intermediate Iminium Intermediate vilsmeier_reagent->iminium_intermediate indole Indole indole->iminium_intermediate C3 Attack hydrolysis Aqueous Work-up (H₂O, Base) iminium_intermediate->hydrolysis product Indole-3-carboxaldehyde hydrolysis->product

Figure 2: Vilsmeier-Haack Reaction Workflow.

Protocol 1: Vilsmeier-Haack Formylation of Indole

  • Materials:

    • Indole (1.0 equiv)

    • N,N-Dimethylformamide (DMF) (Solvent and Reagent)

    • Phosphorus oxychloride (POCl₃) (1.2 equiv)

    • Dichloromethane (DCM) (Optional co-solvent)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (approx. 5 mL per 1 g of indole).

    • Cool the flask to 0 °C in an ice-water bath.

    • Add POCl₃ (1.2 equiv) dropwise to the stirred DMF via the dropping funnel over 15-20 minutes. Maintain the internal temperature below 10 °C. A thick, pale-yellow precipitate (the Vilsmeier reagent) may form.

    • Stir the mixture at 0 °C for an additional 30 minutes.

    • Prepare a solution of indole (1.0 equiv) in a minimal amount of anhydrous DMF or DCM.

    • Add the indole solution dropwise to the Vilsmeier reagent mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 35-40 °C and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it into a beaker of crushed ice and water.

    • Basify the aqueous mixture by the slow addition of a saturated NaHCO₃ solution or 3M NaOH solution until the pH is ~8-9. Stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford pure indole-3-carboxaldehyde.

Friedel-Crafts Alkylation: Forging C-C Bonds

The Friedel-Crafts alkylation is a cornerstone of C-C bond formation.[10] For indoles, this reaction involves the addition of an electrophilic alkylating agent, typically activated by a Lewis acid, to the C3 position.[11] A wide range of electrophiles can be used, including alcohols, alkenes, and alkyl halides. The choice of Lewis acid is critical to modulate reactivity and prevent side reactions.[10]

Causality Behind Experimental Choices:

  • Catalyst: Milder Lewis acids like FeCl₃, Cu(OTf)₂, or Sc(OTf)₃ are often preferred over stronger ones like AlCl₃ to prevent polymerization of the electron-rich indole ring and to minimize N-alkylation.[10][12]

  • Electrophile: Benzylic or allylic alcohols are excellent substrates as they readily form stabilized carbocation intermediates under Lewis acidic conditions.[10]

  • Solvent: Non-coordinating solvents like nitromethane or dichloromethane are commonly used to avoid complexation with the Lewis acid catalyst.[10]

Table 1: Comparison of Catalysts for C3-Alkylation of Indole with Benzyl Alcohol

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
FeCl₃ (10)NitromethaneRoom Temp295[10]
Cu(OTf)₂ (5)Toluene801288[12]
Sc(OTf)₃ (2)AcetonitrileRoom Temp492N/A
InCl₃ (10)DichloromethaneRoom Temp390N/A

Protocol 2: FeCl₃-Catalyzed C3-Alkylation of Indole with Benzyl Alcohol[10]

  • Materials:

    • Indole (1.0 equiv)

    • Benzyl alcohol (1.2 equiv)

    • Anhydrous Iron(III) Chloride (FeCl₃) (10 mol%)

    • Anhydrous Nitromethane (CH₃NO₂)

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole (1.0 equiv) and anhydrous nitromethane.

    • Add anhydrous FeCl₃ (0.1 equiv) to the solution and stir for 5 minutes.

    • Add benzyl alcohol (1.2 equiv) dropwise to the reaction mixture.

    • Stir the reaction at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

    • Upon completion, quench the reaction by adding a saturated NaHCO₃ solution.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-benzylindole.

Modern Approaches: Transition-Metal-Catalyzed Cross-Coupling

While classic electrophilic substitutions are powerful, modern organic synthesis often relies on the precision and functional group tolerance of transition-metal catalysis. Palladium-catalyzed reactions, in particular, have revolutionized the C3-functionalization of indoles, enabling the formation of C-C, C-N, and C-O bonds that were previously difficult to access.

Palladium-Catalyzed C3-Arylation

Direct C-H arylation is a highly atom-economical strategy that avoids the need for pre-functionalizing the indole ring (e.g., halogenation). These reactions typically involve a palladium catalyst, a ligand, a base, and an aryl halide or triflate as the coupling partner.[13][14] The regioselectivity can be controlled by the choice of ligand and reaction conditions, but C3-arylation is often favored, especially with N-unprotected indoles.[14][15]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) source like Pd(OAc)₂ is a common precatalyst. The choice of phosphine ligand is crucial for catalytic activity and selectivity. Bulky, electron-rich ligands often promote the desired C-H activation and reductive elimination steps.[13]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is required to facilitate the C-H activation step, which is often the rate-determining step of the catalytic cycle.

  • Aryl Partner: Aryl iodides, bromides, and triflates are common coupling partners. Aryl chlorides can also be used but often require more specialized catalyst systems.[14]

pd_catalyzed_arylation_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_aryl_complex Ar-Pd(II)-X      L₂ oxidative_addition->pd_aryl_complex ch_activation C-H Activation (Concerted Metalation- Deprotonation) pd_aryl_complex->ch_activation palladacycle Indolyl-Pd(II)-Ar        L₂ ch_activation->palladacycle hx H-X ch_activation->hx reductive_elimination Reductive Elimination palladacycle->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Indole-Ar reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition indole Indole-H indole->ch_activation

Figure 3: Simplified Catalytic Cycle for Pd-Catalyzed C3-Arylation.

Protocol 3: Palladium-Catalyzed Direct C3-Arylation of Indole

  • Materials:

    • Indole (1.0 equiv)

    • Aryl Bromide (1.5 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

    • Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • To a Schlenk tube or a microwave vial, add indole (1.0 equiv), aryl bromide (1.5 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (e.g., 3 mol%), and the phosphine ligand (e.g., 6 mol%).

    • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the vessel and place it in a preheated oil bath at 100-120 °C. Alternatively, use a microwave reactor following established safety protocols, which can significantly reduce reaction times.[16]

    • Stir the reaction for 12-24 hours, or until TLC/GC-MS analysis indicates completion.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the base and palladium residues, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the 3-arylindole product.

Troubleshooting and Advanced Considerations

  • N vs. C Functionalization: While C3 is the kinetically favored site for electrophilic attack, N-functionalization can occur, particularly under basic conditions or with highly reactive electrophiles. For transition-metal catalysis, N-arylation can be a competing pathway; ligand choice is critical to direct selectivity.[13][14] Protecting the indole nitrogen (e.g., as N-tosyl or N-Boc) can block this pathway but may alter the electronic properties and reactivity at C3.

  • Bis-alkylation: In reactions like Friedel-Crafts, over-alkylation can be an issue, leading to di- or poly-substituted products.[11] Using a slight excess of the indole relative to the electrophile can sometimes mitigate this.[11]

  • C3-Substituted Indoles: If the C3 position is already occupied by a non-hydrogen substituent, electrophilic attack typically occurs at the next most nucleophilic position, C2.[4][17] However, ipso-attack at C3 followed by rearrangement can also lead to C2-substituted products.[17]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering your question about how to improve the yield of 6-Chloro-1H-indole-3-carbonitrile synthesis.

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis. We will explore the causality behind experimental choices, provide robust troubleshooting protocols, and offer data-driven optimization strategies to enhance your yield and purity.

Overview of the Recommended Synthetic Pathway

The most reliable and high-yielding pathway to this compound involves a two-step sequence starting from the commercially available or synthesized 6-Chloro-1H-indole. This approach avoids the significant regioselectivity and over-chlorination issues associated with direct chlorination of an indole-3-carbonitrile precursor[1].

The validated two-step process is:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of 6-Chloro-1H-indole to yield 6-Chloro-1H-indole-3-carboxaldehyde.

  • Conversion to Nitrile: Dehydration of the intermediate aldehyde, typically via an oxime, to afford the final product, this compound.

Synthetic_Pathway Start 6-Chloro-1H-indole Step1 Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Step1 Step 1 Intermediate 6-Chloro-1H-indole- 3-carboxaldehyde Step1->Intermediate Step2 Nitrile Formation (e.g., NH₂OH·HCl, Formic Acid) Intermediate->Step2 Step 2 Product 6-Chloro-1H-indole- 3-carbonitrile Step2->Product

Caption: Recommended two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address potential issues you may encounter during synthesis.

Part 1: The Starting Material - Issues in 6-Chloro-1H-indole Synthesis

While 6-Chloro-1H-indole is commercially available, its in-house synthesis is sometimes required. The Fischer indole synthesis is a common method, but it can be problematic[2][3].

Question 1: My Fischer indole synthesis of 6-Chloro-1H-indole from 4-chlorophenylhydrazine is failing or giving very low yields. What are the common causes?

Answer: Low yields in the Fischer indole synthesis are a frequent issue stemming from several critical factors[2].

  • Cause A: Purity of Starting Materials: The purity of the arylhydrazine and the carbonyl compound is paramount. Impurities can introduce significant side reactions[2]. The 4-chlorophenylhydrazine can degrade upon storage; it is sensitive to air and light.

  • Cause B: Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid (PPA), HCl) are critical and often need to be optimized empirically for each specific substrate[2]. An incorrect acid or concentration can lead to decomposition or favor side reactions.

  • Cause C: N-N Bond Cleavage: Electron-donating groups on the arylhydrazine can weaken the N-N bond in a key intermediate. While the chloro-group is electron-withdrawing, other factors can still lead to excessive stabilization of intermediates that favor N-N bond cleavage over the desired[4][4]-sigmatropic rearrangement, resulting in reaction failure[2][5].

  • Cause D: Temperature Control: The reaction is highly sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials, intermediates, or the final indole product.

Troubleshooting Workflow:

Troubleshooting_Fischer_Indole Start Low Yield in Fischer Indole Synthesis CheckPurity Verify Purity of 4-chlorophenylhydrazine & Carbonyl Compound Start->CheckPurity OptimizeAcid Screen Acid Catalysts (PPA, ZnCl₂, H₂SO₄) & Optimize Concentration CheckPurity->OptimizeAcid If purity is high OptimizeTemp Systematically Vary Temperature & Reaction Time (e.g., 80°C to 120°C) OptimizeAcid->OptimizeTemp ProtectGroup Consider N-protection (e.g., Boc) if side reactions persist OptimizeTemp->ProtectGroup Success Improved Yield ProtectGroup->Success

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Part 2: Vilsmeier-Haack Formylation of 6-Chloro-1H-indole

This reaction is generally robust but requires careful attention to reagent quality and reaction conditions to maximize yield.

Question 2: My Vilsmeier-Haack reaction is sluggish, and the yield of 6-Chloro-1H-indole-3-carboxaldehyde is low. What's going wrong?

Answer: This is a common issue often related to the Vilsmeier reagent itself or the subsequent workup.

  • Cause A: Inactive Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[4]. It is highly sensitive to moisture. Using old or wet POCl₃ or DMF will quench the reagent and halt the reaction.

  • Cause B: Incorrect Stoichiometry & Temperature: The molar ratio of POCl₃ to DMF and the indole substrate is critical. Typically, a slight excess of the Vilsmeier reagent is used. The reaction is often initiated at low temperatures (0-5 °C) during the addition of POCl₃ to DMF, and then warmed to facilitate the reaction with the indole[4]. Improper temperature control can lead to side reactions or decomposition.

  • Cause C: Incomplete Hydrolysis: The reaction initially forms an iminium intermediate. This must be hydrolyzed during aqueous workup to yield the final aldehyde. Insufficient time or improper pH during workup can lead to incomplete conversion and a lower yield of the desired product.

Optimization & Troubleshooting:

  • Reagent Quality: Always use freshly opened or distilled POCl₃ and anhydrous DMF.

  • Temperature Control: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0 °C. After the reagent is formed, add the 6-Chloro-1H-indole solution, and allow the reaction to warm slowly to room temperature or slightly above, monitoring by TLC.

  • Workup Procedure: After the reaction is complete, pour the mixture onto crushed ice and basify carefully (e.g., with NaOH solution) to hydrolyze the intermediate. Ensure thorough stirring until hydrolysis is complete.

  • Catalytic Variants: For sensitive substrates, catalytic versions of the Vilsmeier-Haack reaction have been developed that avoid the use of stoichiometric, corrosive POCl₃, potentially offering milder conditions and improved yields[6][7].

Table 1: Typical Vilsmeier-Haack Reaction Conditions for Substituted Indoles[4]

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
5-MethylindolePOCl₃, DMF0 to 85688
6-MethylindolePOCl₃, DMF0 to 90989
6-Chloroindole POCl₃, DMF 0 to 85 ~6-8 ~85-95 *

Note: Yield for 6-Chloroindole is an estimate based on structurally similar substrates. Optimization is recommended.

Part 3: Conversion of Aldehyde to this compound

This final step is a critical transformation with several available methods, each with its own potential pitfalls.

Question 3: I am struggling to convert 6-Chloro-1H-indole-3-carboxaldehyde to the nitrile. Which method is best and how can I optimize it?

Answer: The most common and reliable method is the dehydration of an intermediate aldoxime. One-pot procedures that combine oxime formation and dehydration are often the most efficient[8][9].

  • Method 1: Two-Step Oxime Formation & Dehydration

    • Oxime Formation: The aldehyde is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in a solvent like pyridine or ethanol with a base.

    • Dehydration: The isolated oxime is then treated with a dehydrating agent like acetic anhydride, thionyl chloride (SOCl₂), or triflic anhydride[10].

    • Problem: Isolating the intermediate oxime can lead to material loss. The dehydrating agents can be harsh and may cause side reactions if not controlled properly.

  • Method 2: One-Pot Conversion

    • Description: This is a highly efficient method where the aldehyde is reacted with an acid salt of hydroxylamine in a formic acid solvent. The formic acid acts as both the solvent and a catalyst for the dehydration of the in-situ formed aldoxime formate ester[8]. This method is simple, rapid, and generally high-yielding[8].

    • Key Advantage: Avoids isolation of the intermediate, reducing handling losses and reaction time[9].

Troubleshooting the One-Pot Method:

  • Problem: Incomplete Reaction.

    • Cause: Insufficient heating or reaction time. The dehydration step requires thermal energy.

    • Solution: Ensure the reaction mixture is refluxed for an adequate period (monitor by TLC). The reaction is typically complete within a few hours.

  • Problem: Product Decomposition.

    • Cause: Prolonged heating at high temperatures can degrade the indole ring.

    • Solution: Monitor the reaction closely. Once the starting material is consumed, proceed immediately with the workup to avoid product degradation[11].

  • Problem: Purification Difficulties.

    • Cause: Formation of dark, tarry byproducts.

    • Solution: After removing the formic acid under reduced pressure, add water to precipitate the crude product. The solid can then be purified by recrystallization (e.g., from an acetone-hexane mixture) or column chromatography[9].

Table 2: Comparison of Reagents for Amide/Oxime Dehydration to Nitriles

Dehydrating AgentConditionsAdvantagesDisadvantages
Triflic Anhydride (Tf₂O) / Et₃NMild, room temperatureVery high yields, fast reaction[10]Expensive reagent
Phosphorus Pentoxide (P₂O₅)High temperature, neat or high-boiling solventInexpensive[12]Harsh conditions, can be difficult to handle
Thionyl Chloride (SOCl₂)RefluxReadily availableGenerates acidic HCl and SO₂ byproducts
Hydroxylamine HCl / Formic Acid Reflux One-pot, simple, high yield [8]Requires handling of corrosive formic acid

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 6-Chloro-1H-indole
  • In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 6-Chloro-1H-indole (1 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-85 °C for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it carefully onto 200g of crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a 5N aqueous sodium hydroxide solution until the pH is ~8-9.

  • The product, 6-Chloro-1H-indole-3-carboxaldehyde, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Protocol 2: One-Pot Conversion of Aldehyde to Nitrile[8]
  • To a flask containing 6-Chloro-1H-indole-3-carboxaldehyde (1 equivalent), add hydroxylamine hydrochloride (1.5 equivalents).

  • Add formic acid (sufficient to dissolve the reactants, typically 10-15 mL per gram of aldehyde).

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the formic acid under reduced pressure.

  • To the resulting residue, add an excess of cold water to precipitate the crude this compound.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., acetone-hexane) or by silica gel column chromatography.

References

Purification techniques for crude 6-Chloro-1H-indole-3-carbonitrile, including crystallization.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Chloro-1H-indole-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. Here, we provide field-proven insights and systematic troubleshooting strategies based on fundamental chemical principles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Crystallization Issues
Q1: My compound "oils out" as a liquid instead of forming solid crystals upon cooling. What is happening and how can I fix it?

Probable Cause: Oiling out occurs when the dissolved compound comes out of the solution at a temperature that is above its melting point.[1] This is a common issue with compounds that either have a low melting point or are significantly impure, as impurities can depress the melting point of the eutectic mixture. Rapid cooling can also exacerbate this problem.[2]

Recommended Solutions:

  • Reheat and Dilute: Place the flask back on the heat source to redissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to the solution.[1][2] This slightly decreases the saturation level, ensuring the solution remains unsaturated until it has cooled to a temperature below the compound's melting point.

  • Slow Down the Cooling Rate: After dissolving the oil, allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or paper towels can promote the formation of larger, purer crystals.[2] Once at room temperature, proceed with gradual cooling in an ice bath.

  • Change the Solvent System: If the problem persists, the boiling point of your chosen solvent may be too high. Consider a solvent or solvent mixture with a lower boiling point.

Q2: After cooling the solution, no crystals (or very few) have formed. What should I do?

Probable Cause: The most likely cause is that the solution is not supersaturated, meaning too much solvent was used initially.[3] Alternatively, the solution may be supersaturated but requires an initiation event to begin nucleation.

Recommended Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[4]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. A seed crystal provides a template for further crystal lattice formation.[4]

  • Reduce Solvent Volume: If induction methods fail, there is likely too much solvent. Gently heat the solution and boil off a portion of the solvent (10-20%) to increase the concentration of the solute.[3] Allow the solution to cool again slowly.

  • Consider an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution at room temperature until it becomes faintly cloudy (the cloud point). Then, add a drop or two of the primary solvent to redissolve the precipitate and allow it to cool slowly.

Q3: My final crystal yield is very low. What are the common causes of product loss?

Probable Cause: Low recovery is a frequent issue in crystallization and can stem from several procedural steps.[3]

  • Using an excessive amount of solvent during dissolution.[4]

  • Premature crystallization during a hot filtration step (if performed).

  • Washing the collected crystals with too much solvent or with a solvent that is not ice-cold.[4]

  • The compound having significant solubility in the solvent even at low temperatures.

Recommended Solutions:

  • Optimize Solvent Volume: Use the minimum amount of near-boiling solvent necessary to fully dissolve the crude solid.[4] Working with a saturated solution at high temperature is key to maximizing recovery upon cooling.

  • Minimize Transfer Losses: If a hot filtration is necessary to remove insoluble impurities, pre-heat the funnel and filter paper with hot solvent to prevent the product from crystallizing out prematurely.

  • Proper Washing Technique: Wash the filtered crystals with a minimal amount of ice-cold solvent. Cold solvent minimizes the redissolution of your purified product.[4]

  • Second Crop Recovery: The remaining solution (mother liquor) still contains some dissolved product. You can often recover a "second crop" of crystals by reducing the volume of the mother liquor through boiling and re-cooling. Note that this second crop may be less pure than the first and might require a separate recrystallization.[5]

Chromatography Issues
Q4: I'm seeing poor separation or overlapping peaks/spots during column chromatography. How can I improve the resolution?

Probable Cause: Poor separation is almost always related to the chosen mobile phase (eluent system).[5] The polarity of the eluent may be too high, causing all compounds to move too quickly, or too low, causing them to move too slowly and diffuse. Other causes include column overloading or improper column packing.

Recommended Solutions:

  • Optimize the Eluent System with TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). The ideal system gives your target compound an Rf value of approximately 0.3-0.4 and shows good separation from all impurity spots.

    • If compounds are moving too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio).[5]

    • If compounds are moving too slowly (low Rf), increase the polarity (e.g., decrease the hexane-to-ethyl acetate ratio).[5]

    • If two spots have the same Rf, try a different solvent system entirely (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol) to exploit different intermolecular interactions.[5]

  • Reduce Sample Load: Do not overload the column. A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the silica gel.[5] Overloading leads to broad bands that cannot be resolved.

  • Use an Alternative Stationary Phase: For nitrogen-containing heterocycles like indoles, interaction with the acidic surface of silica gel can sometimes cause streaking or irreversible adsorption. If you observe significant tailing on your TLC plate, consider using a different stationary phase like neutral or basic alumina.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best crystallization solvent for this compound?

The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2] The principle of "like dissolves like" is a useful starting point.[2] this compound has both polar (N-H, nitrile) and non-polar (chlorobenzene ring) features. Therefore, solvents of intermediate polarity or mixed-solvent systems are often effective.[1]

A systematic approach is to perform small-scale solubility tests:

  • Place ~20-30 mg of your crude material into several test tubes.

  • Add a small amount (~0.5 mL) of a different solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.[2]

  • Heat the tubes that showed poor room-temperature solubility. If the compound dissolves completely at the boiling point, it is a promising solvent.

  • Allow the hot solutions to cool. The solvent that produces a high yield of crystals upon cooling is the best choice.

For indole derivatives, common and effective solvent systems include ethanol, methanol/water, and ethyl acetate/hexane.[1][6]

Q2: When is column chromatography a better choice than crystallization?

Crystallization is an excellent technique for removing impurities that have very different solubility profiles from your target compound or for removing small amounts of impurities from a mostly pure sample. However, you should opt for column chromatography when:

  • Impurities have similar solubility: If impurities consistently co-crystallize with your product, they likely have similar solubility properties, making separation by crystallization difficult.

  • Multiple impurities are present: Chromatography is superior for separating complex mixtures containing several different compounds.

  • The compound is an oil or low-melting solid: If the compound does not form a stable crystal lattice at room temperature, crystallization is not a viable option.

Q3: My purified crystals are still colored. What causes this and how can I remove the color?

Colored impurities are often large, conjugated organic molecules that are present in very small amounts but are highly chromophoric. If they have solubility similar to your product, they can become trapped in the crystal lattice.

The most effective method for removing colored impurities is to use activated charcoal.[5]

  • Dissolve the crude, colored compound in the minimum amount of hot crystallization solvent.

  • Remove the solution from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.[3]

  • Swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless.

  • Proceed with the crystallization by allowing the filtrate to cool slowly.

Data & Protocols

Data Presentation

Table 1: Common Solvents for Crystallization of Indole Derivatives This table provides a starting point for solvent screening based on general properties.

SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticOften a good single solvent for indoles with minor impurities.[7]
Methanol65Polar ProticSimilar to ethanol; often used in a mixture with water for polar indoles.[6]
Water100Very Polar ProticGenerally a poor solvent for organics but can be used as an anti-solvent with polar organic solvents like methanol or acetone.[8]
Ethyl Acetate (EtOAc)77Polar AproticA versatile solvent, frequently used in a mixture with a non-polar solvent like hexane.[7]
Toluene111Non-polarCan be effective for less polar compounds and often yields high-quality crystals.[8]
Hexane / Heptane69 / 98Non-polarTypically used as the "poor" or "anti-solvent" in a two-solvent system with a more polar solvent like ethyl acetate or acetone.[7]
Experimental Protocols
Protocol 1: Single-Solvent Crystallization
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and your chosen solvent. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. It is crucial to use the minimum amount of solvent to ensure the solution is saturated.[4]

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Crystal formation should begin within 5-20 minutes.[3] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[4]

  • Drying: Leave the crystals under vacuum to air-dry for several minutes. Then, transfer the crystals to a watch glass to dry completely.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system for separation using TLC. The target compound should have an Rf of ~0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (a "slurry pack" method is generally preferred). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) to ensure it is fully dissolved. To this solution, add a small amount of silica gel and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. Carefully add this "dry loaded" sample to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to begin flowing the mobile phase through the column.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by periodically spotting the collected fractions onto TLC plates and visualizing under UV light or with a stain.

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Options cluster_outcome Analysis & Outcome Crude Crude 6-Chloro-1H- indole-3-carbonitrile Crystallization Crystallization Crude->Crystallization Primary Method Pure Pure Product (Verify by NMR, LC-MS) Crystallization->Pure Successful Impure Impurities Still Present (Analyze by TLC/LC-MS) Crystallization->Impure Unsuccessful Chromatography Column Chromatography Chromatography->Pure Impure->Chromatography Secondary Method

Caption: General purification workflow for crude this compound.

TroubleshootingCrystallization cluster_issues Specific Issues cluster_solutions Recommended Solutions Problem Problem Encountered During Crystallization OilingOut Compound 'Oils Out' Problem->OilingOut NoCrystals No Crystals Form Problem->NoCrystals LowYield Low Crystal Yield Problem->LowYield Sol_Oil 1. Reheat & Add More Solvent 2. Slow Cooling Rate OilingOut->Sol_Oil Sol_NoXtal 1. Scratch Flask / Add Seed Crystal 2. Reduce Solvent Volume NoCrystals->Sol_NoXtal Sol_Yield 1. Use Minimum Hot Solvent 2. Wash with Ice-Cold Solvent 3. Recover from Mother Liquor LowYield->Sol_Yield

Caption: Decision-making logic for troubleshooting common crystallization problems.

References

Overcoming challenges with regioselectivity in indole functionalization reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Overcoming Regioselectivity Challenges in Indole Functionalization

Welcome to the technical support center for indole functionalization. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges with regioselectivity in their synthetic routes. The indole scaffold is a cornerstone of countless pharmaceuticals and natural products, yet its rich and nuanced reactivity presents a significant synthetic hurdle: controlling where a new functional group is installed.

This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles governing selectivity. By understanding the "why," you can more effectively troubleshoot unexpected outcomes and rationally design your next experiment.

The Core Challenge: Inherent Reactivity of the Indole Nucleus

The root of the regioselectivity problem lies in the electronic nature of the indole ring. The pyrrole moiety is highly electron-rich, making it intrinsically more reactive toward electrophiles than the benzene portion. Within the pyrrole ring, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.[1][2] This inherent bias means that without specific control elements, many reactions will default to C3 functionalization.

The general order of reactivity for electrophilic substitution is: C3 > N1 > C2 > C7 > C4 > C6 > C5 . Functionalizing any position other than C3 requires a deliberate strategy to override this natural inclination.

Caption: Relative reactivity of indole C-H bonds toward electrophiles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered in the lab.

Category 1: C3 vs. C2 Selectivity — The Classic Problem

Q1: My reaction is defaulting to the C3 position, but I need the C2 isomer. Why is this happening and what's the primary solution?

A1: Your observation is the expected outcome based on the indole's electronics. The highest occupied molecular orbital (HOMO) has the largest coefficient at C3, making it the most electron-rich and nucleophilic site. To overcome this, the most robust and widely adopted strategy is the use of a directing group (DG) on the indole nitrogen (N1).[1][3]

A directing group operates by chelating to a transition metal catalyst, positioning it in close proximity to the C2-H bond. This effectively creates a high local concentration of the catalyst near the target site, favoring C-H activation at C2 over the electronically preferred C3.[4] Common directing groups include amides, carbamates, and pyridyl or pyrimidyl groups.[1][5]

cluster_mech Directing Group Strategy for C2 Functionalization Indole Indole-N-DG (DG = Directing Group) Chelation Chelation Complex Indole->Chelation Coordination Catalyst Metal Catalyst (e.g., Pd, Ru, Rh) Catalyst->Chelation Activation C2 C-H Activation Chelation->Activation Proximity-driven Coupling Reductive Elimination / Coupling Step Activation->Coupling Forms C-Metal bond Product C2-Functionalized Indole Coupling->Product Forms C-C/C-X bond

Caption: Mechanism of directing group-assisted C2 C-H activation.

Q2: I'm using a directing group, but I'm still getting a mixture of C2 and C3 products. How can I improve the C2:C3 ratio?

A2: This is a common problem that can often be solved by fine-tuning the reaction parameters. Several factors influence the efficacy of a directing group strategy:

  • Steric Bulk of the DG: A bulkier directing group can create a more sterically hindered environment around the N1-C2 bond, further encouraging the catalyst to interact exclusively at C2. For example, a pivaloyl (Piv) group is often more effective than a simple acetyl group.[6]

  • Catalyst and Ligand Choice: The nature of the catalyst and its ligands is critical. Some ligands can enhance the catalyst's affinity for the directing group or alter its steric profile. For Pd-catalyzed reactions, switching from a "ligand-free" system to one with a specific ancillary ligand, like 4,5-diazafluoren-9-one, can completely switch the selectivity from C2 to C3 or vice-versa.[5][7]

  • Solvent Effects: The solvent can influence the conformation of the substrate-catalyst complex and the solubility of intermediates. A screen of solvents (e.g., polar aprotic like DMF or DMA vs. nonpolar like toluene or dioxane) is often warranted. In some cases, solvent choice alone can control regioselectivity between C2 and C3.[8]

  • Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the undesired C3 pathway, leading to mixtures. Conversely, for some C-H activation steps, higher temperatures are necessary. Optimization is key.

Q3: Are there any methods to achieve C2-functionalization without a directing group?

A3: Yes, though they are generally more substrate-specific.

  • Blocking the C3 Position: The most straightforward method is to use an indole that is already substituted at the C3 position. With the most reactive site blocked, functionalization is often forced to the C2 position.

  • Umpolung Strategy: This "polarity inversion" approach makes the indole C2 position electrophilic rather than nucleophilic. This often involves converting the indole to an intermediate like an N-oxide or 3-chloroindolenine, which then reacts with nucleophiles at C2.[2]

  • Radical Reactions: Certain radical additions, particularly with electron-poor radicals, have been shown to favor the C2 position. This is because the resulting radical intermediate benefits from benzylic stabilization.[9]

Category 2: Functionalizing the Benzene Ring (C4-C7)

Q1: I need to functionalize the benzene ring, but my reaction keeps targeting the pyrrole ring. What's the general strategy?

A1: Accessing the benzenoid C4-C7 positions is considerably more challenging due to the lower reactivity of these C-H bonds.[10][11][12] The solution almost always involves a directing group strategy, but with DGs designed to reach these more remote positions.

  • N1-Directing Groups: Specially designed groups on the indole nitrogen can direct functionalization to C7. Groups containing phosphorus, such as N-P(O)tBu₂, are particularly effective for palladium-catalyzed C7 arylation.[12][13][14]

  • C3-Directing Groups: Installing a directing group at the C3 position can be used to target the C4 position. For example, a C3-pivaloyl group can direct palladium-catalyzed C4 arylation.[12][13]

Q2: My goal is C7-arylation. Which directing group and catalyst system should I start with?

A2: A highly effective and well-documented system for C7-arylation is the use of an N-P(O)tBu₂ or N-Piv directing group in combination with a Palladium catalyst (e.g., Pd(OAc)₂).[12][13] The phosphorus or carbonyl oxygen coordinates to the palladium, forming a stable six-membered palladacycle intermediate that incorporates the C7-H bond, leading to selective activation at that site.[12]

Category 3: Troubleshooting Reaction Parameters

Q1: How much does the N-H protecting group matter if it's not a "directing group"?

A1: It matters significantly. Even if not designed for chelation, the group on the indole nitrogen can exert powerful steric and electronic effects.

  • Steric Hindrance: A large N-substituent (e.g., triisopropylsilyl, TIPS) can physically block access to the C2 and C7 positions, potentially favoring other sites or inhibiting the reaction altogether.[9]

  • Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl, Boc) decrease the nucleophilicity of the entire indole ring, which can slow down desired electrophilic substitutions but may be necessary to prevent side reactions.[15] Conversely, electron-donating groups (e.g., methyl) enhance reactivity.

N-SubstituentTypePrimary Effect on Regioselectivity
-H (Unprotected) Acidic ProtonCan interfere with catalysts; N-alkylation/acylation is a common side reaction. Often favors C3.[16]
-Me, -Bn (Alkyl) Electron-DonatingIncreases overall ring nucleophilicity. Generally defaults to C3 selectivity.
-Boc, -Cbz Electron-WithdrawingReduces ring reactivity. Can help prevent N-functionalization side reactions but offers little directional control.
-SO₂R (Sulfonyl) Strong E.W.G.Significantly deactivates the ring. Often used to direct lithiation to C2.
-P(O)tBu₂, -Piv Directing GroupActively directs transition metal catalysts to specific positions (e.g., C7, C4) through chelation.[12][13]
-SO₂Py (2-pyridylsulfonyl) Directing GroupA classic directing group used to achieve high selectivity for C2-alkenylation and arylation.[1]
Troubleshooting Workflows & Protocols
Workflow: Improving Poor C2:C3 Regioselectivity

This decision tree can guide your troubleshooting process when a reaction yields an undesirable mixture of C2 and C3 isomers.

start Problem: Poor C2:C3 Selectivity q1 Is the C3 position blocked? start->q1 q2 Are you using a N1-Directing Group (DG)? q1->q2 Yes s1 Strategy: Block C3 (e.g., install a TMS or halogen and remove it later). q1->s1 No s2 Strategy: Introduce a DG (e.g., Pivaloyl, Pyridylsulfonyl). q2->s2 No q3 Can you modify the DG? q2->q3 Yes s3 Increase steric bulk of DG (e.g., Ac -> Piv). q3->s3 Yes q4 Have you optimized the catalyst/ligand system? q3->q4 No s4 Screen ancillary ligands. Switch metal (e.g., Pd -> Ru). Change catalyst precursor. q4->s4 No q5 Have you screened solvents & temperature? q4->q5 Yes s5 Screen polar aprotic, nonpolar, and acidic solvents. Vary temperature +/- 20°C. q5->s5 No

Caption: Decision tree for troubleshooting C2 vs. C3 selectivity.

Protocol: N-(2-pyridyl)sulfonyl Directed C2-Alkenylation of Indole

This protocol describes a general method for achieving high C2 selectivity in a Heck-type reaction, adapted from established literature procedures.[1]

Objective: To selectively couple an alkene to the C2 position of an N-protected indole.

1. Materials:

  • N-(2-pyridyl)sulfonyl indole (1.0 equiv)

  • Alkene (e.g., Styrene, butyl acrylate) (1.5 - 2.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Cu(OAc)₂ (2.0 equiv) as oxidant

  • K₂CO₃ (2.0 equiv) as base

  • Solvent: Anhydrous DMF or Toluene (0.1 M concentration)

2. Reaction Setup:

  • To an oven-dried Schlenk flask, add N-(2-pyridyl)sulfonyl indole, Pd(OAc)₂, Cu(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe, followed by the alkene.

  • Seal the flask and place it in a pre-heated oil bath at 100-120 °C.

3. Procedure & Monitoring:

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the consumption of the starting material.

4. Workup & Purification:

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove metal salts.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

5. Self-Validation & Causality:

  • Why this DG? The nitrogen on the pyridine ring and an oxygen on the sulfonyl group form a stable 5-membered chelation intermediate with the palladium catalyst, holding it rigidly in place for C2-H activation.[1]

  • Why Cu(OAc)₂? This is an oxidative Heck reaction (C-H/C-H coupling). The copper(II) acetate acts as a stoichiometric oxidant to regenerate the active Pd(II) catalyst from the Pd(0) intermediate formed during the catalytic cycle.

  • Confirmation: The regiochemical outcome should be confirmed by 1H NMR and 2D NMR (NOESY) experiments to verify the connectivity at the C2 position.

References

Technical Support Center: Strategies for the Scale-up Synthesis of 6-Chloro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Chloro-1H-indole-3-carbonitrile. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered during laboratory and industrial-scale production. Our focus is on providing practical, evidence-based solutions to common synthetic hurdles, ensuring a robust, safe, and efficient scale-up process.

I. Strategic Overview: Recommended Industrial Synthetic Route

For the large-scale synthesis of this compound, a two-step approach starting from the commercially available 6-chloro-1H-indole is the most industrially viable and scalable route. This strategy is favored over building the indole ring from scratch (e.g., via Leimgruber-Batcho synthesis) when the starting indole is readily accessible, as it involves fewer steps and often leads to higher overall yields.

The recommended synthetic pathway is as follows:

  • Step 1: Vilsmeier-Haack Formylation of 6-chloro-1H-indole to produce the intermediate, 6-chloro-1H-indole-3-carboxaldehyde.

  • Step 2: Conversion to Nitrile via dehydration of an intermediate oxime or a direct one-pot reaction from the aldehyde.

Synthetic_Route 6-chloro-1H-indole 6-chloro-1H-indole 6-chloro-1H-indole-3-carboxaldehyde 6-chloro-1H-indole-3-carboxaldehyde 6-chloro-1H-indole->6-chloro-1H-indole-3-carboxaldehyde Step 1: Vilsmeier-Haack (POCl₃, DMF) This compound This compound 6-chloro-1H-indole-3-carboxaldehyde->this compound Step 2: Cyanation (e.g., NH₂OH·HCl, then dehydration)

Caption: Recommended two-step industrial synthesis of this compound.

II. Troubleshooting Guide: Navigating Common Scale-up Challenges

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Step 1: Vilsmeier-Haack Formylation of 6-chloro-1H-indole

Q1: My reaction is sluggish or incomplete, resulting in a low yield of 6-chloro-1H-indole-3-carboxaldehyde. What are the possible causes and how can I improve the conversion?

A1: Incomplete formylation is a common issue when scaling up the Vilsmeier-Haack reaction. Several factors can contribute to this:

  • Insufficient Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is the active electrophile.[1][2] On a large scale, improper stoichiometry or decomposition of the reagent can lead to incomplete reactions.

    • Troubleshooting:

      • Ensure POCl₃ and DMF are of high purity and anhydrous. Moisture will quench the Vilsmeier reagent.

      • Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent.

      • The order of addition is critical: always add POCl₃ slowly to chilled DMF to pre-form the reagent before adding the 6-chloroindole solution. This minimizes side reactions of the starting material.

  • Poor Temperature Control: The formation of the Vilsmeier reagent is exothermic.[3] Inadequate cooling during this stage can lead to reagent decomposition. Conversely, if the reaction with the indole is run at too low a temperature, the reaction rate will be slow.

    • Troubleshooting:

      • Maintain a low temperature (0-5 °C) during the addition of POCl₃ to DMF.

      • After the addition of 6-chloroindole, allow the reaction to warm to room temperature and then heat gently (e.g., 40-60 °C) to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC.

  • Formation of Inactive Complexes: The electron-withdrawing nature of the chloro-substituent can slightly deactivate the indole ring towards electrophilic substitution compared to unsubstituted indole.

    • Troubleshooting:

      • Ensure adequate reaction time. Monitor the reaction until the starting material is consumed.

      • Consider a higher reaction temperature if the reaction stalls, but be mindful of potential byproduct formation.

Q2: I'm observing a significant amount of a dark, tarry byproduct. What is it and how can I prevent its formation?

A2: The formation of dark, polymeric byproducts is often due to the acidic and reactive nature of the Vilsmeier-Haack conditions.

  • Causality: The intermediate iminium salt can be susceptible to polymerization or other side reactions if not promptly hydrolyzed. Also, the Vilsmeier reagent itself can react with DMF at elevated temperatures.[4]

    • Troubleshooting:

      • Controlled Quenching: Quench the reaction by carefully adding the reaction mixture to a cold aqueous base (e.g., sodium hydroxide or sodium carbonate solution). This hydrolyzes the iminium salt to the aldehyde and neutralizes the acidic medium.

      • Temperature Management: Avoid excessive heating during the reaction. Once the reaction is complete, proceed with the workup without delay.

      • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by slurry washing with a non-polar solvent to remove some of the tarry impurities.

Step 2: Conversion of 6-chloro-1H-indole-3-carboxaldehyde to the Nitrile

Q3: The conversion of the aldehyde to the nitrile is giving me a low yield. What are the critical parameters for this step?

A3: The conversion of an indole-3-carboxaldehyde to the corresponding nitrile typically proceeds via an intermediate oxime, which is then dehydrated.[5] Low yields can result from incomplete oxime formation or inefficient dehydration.

  • Inefficient Oxime Formation: The reaction of the aldehyde with hydroxylamine requires careful pH control.

    • Troubleshooting:

      • Ensure the reaction is run under slightly acidic to neutral conditions. The use of hydroxylamine hydrochloride with a base like sodium acetate or pyridine is common to buffer the reaction mixture.

      • Monitor the formation of the oxime by TLC before proceeding to the dehydration step.

  • Harsh Dehydration Conditions: Traditional dehydration methods can sometimes lead to decomposition of the electron-rich indole ring.

    • Troubleshooting:

      • A reliable and scalable method involves refluxing the aldehyde with reagents like diammonium hydrogen phosphate in a solvent such as 1-nitropropane. This provides a one-pot conversion to the nitrile.[5]

      • Alternative mild dehydrating agents for the isolated oxime include acetic anhydride, or reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate).[6]

Q4: I am seeing impurities in my final product. What are the likely side products?

A4: Impurities in the final product can stem from the starting aldehyde or from side reactions during the cyanation step.

  • Unreacted Aldehyde/Oxime: Incomplete reaction is a common source of impurities.

    • Troubleshooting:

      • Increase the reaction time or temperature for the dehydration step.

      • Ensure the dehydrating agent is active and used in sufficient quantity.

  • Hydrolysis of the Nitrile: The nitrile group can be susceptible to hydrolysis back to the amide or carboxylic acid under harsh acidic or basic workup conditions.

    • Troubleshooting:

      • Maintain a neutral pH during workup and purification.

      • Use column chromatography for purification if high purity is required, although recrystallization is often sufficient for large-scale production.

III. Frequently Asked Questions (FAQs)

Q1: Is the Leimgruber-Batcho synthesis a viable alternative for the large-scale production of this compound?

A1: The Leimgruber-Batcho synthesis is a powerful method for constructing the indole ring system and can be suitable for large-scale production, especially if the required substituted o-nitrotoluene is readily available and cheaper than 6-chloroindole.[7][8] However, it involves more steps than the Vilsmeier-Haack route starting from 6-chloroindole. For this compound, a modified Leimgruber-Batcho approach starting from a suitable chlorinated and nitrated toluene derivative would be required. The choice between these routes often comes down to the cost and availability of the starting materials.

Q2: What are the primary safety concerns when running the Vilsmeier-Haack reaction at scale?

A2: The Vilsmeier-Haack reaction presents several safety hazards that must be carefully managed at scale:

  • Highly Reactive Reagents: Phosphorus oxychloride (POCl₃) is toxic, corrosive, and reacts violently with water.[4][9] The Vilsmeier reagent itself is thermally unstable.[3]

  • Exothermic Reaction: The formation of the Vilsmeier reagent is highly exothermic, and a runaway reaction is possible without adequate cooling and controlled addition of reagents.[3]

  • Gas Evolution: The reaction and subsequent quenching can release toxic gases like hydrogen chloride.

  • Mitigation Strategies:

    • Use a well-ventilated fume hood or a closed reactor system.

    • Ensure all glassware and solvents are anhydrous.

    • Add reagents slowly and with efficient cooling.

    • Consider using a continuous flow reactor for large-scale production, as this offers better temperature control and minimizes the volume of hazardous reagents at any given time.[10][11]

Q3: What are the best practices for purifying the final product, this compound, on a large scale?

A3: For large-scale purification, the following methods are recommended:

  • Recrystallization: This is often the most cost-effective and efficient method for purifying solid products at scale. A suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/heptane) should be identified through small-scale screening.

  • Slurry Washing: Washing the crude solid with a solvent in which the product has low solubility but the impurities are soluble can be an effective preliminary purification step.

  • Activated Carbon Treatment: If the product is colored due to high molecular weight byproducts, treatment with activated carbon during recrystallization can help decolorize it.

  • Column Chromatography: While effective, column chromatography is generally less preferred for large-scale production due to the high solvent consumption and cost. It is typically reserved for applications requiring very high purity.

IV. Experimental Protocols

Protocol 1: Scale-up Synthesis of 6-chloro-1H-indole-3-carboxaldehyde

Vilsmeier_Haack_Workflow cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Formylation Reaction cluster_2 Step 3: Workup and Isolation Charge_DMF Charge anhydrous DMF to reactor Cool_DMF Cool DMF to 0-5 °C Charge_DMF->Cool_DMF Add_POCl3 Slowly add POCl₃ (1.1 eq) maintaining temp < 10 °C Cool_DMF->Add_POCl3 Stir_Reagent Stir at 0-5 °C for 30-60 min Add_POCl3->Stir_Reagent Add_Indole Add indole solution to Vilsmeier reagent at 0-5 °C Stir_Reagent->Add_Indole Prepare_Indole Prepare solution of 6-chloroindole (1.0 eq) in DMF Prepare_Indole->Add_Indole Warm_React Allow to warm to RT, then heat to 40-60 °C for 2-4 h Add_Indole->Warm_React Monitor_Reaction Monitor by HPLC/TLC Warm_React->Monitor_Reaction Quench Slowly add reaction mixture to ice-cold aqueous Na₂CO₃ or NaOH Monitor_Reaction->Quench Stir_Hydrolyze Stir until solid precipitates Quench->Stir_Hydrolyze Filter Filter the solid product Stir_Hydrolyze->Filter Wash_Dry Wash with water and dry Filter->Wash_Dry Purify Recrystallize from ethanol Wash_Dry->Purify

Caption: Workflow for the Vilsmeier-Haack formylation of 6-chloroindole.

Materials:

  • 6-chloro-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium carbonate or Sodium hydroxide

  • Ethanol (for recrystallization)

Procedure:

  • Vilsmeier Reagent Preparation: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge anhydrous DMF. Cool the DMF to 0-5 °C. Slowly add POCl₃ (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0-5 °C for 30-60 minutes.

  • Formylation: In a separate vessel, dissolve 6-chloro-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 40-60 °C and stir for 2-4 hours, or until reaction completion is confirmed by HPLC or TLC analysis.

  • Workup: Prepare a separate reactor with a chilled (0-10 °C) aqueous solution of sodium carbonate or sodium hydroxide. Slowly and carefully add the reaction mixture to the basic solution with vigorous stirring. A precipitate will form.

  • Isolation and Purification: Stir the resulting slurry for 1-2 hours to ensure complete hydrolysis. Filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The crude 6-chloro-1H-indole-3-carboxaldehyde can be further purified by recrystallization from ethanol to yield a pale yellow solid.

Protocol 2: Scale-up Synthesis of this compound from the Aldehyde

Materials:

  • 6-chloro-1H-indole-3-carboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or Pyridine

  • Acetic anhydride or another suitable dehydrating agent

  • Ethanol/Water

Procedure (Two-step via oxime):

  • Oxime Formation: In a reactor, suspend 6-chloro-1H-indole-3-carboxaldehyde (1.0 equivalent) in ethanol. Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents). Heat the mixture to reflux for 1-2 hours, or until TLC indicates complete conversion to the oxime.

  • Dehydration: Cool the reaction mixture and add acetic anhydride (2.0 equivalents) slowly. Heat the mixture back to reflux for 2-4 hours.

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it into ice water with stirring. The product will precipitate. Filter the solid, wash with water, and dry.

  • Purification: Recrystallize the crude this compound from a suitable solvent system like ethanol/water.

V. Comparative Analysis of Synthetic Routes

Parameter Vilsmeier-Haack Route Leimgruber-Batcho Route
Starting Material 6-chloro-1H-indoleSubstituted o-nitrotoluene
Number of Steps 23+
Scalability High, but requires careful thermal management.Generally good scalability.
Reagents POCl₃, DMF (corrosive, toxic)DMF-DMA, reducing agents (e.g., Fe/AcOH, H₂/Pd-C).[8]
Key Challenges Exothermic reaction, handling of hazardous reagents.Availability of starting material, multi-step process.
Typical Yield Good to excellent.Moderate to good.

VI. References

  • Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 275-293). John Wiley & Sons, Inc.

  • Reddy, P. S., et al. (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic Chemistry: An Indian Journal, 6(4), 5953.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Phosphorus oxychloride.

  • Thermo Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus oxychloride, 99%.

  • Wang, J., & Li, G. (2012). Synthesis of Indole-3-carbinol. Advanced Materials Research, 550-553, 113-116.

  • Bose, D. S., & Goud, P. R. (2002). A Simple Synthesis of Nitriles from Aldoximes. Tetrahedron Letters, 43(52), 9479-9481.

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.

  • ECHEMI. (n.d.). Phosphorus oxychloride SDS, 10025-87-3 Safety Data Sheets.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.

  • Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Leimgruber–Batcho indole synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). avoiding byproduct formation in 6-Chloro-5-formyl-1,3-dimethyluracil reactions.

  • Google Patents. (2019). RU2760000C1 - Method for producing indole-3-carbinol.

  • PubMed. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.

  • Semantic Scholar. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.

  • Wikipedia. (2023). Leimgruber–Batcho indole synthesis.

  • Yamada, F., Hashizume, T., & Somei, M. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516.

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-744.

  • Wikipedia. (2023). Indole-3-carbaldehyde. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes.

  • Sigma-Aldrich. (n.d.). 6-Chloroindole-3-carboxaldehyde. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). indole-3-carbonitrile. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.

  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

  • ResearchGate. (2019). Continuous-Flow Preparation and Use of ??-Chloro Enals Using the Vilsmeier Reagent.

  • Wikipedia. (2023). Vilsmeier–Haack reaction.

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.

  • MDPI. (2021). A Leopard Cannot Change Its Spots: Unexpected Products from the Vilsmeier Reaction on 5,10,15-Tritolylcorrole.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

  • ECHEMI. (n.d.). Buy 6-Chloroindole-3-carboxaldehyde Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD.

  • Sigma-Aldrich. (n.d.). 6-Chloroindole-3-carboxaldehyde.

  • Sigma-Aldrich. (n.d.). 6-Chloroindole-3-carboxaldehyde.

  • Thermo Fisher Scientific. (n.d.). 6-Chloroindole-3-carboxaldehyde, 98%.

References

Optimizing reaction conditions for the cyanation of 6-chloroindole.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cyanation of 6-chloroindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and reproducible outcomes in your laboratory.

Introduction

The cyanation of 6-chloroindole is a critical transformation in medicinal chemistry, as the resulting 6-cyanoindole is a valuable building block for various therapeutic agents.[1][2] However, this reaction can be challenging due to the specific reactivity of the indole scaffold and the potential for catalyst deactivation and side product formation. This guide provides a comprehensive overview of the key parameters, offering practical solutions to common issues encountered during this palladium-catalyzed cross-coupling reaction.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the cyanation of 6-chloroindole.

Q1: Which cyanide source is best for the cyanation of 6-chloroindole?

A1: The choice of cyanide source is a balance between reactivity and safety. While highly toxic reagents like potassium cyanide (KCN) and sodium cyanide (NaCN) are effective, safer alternatives are often preferred in a research and development setting.[2][3] Zinc cyanide (Zn(CN)₂) is a widely used, less toxic alternative that often provides good to excellent yields in palladium-catalyzed cyanations.[4][5][6] Another excellent, non-toxic alternative is potassium ferrocyanide (K₄[Fe(CN)₆]), which has been successfully employed in the cyanation of various aryl halides.[1][5][7]

Q2: Why is an inert atmosphere crucial for this reaction?

A2: The active form of the palladium catalyst, Pd(0), is highly sensitive to oxygen.[4] Failure to maintain an inert atmosphere (e.g., using argon or nitrogen) will lead to the oxidation of the catalyst to Pd(II), rendering it inactive and halting the catalytic cycle. This results in low or no conversion of your starting material.

Q3: Is it necessary to protect the indole nitrogen (N-H)?

A3: Yes, protecting the indole nitrogen is highly recommended. The N-H proton is acidic and the nitrogen atom is nucleophilic, which can lead to undesired side reactions, such as N-arylation or reaction with the cyanide source.[4] Common protecting groups like tosyl (Ts), benzyl (Bn), or tert-butyloxycarbonyl (Boc) can prevent these side reactions and improve the selectivity for the desired C-6 cyanation.[4]

Q4: What are the typical catalyst and ligand combinations for this reaction?

A4: The selection of the palladium catalyst and ligand is critical for a successful reaction.[4] Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. The choice of phosphine ligand can significantly impact catalytic activity. Sterically hindered biaryl phosphine ligands, such as SPhos or BrettPhos, have shown great efficacy in similar cross-coupling reactions.[1][4] A screening of different catalyst and ligand combinations is often necessary to identify the optimal system for your specific substrate and conditions.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you may encounter during the cyanation of 6-chloroindole, along with their probable causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The palladium catalyst may have been deactivated by oxygen or impurities. 2. Insufficient Temperature: The reaction temperature may be too low for the oxidative addition of the aryl chloride. 3. Poor Ligand Choice: The ligand may not be suitable for stabilizing the palladium catalyst or facilitating the catalytic cycle.1. Ensure Rigorous Inert Conditions: Degas solvents and use proper Schlenk line or glovebox techniques. 2. Increase Reaction Temperature: Gradually increase the temperature in increments of 10-20 °C. Aryl chlorides generally require higher temperatures than aryl bromides or iodides.[8] 3. Screen Different Ligands: Experiment with a variety of phosphine ligands, including bulky electron-rich ligands.
Formation of Side Products 1. Unprotected Indole N-H: The indole nitrogen can participate in side reactions. 2. Hydrodehalogenation: Reduction of the C-Cl bond to a C-H bond can occur as a side reaction.[9] 3. Homocoupling: Formation of a bi-indole species.1. Protect the Indole Nitrogen: Introduce a suitable protecting group (e.g., Ts, Boc) on the indole nitrogen. 2. Optimize Reaction Conditions: Lowering the reaction temperature or changing the solvent may suppress this side reaction. The addition of certain additives like NaI has been shown to suppress hydrodehalogenation in some cases.[10][9] 3. Adjust Stoichiometry: Ensure the correct stoichiometry of reagents.
Inconsistent Results/Irreproducibility 1. Catalyst Poisoning by Cyanide: Excess cyanide can poison the palladium catalyst.[5][11] 2. Variable Reagent Quality: Impurities in solvents or reagents can affect the reaction outcome. 3. Inadequate Mixing: In heterogeneous reactions, poor stirring can lead to inconsistent results.1. Use a Slow-Release Cyanide Source: Using Zn(CN)₂ or K₄[Fe(CN)₆] can help maintain a low concentration of free cyanide.[5] 2. Use High-Purity Reagents: Use anhydrous solvents and freshly opened reagents. 3. Ensure Efficient Stirring: Use a properly sized stir bar and an appropriate stirring speed.

Experimental Protocols

Here are two detailed, step-by-step protocols for the palladium-catalyzed cyanation of N-protected 6-chloroindole.

Protocol 1: Using Zinc Cyanide (Zn(CN)₂)

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • N-protected 6-chloroindole (e.g., 1-(Tosyl)-6-chloro-1H-indole)

  • Zinc cyanide (Zn(CN)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add N-protected 6-chloroindole (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired N-protected 6-cyanoindole.

Protocol 2: Using Potassium Ferrocyanide (K₄[Fe(CN)₆])

This protocol utilizes a non-toxic cyanide source.

Materials:

  • N-protected 6-chloroindole (e.g., 1-(Tosyl)-6-chloro-1H-indole)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • BrettPhos Palladacycle

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Anhydrous dioxane

  • Degassed water

  • Potassium acetate (KOAc)

Procedure:

  • To a screw-top test tube, add the BrettPhos palladacycle (0.02 mmol, 2 mol%), BrettPhos ligand (0.02 mmol, 2 mol%), K₄[Fe(CN)₆]·3H₂O (0.5 mmol, 0.5 equiv.), and N-protected 6-chloroindole (1.0 mmol, 1.0 equiv.).[1]

  • Seal the tube with a Teflon-lined cap, then evacuate and backfill with nitrogen (repeat three times).

  • Add anhydrous dioxane (2.5 mL) and a 0.05 M solution of KOAc in degassed water (2.5 mL) via syringe.[5]

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Visualizations

General Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues during the cyanation of 6-chloroindole.

Troubleshooting_Workflow start Start Reaction monitor Monitor Reaction (TLC/LC-MS) start->monitor complete Reaction Complete? monitor->complete side_products Side Products Observed monitor->side_products workup Workup and Purification complete->workup Yes low_conversion Low/No Conversion complete->low_conversion No end End workup->end check_inert Check Inert Atmosphere low_conversion->check_inert check_temp Increase Temperature check_inert->check_temp screen_ligands Screen Ligands/Catalyst check_temp->screen_ligands screen_ligands->start Re-run check_protection Check N-Protection side_products->check_protection optimize_conditions Optimize Conditions (Temp/Solvent) check_protection->optimize_conditions optimize_conditions->start Re-run

Caption: A general troubleshooting workflow for the cyanation of 6-chloroindole.

References

Technical Support Center: Troubleshooting HPLC Analysis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. The following information is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific principles to empower your method development and troubleshooting efforts.

Table of Contents

  • Frequently Asked Questions (FAQs)

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  • Troubleshooting Guides & Protocols

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  • Data & Reference Tables

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  • References

FAQs: Troubleshooting Common Issues

Q1: Why are my indole derivative peaks tailing?

A: Peak tailing is a common issue in the HPLC analysis of indole derivatives and is often attributed to secondary interactions between the analyte and the stationary phase. For many indole compounds, especially those with basic nitrogen atoms, the primary cause is interaction with acidic silanol groups (Si-OH) on the surface of silica-based columns.[1][2]

  • Mechanism of Silanol Interaction: At mobile phase pH levels above 3, residual silanol groups on the silica backbone can become ionized (SiO-), creating negatively charged sites. Basic indole derivatives, which are protonated and positively charged at these pHs, can then undergo strong ionic interactions with these silanol groups.[1] This secondary retention mechanism is stronger than the primary reversed-phase interaction, causing a portion of the analyte molecules to be retained longer, resulting in a tailed peak.[3][4]

  • Impact of Analyte Structure: The basicity of the indole derivative plays a significant role. For instance, tryptamine, with its primary amine group, is more prone to tailing than indole itself. The pKa of the specific derivative will determine its ionization state at a given mobile phase pH.

  • Other Potential Causes:

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Column Contamination or Voids: Accumulation of sample matrix components on the column frit or the formation of a void in the packing material can disrupt the flow path and cause tailing.[5]

    • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.

Q2: What is causing my retention times to drift or shift unexpectedly?

A: Retention time variability can be a frustrating problem, leading to difficulties in peak identification and integration. The causes can be broadly categorized into issues with the mobile phase, the column, or the HPLC system itself.

  • Mobile Phase Issues:

    • pH Instability: The retention of ionizable indole derivatives is highly sensitive to the mobile phase pH.[6][7] A small, uncontrolled shift in pH, perhaps due to the absorption of atmospheric CO2 into an unbuffered aqueous phase, can significantly alter the ionization state of the analyte and thus its retention time.[8] It is crucial to use a buffer and to ensure the mobile phase pH is at least one pH unit away from the analyte's pKa for robust results.[9]

    • Compositional Changes: Inaccurate mixing of mobile phase components or the evaporation of a more volatile solvent (like acetonitrile) from the reservoir can lead to a gradual drift in retention times.[8] Always prepare mobile phases carefully and keep reservoirs capped.[10][11][12]

    • Lack of Equilibration: Insufficient column equilibration with the mobile phase, especially when changing solvents or after a system has been idle, is a common cause of drifting retention times.[13]

  • Column-Related Problems:

    • Temperature Fluctuations: Column temperature has a significant impact on retention times. A lack of proper temperature control can lead to shifts as the ambient laboratory temperature changes.[9][14] An increase in temperature generally leads to shorter retention times.[14][15]

    • Column Contamination: The build-up of strongly retained compounds from the sample matrix can alter the surface chemistry of the stationary phase over time, causing a gradual shift in retention.

  • HPLC System Issues:

    • Pump Performance: Inconsistent flow rates due to worn pump seals, check valve issues, or air bubbles in the pump head will cause retention time fluctuations.[16][17]

    • Leaks: A small, undetected leak in the system can lead to a drop in flow rate and a corresponding increase in retention times.[16]

Q3: How can I improve the resolution between closely eluting indole derivatives?

A: Achieving adequate resolution is key to accurate quantification. When dealing with poor resolution, you can manipulate the three main factors that govern separation: efficiency (N), selectivity (α), and retention factor (k').

  • Improving Selectivity (α): This is often the most effective way to improve resolution.

    • Mobile Phase pH: For ionizable indole derivatives, adjusting the mobile phase pH can dramatically alter selectivity.[6] By changing the ionization state of different derivatives to varying degrees, their relative retention can be modified.

    • Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol) can change the nature of the interactions with the stationary phase and improve separation.

    • Stationary Phase: If mobile phase optimization is insufficient, changing the column to one with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can provide alternative selectivities.[18]

  • Increasing Efficiency (N):

    • Column Parameters: Using a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) will increase the number of theoretical plates and lead to sharper peaks, which can improve resolution.[18]

  • Optimizing Retention Factor (k'):

    • Solvent Strength: Increasing the retention of the analytes (by decreasing the organic solvent concentration in reversed-phase) can sometimes improve the separation of early eluting peaks. However, this will also lead to longer run times and broader peaks.

Q4: My indole derivative seems to be degrading during analysis. How can I prevent this?

A: The stability of indole derivatives can be a significant challenge, as they are susceptible to oxidation, light, and pH-mediated degradation.

  • Indole-3-acetic acid (IAA) and related auxins: These plant hormones are notoriously unstable. Their degradation can be minimized by:

    • Working at low temperatures (e.g., on ice) during sample preparation.[19]

    • Protecting samples from light by using amber vials or covering them with foil.[19]

    • Adding antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent.

  • Indole-3-carbinol (I3C): This compound is highly unstable in acidic conditions, where it can polymerize into various condensation products like diindolylmethane (DIM).[7][13][20][21]

    • If analyzing for I3C itself, it is crucial to keep the sample and mobile phase at a neutral or slightly alkaline pH.

    • If the goal is to analyze the acid-catalyzed products, the reaction can be standardized by treating the sample with a controlled amount of acid before injection.

  • General Best Practices for Stability:

    • Prepare samples fresh and analyze them promptly.

    • Store stock solutions and samples at low temperatures (-20°C or -80°C) and in the dark.

    • Consider the pH of the mobile phase and its potential to cause degradation of your specific analyte.[6]

Q5: I am observing split peaks for my indole analyte. What is the cause?

A: Peak splitting can be a complex issue with several potential causes. A systematic approach is needed to diagnose the problem.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the top of the column in a distorted band, resulting in a split peak.[22] The best practice is to dissolve the sample in the initial mobile phase whenever possible.

  • Column Issues:

    • Partially Blocked Frit: If the inlet frit of the column is partially blocked by particulates from the sample or mobile phase, the sample flow onto the column will be uneven, leading to peak splitting.[5]

    • Column Void: A void or channel in the column packing material can create two different flow paths for the analyte, resulting in a split peak.[5]

  • Co-elution: The split peak may actually be two different, very closely eluting compounds.[5] To test this, you can try altering the separation conditions (e.g., mobile phase composition, temperature) to see if the two peaks can be resolved.[5]

  • Injection Issues: Problems with the autosampler, such as a partially clogged needle or incorrect injection volume, can sometimes lead to distorted peak shapes, including splitting.[22]

Troubleshooting Guides & Protocols

Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step workflow for diagnosing and resolving peak tailing issues with indole derivatives.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_All_Peaks Does it affect all peaks? Start->Check_All_Peaks Check_System Check for system issues: - Column void/blockage - Extra-column volume - Leaks Check_All_Peaks->Check_System Yes Check_Analyte Is the analyte basic? Check_All_Peaks->Check_Analyte No, only specific peaks Fix_System Fix system issue (e.g., replace frit/column) Check_System->Fix_System End_Good Problem Resolved Fix_System->End_Good Silanol_Interaction Suspect silanol interactions Check_Analyte->Silanol_Interaction Yes Check_Overload Is the peak broad and tailing? Check_Analyte->Check_Overload No Optimize_pH Lower mobile phase pH (e.g., 2.5-3.5) Add competing base (e.g., TEA) Silanol_Interaction->Optimize_pH Optimize_pH->End_Good Reduce_Concentration Reduce sample concentration and/or injection volume Check_Overload->Reduce_Concentration Yes End_Bad Problem Persists (Consider alternative column chemistry) Check_Overload->End_Bad No Reduce_Concentration->End_Good

Caption: Troubleshooting workflow for peak tailing.

Protocol for Sample Preparation of Indole-3-Acetic Acid (IAA) from Plant Tissue

This protocol is adapted for the extraction of IAA from plant material for subsequent HPLC analysis.[4][16][23]

  • Homogenization:

    • Weigh approximately 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[3]

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube and add 1 mL of ice-cold 80% methanol.[3][4]

    • Vortex thoroughly and place on a shaker at 4°C for at least 1 hour in the dark to prevent degradation.[3]

  • Centrifugation:

    • Centrifuge the extract at 12,000 x g for 20 minutes at 4°C.[16]

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the IAA with 1 mL of 80% methanol.

  • Final Steps:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[3]

General Solid-Phase Extraction (SPE) Protocol for Indole Alkaloids from Plasma

This is a general protocol for the extraction of basic indole alkaloids from a biological matrix like plasma.[24][25]

SPE_Protocol Start Start: Plasma Sample Pretreat Pre-treatment: Dilute plasma with 2% NH4OH to raise pH and neutralize proteins Start->Pretreat Load Load Sample: Apply pre-treated plasma to the SPE cartridge Pretreat->Load Condition Condition SPE Cartridge: 1. Methanol 2. Water Condition->Load Wash Wash Step: Wash with 5% Methanol in water to remove interferences Load->Wash Elute Elution: Elute analytes with Methanol Wash->Elute Evaporate Evaporate & Reconstitute: Dry down eluate and reconstitute in mobile phase Elute->Evaporate Analyze Inject into HPLC Evaporate->Analyze

Caption: Solid-Phase Extraction workflow for plasma.

Data & Reference Tables

Table 1: Common HPLC Conditions for Indole Derivative Analysis
ParameterTypical ConditionsNotes
Column C18 or C8, 4.6 x 150 mm, 5 µmA C18 column is a good starting point for most indole derivatives.[3]
Mobile Phase A Water with 0.1% Acetic or Formic AcidThe acid helps to suppress the ionization of silanol groups and improve peak shape.[3]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shapes and lower backpressure.
Elution Mode GradientA gradient elution is often necessary to separate a mixture of indole derivatives with varying polarities.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25-40°CTemperature control is crucial for reproducible retention times.[9][14]
Detection Fluorescence (Ex: ~280 nm, Em: ~350 nm)Fluorescence detection offers high sensitivity and selectivity for many indole compounds.[21]
UV/Vis (280 nm)UV detection at 280 nm is also commonly used.[3]
Table 2: pKa Values of Selected Indole Derivatives

The pKa value is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its retention in reversed-phase HPLC.

CompoundFunctional GroupApproximate pKaReference
IndoleN-H~17 (in water), 32.57 (in MeCN)[1][26]
Tryptophanα-amino group~9.4
α-carboxyl group~2.4
TryptaminePrimary amino group~10.2
Indole-3-acetic acidCarboxyl group~4.75
SerotoninPrimary amino group~10.6
Phenolic hydroxyl~11.1

Note: pKa values can vary depending on the solvent and temperature.

References

Best practices for the storage and handling of 6-Chloro-1H-indole-3-carbonitrile to prevent degradation.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: 6-Chloro-1H-indole-3-carbonitrile

A Guide to Best Practices for Storage, Handling, and Experimental Troubleshooting

Core Principles of Storage and Stability

The stability of this compound is paramount for reproducible experimental outcomes. The indole scaffold, while robust, is susceptible to specific degradation pathways that can be initiated by improper storage conditions. The primary environmental factors to control are temperature, atmosphere (moisture and oxygen), and light.

A manufacturer suggests that this compound should be stored in a cool, dry place, away from direct sunlight and heat sources.[1] It is crucial to keep it in a well-sealed container to prevent moisture absorption and exposure to air, which could lead to chemical degradation.[1]

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale for Preventing Degradation
Temperature 2-8°C (Refrigerated)Minimizes thermal decomposition and slows down potential oxidative processes. Follow any specific temperature recommendations on the product label.
Atmosphere Inert Gas (Argon or Nitrogen)The indole ring can be susceptible to oxidation.[2][3] Displacing air with an inert gas minimizes contact with oxygen and ambient moisture, preserving the compound's structure.
Container Tightly Sealed, Amber Glass VialPrevents exposure to moisture and air.[1] Amber glass is critical to block UV and visible light, which can induce photochemical reactions and degradation.[4]
Location Dry, Well-ventilated Chemical Storage AreaEnsures a stable environment and prevents accidental contact with incompatible materials.[5]

Safe Handling and Preparation of Solutions

Proper handling techniques are essential not only for safety but also for preventing contamination and degradation of the compound during experimental setup.

Workflow for Handling Solid Compound and Preparing Stock Solutions

G cluster_storage Preparation cluster_use Storage & Use start Equilibrate Container to Room Temperature weigh Weigh Solid in Well-Ventilated Area start->weigh Prevents Condensation dissolve Dissolve in Appropriate Anhydrous Solvent weigh->dissolve Rapidly & Accurately filter Filter if Necessary (0.22 µm PTFE) dissolve->filter For Particulate Removal store_solution Store Solution at -20°C Under Inert Gas filter->store_solution use Use in Experiment store_solution->use

Caption: Workflow for handling this compound.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a self-validating system for preparing a stock solution, a common step where degradation can be introduced.

  • Acclimatization: Remove the vial of this compound from refrigerated storage and allow it to equilibrate to room temperature for at least 20-30 minutes before opening.

    • Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid, which could introduce water and promote hydrolysis or other degradation pathways.

  • Dispensing: Conduct all handling within a chemical fume hood or a glove box. Weigh the desired amount of the solid into a clean, dry vial.

  • Dissolution: Add the calculated volume of anhydrous, research-grade Dimethyl Sulfoxide (DMSO) to the vial. Ensure the solvent is from a freshly opened bottle or has been properly stored to minimize water content.

  • Solubilization: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved. A clear, colorless to pale yellow solution is expected.

    • Self-Validation: A significant color change (e.g., to dark brown or red) upon dissolution may indicate the presence of impurities or the onset of degradation.

  • Storage of Solution: Aliquot the stock solution into smaller, single-use volumes in amber vials. Purge the headspace of each vial with argon or nitrogen before sealing tightly. Store at -20°C or -80°C for long-term stability.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, linking them to potential problems with the storage or handling of this compound.

Q1: My solution of this compound, which was initially colorless, has turned yellow or brown. Is it still usable?

Answer: A color change is a strong indicator of chemical degradation. Indole derivatives can oxidize or undergo other reactions, leading to the formation of colored byproducts.[2][3]

  • Probable Cause: This is often due to prolonged exposure to air (oxidation), light (photochemical reaction), or impurities in the solvent.[4] Storing the solution at room temperature for extended periods can accelerate this process.

  • Recommended Action: It is strongly advised not to use the discolored solution, as the presence of degradation products can lead to unreliable and non-reproducible experimental results. Prepare a fresh solution from the solid stock following the recommended protocol. To confirm degradation, you can run an analytical test like LC-MS and look for the appearance of new peaks or a decrease in the peak corresponding to the parent compound.

Q2: I am observing low or inconsistent yields in my reaction. Could the this compound be the problem?

Answer: Yes, the integrity of your starting material is a critical factor for reaction efficiency.

  • Probable Causes & Solutions:

    • Partial Degradation: The compound may have partially degraded during storage due to moisture or air exposure. This introduces impurities and reduces the molar quantity of the active reactant. Ensure your solid is stored under an inert atmosphere and in a desiccated environment.

    • Incompatible Reaction Conditions: The indole ring can be sensitive to strong acids or bases.[6] If your reaction conditions are harsh, the compound itself may be degrading during the reaction. Consider screening milder conditions or protecting the indole nitrogen if it is not the reactive site.

    • Solvent Purity: Ensure all solvents used are anhydrous and free of peroxides, especially ethers like THF, which can contain reactive impurities if not stored properly.

Q3: My LC-MS or NMR analysis shows unexpected peaks that are not my starting material or desired product. What could be the source?

Answer: The appearance of extraneous peaks often points to degradation products or side reactions.

  • Probable Causes & Solutions:

    • Photodegradation: Indole compounds can be light-sensitive.[4] Photoreactions can occur, especially in the presence of halogenated solvents.[7] Always protect solutions and reaction mixtures from light by using amber vials or wrapping them in aluminum foil.

    • Reaction with Solvent: While DMSO is a common solvent, ensure it is of high purity. In some cases, especially under thermal or acidic/basic conditions, the starting material might react with the solvent or impurities within it.

    • Hydrolysis of the Nitrile Group: If the compound has been exposed to moisture, especially under acidic or basic conditions, the nitrile group (-CN) could hydrolyze to a carboxamide or carboxylic acid. This would result in new species with different masses detectable by LC-MS. Always use anhydrous solvents and proper inert atmosphere techniques.

Frequently Asked Questions (FAQs)

Q: What are the primary incompatible materials to avoid with this compound? A: Avoid strong oxidizing agents, strong reducing agents, strong acids, and acid chlorides.[4][8] These can react with the indole ring or its functional groups, leading to degradation or hazardous reactions.

Q: Is it necessary to handle this compound under an inert atmosphere? A: While it may not be strictly required for brief handling in a well-ventilated area, it is a strong best practice, especially for long-term storage of the solid and for storing solutions. It minimizes the risk of slow oxidative degradation, which can compromise the purity of the compound over time.

Q: Can I store the solid compound at room temperature? A: While some suppliers may ship at room temperature, for long-term storage and to ensure maximum stability, refrigeration (2-8°C) is recommended.[9] Storing in a cool, dry, and dark place is the minimum requirement.[1]

Q: What is the expected appearance of the solid? A: It is typically a solid, often described as a powder.[1] The color can range from off-white to light tan or yellow. A significant deviation from the appearance noted on the supplier's certificate of analysis or a change in color over time should be viewed as a potential sign of impurity or degradation.

Troubleshooting Decision Tree

G problem Experimental Issue: Low Yield / Impurities cause1 Compound Degradation? problem->cause1 cause2 Suboptimal Reaction Conditions? problem->cause2 cause3 Impure Reagents or Solvents? problem->cause3 sol1a Check Storage: - Cool, Dry, Dark? - Inert Atmosphere? cause1->sol1a Storage sol1b Check Handling: - Solution Discolored? - Protected from Light? cause1->sol1b Handling sol2a Review Protocol: - pH too extreme? - Temperature too high? cause2->sol2a sol3a Verify Purity of Other Reactants cause3->sol3a sol3b Use Anhydrous, High-Purity Solvents cause3->sol3b sol1c Action: Use Fresh Stock, Prepare New Solution sol1a->sol1c sol1b->sol1c sol2b Action: Screen Milder Conditions (Temp, pH) sol2a->sol2b sol3c Action: Purify Reagents, Use Fresh Solvents sol3a->sol3c sol3b->sol3c

References

Identifying and minimizing side reactions in the synthesis of indole-3-carbonitriles.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indole-3-carbonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic motif. Indole-3-carbonitriles are crucial intermediates in the development of pharmaceuticals and agrochemicals, but their synthesis is often plagued by competing side reactions that can drastically reduce yields and complicate purification.

This document moves beyond simple protocols to provide in-depth troubleshooting advice based on mechanistic principles and field-proven optimization strategies. We will explore the common pitfalls associated with major synthetic routes and offer detailed, actionable solutions to help you achieve your desired outcomes with higher purity and efficiency.

General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses overarching issues that are common to most synthetic routes for indole-3-carbonitriles.

Q1: My reaction is giving a complex mixture of products, and the yield of the desired indole-3-carbonitrile is consistently low. Where should I start troubleshooting?

Plausible Causes: Low yields and complex mixtures are often symptoms of issues with starting material purity, inappropriate reaction conditions, or atmospheric contamination. The indole nucleus is electron-rich and susceptible to oxidation and acid-catalyzed polymerization.[1]

Troubleshooting Strategies:

  • Assess Starting Material Purity:

    • Indole Substrate: Ensure the starting indole is free from acidic or metallic impurities. Purify by recrystallization from a suitable solvent system (e.g., methanol/water or petroleum ether) or column chromatography if necessary.[2][3]

    • Reagents: Use freshly opened or purified solvents and reagents. Anhydrous conditions are critical for many steps, especially those involving strong bases or dehydrating agents.

  • Degas Solvents: The indole ring can be sensitive to oxidation. For reactions sensitive to air, especially those involving transition metal catalysts, degas your solvents by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to use.

  • Optimize Temperature: Many side reactions, such as polymerization or decomposition, are accelerated at higher temperatures.[4] Determine the minimum temperature required for a reasonable reaction rate by monitoring with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Workflow for General Troubleshooting Below is a logical workflow for diagnosing a problematic reaction.

G start Low Yield / Complex Mixture purity Verify Starting Material Purity (NMR, LCMS) start->purity First Check atmosphere Ensure Inert Atmosphere (Degas Solvents) start->atmosphere If Oxidation Suspected conditions Optimize Reaction Conditions purity->conditions If Pure purify_sm Purify Starting Materials (Recrystallize, Column) purity->purify_sm If Impure temp temp conditions->temp Vary Temp solvent solvent conditions->solvent Screen Solvents conc conc conditions->conc Adjust Conc. atmosphere->conditions purify_sm->start Re-run end Improved Yield & Purity temp->end solvent->end conc->end

Caption: General troubleshooting workflow for low-yielding reactions.

Q2: How do I effectively purify my crude indole-3-carbonitrile product?

A2: Purification can be challenging due to the similar polarity of side products.[2]

  • Column Chromatography: This is the most common method. A silica gel column is standard. For closely-eluting impurities, consider using a gradient elution system. Sometimes, adding a small amount of a base like triethylamine (~0.1-1%) to the eluent can prevent streaking on the column, especially for N-H indoles.

  • Recrystallization: This is an excellent method for achieving high purity if a suitable solvent can be found.[2] Common solvents include ethanol, methanol/water mixtures, ethyl acetate, or toluene.[3] The optimal solvent system must be determined empirically.

  • Preparative HPLC: For high-purity material required in drug development, reverse-phase preparative HPLC is a powerful tool for separating stubborn impurities.[5]

Troubleshooting by Synthetic Route

Route 1: Dehydration of Indole-3-carboxamide

This is a common and direct route, but the choice of dehydrating agent is critical to avoid decomposition of the sensitive indole ring.[6]

Q: I am trying to dehydrate indole-3-carboxamide, but the reaction is either incomplete or results in significant tar formation. What's going wrong?

Plausible Causes: The primary amide can be converted to the nitrile using various dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅).[7][8] However, these reagents are harsh and can lead to side reactions.

  • Incomplete Reaction: Insufficient equivalents of the dehydrating agent or reaction temperature is too low.

  • Tar Formation: The reaction is too exothermic, or the acidic conditions generated are promoting polymerization of the electron-rich indole.[1] POCl₃, in particular, can lead to Vilsmeier-Haack type side reactions.

Troubleshooting Strategies & Protocol:

  • Choice of Reagent: The reactivity of common dehydrating agents varies. Select the mildest reagent that is effective for your substrate. Trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base like pyridine or triethylamine is often a milder and more effective choice.

  • Temperature Control: Add the dehydrating agent slowly at a reduced temperature (e.g., 0 °C) to control the exotherm, then allow the reaction to warm to room temperature or heat gently if required.

  • Solvent: Use an inert, anhydrous solvent such as dichloromethane (DCM), chloroform, or acetonitrile.[9]

Comparative Table of Dehydrating Agents

Dehydrating AgentTypical ConditionsCommon Side Reactions & Mitigation
POCl₃ Pyridine or DMF, 0 °C to 80 °CVilsmeier-Haack reactions, chlorination. Use of pyridine as solvent/base is common.
SOCl₂ Reflux in inert solvent (e.g., Toluene)Acid-catalyzed polymerization. Add reagent slowly at 0 °C.
P₂O₅ High temperature, often neat or in high-boiling solventVery harsh, charring is common. Often a last resort.
TFAA / Et₃N DCM or MeCN, 0 °C to RTMilder conditions. Ensure the amide is fully dissolved. Can cause N-acylation if not controlled.

Experimental Protocol: Mild Dehydration using TFAA

  • Suspend indole-3-carboxamide (1.0 equiv.) in anhydrous DCM (10 mL per mmol) under a nitrogen atmosphere.

  • Add triethylamine (2.5 equiv.) and cool the mixture to 0 °C in an ice bath.

  • Add trifluoroacetic anhydride (TFAA, 1.2 equiv.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Route 2: Sandmeyer Cyanation of 3-Aminoindole

The Sandmeyer reaction is a classic method for introducing a nitrile group, proceeding via a diazonium salt intermediate.[10][11][12] The main challenges are the instability of the diazonium salt and radical-mediated side reactions.

Q: My Sandmeyer reaction on 3-aminoindole gives a poor yield of the nitrile and a significant amount of a biaryl byproduct. How can I suppress this?

Plausible Cause: The Sandmeyer reaction is initiated by a single-electron transfer from copper(I) to the diazonium salt, generating an aryl radical.[11][12] This radical can either be trapped by the cyanide ligand from the copper complex to form the desired product or react with another indole molecule to form a biaryl impurity. This side reaction is favored if the concentration of the copper(I) cyanide complex is too low or if the radical is long-lived.

Troubleshooting Strategies:

  • Ensure Complete Diazotization: The formation of the diazonium salt is critical. Perform the diazotization at low temperatures (0-5 °C) using sodium nitrite in a strong acid like HCl or H₂SO₄.[13] Incomplete diazotization leaves unreacted amine, which can couple with the diazonium salt to form azo compounds.

  • Use a Neutralizing Buffer: After diazotization, the highly acidic solution should be slowly added to a cold, buffered solution of CuCN. Neutralizing the excess acid with a base like sodium bicarbonate or calcium carbonate just before addition can prevent premature decomposition of the diazonium salt.

  • Maintain Cu(I) State: The catalytic cycle relies on Cu(I). Ensure your CuCN is of high quality and free from significant Cu(II) contamination. The presence of air can oxidize Cu(I) to the inactive Cu(II) state.

Mechanism: Desired vs. Side Reaction in Sandmeyer Cyanation

G diazonium Indole-3-diazonium (Ar-N₂⁺) radical Indole-3-radical (Ar•) diazonium->radical + Cu(I) - N₂ - Cu(II) cu_complex [Cu(CN)₂]⁻ product Indole-3-carbonitrile (Ar-CN) radical->product + [Cu(II)(CN)₂] radical_side Indole-3-radical (Ar•) biaryl Biaryl Byproduct (Ar-Ar') radical_side->biaryl + Indole (Radical Coupling) indole Indole Molecule

Caption: Competing pathways in the Sandmeyer cyanation of indoles.

Route 3: Cyanation of Indole-3-Carboxaldehyde Intermediates

Converting indole-3-carboxaldehyde to the nitrile often involves an intermediate like an oxime or a one-pot reductive cyanation.

Q: I am attempting a one-pot conversion of a substituted indole-3-carboxaldehyde to the corresponding acetonitrile using NaBH₄ and NaCN, but I am isolating the parent indole (deformylated) and a formamide byproduct.[14]

Plausible Cause: This is a known issue, particularly with electron-rich or sensitive indole substrates.

  • Deformylation: The combination of a reducing agent and a nucleophile can lead to the cleavage of the C3-CHO bond, resulting in the parent indole. This is especially prevalent in formamide-based solvent systems.[14]

  • Formamide Byproduct: When using formamide (NH₂CHO) or DMF as a solvent, it can act as a formylating agent for the intermediate indolyl-methylamine, which is formed in situ.[14]

Troubleshooting Strategies:

  • Solvent Optimization: A systematic study found that a 1:1 mixture of methanol and formamide (MeOH-NH₂CHO) was optimal, maximizing the yield of the desired indole-3-acetonitrile while minimizing the formation of both the deformylated indole and the formamide byproduct.[14]

  • Sequential Reagent Addition: Instead of adding all reagents at once, first treat the aldehyde with NaBH₄ in MeOH at room temperature for a short period (e.g., 1 hour) to form the indolyl-methanol intermediate. Then, add the NaCN and gently reflux. This temporal separation of reduction and cyanation can sometimes improve outcomes.

  • Alternative Two-Step Protocol: A more robust method is to convert the aldehyde to its oxime, isolate it, and then dehydrate it to the nitrile in a separate step as described in Route 1. This avoids the use of reducing agents and cyanide in the same pot.

Protocol: Optimized One-Pot Reductive Cyanation[14]

  • To a solution of the indole-3-carboxaldehyde (1.0 equiv.) in a 1:1 mixture of methanol and formamide, add NaBH₄ (1.3 equiv.) and NaCN (10 equiv.).

  • Stir the mixture at room temperature for 1 hour.

  • Heat the reaction mixture to reflux (e.g., 100 °C oil bath) and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling, add brine and extract the product with a suitable organic solvent (e.g., CHCl₃/MeOH mixture).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography on silica gel.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Chlorinated Indole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the indole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3][4] The strategic addition of chlorine atoms to this versatile framework has emerged as a powerful strategy to modulate and enhance its therapeutic potential.[5][6] This guide provides a comparative analysis of the biological activity of chlorinated indole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their antimicrobial and cytotoxic properties, supported by experimental data and detailed protocols. Our exploration is grounded in the principles of scientific integrity, drawing causal links between chemical structure and biological function to empower informed experimental design.

The Influence of Chlorination on Biological Activity: A Structural Perspective

The introduction of chlorine, an electron-withdrawing group, onto the indole ring profoundly alters its physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability.[6] These modifications are instrumental in enhancing the interaction of these derivatives with biological targets, often leading to a significant boost in potency and selectivity.[7][8] Structure-activity relationship (SAR) studies consistently reveal that the position and number of chlorine substituents are critical determinants of biological activity.[7][9][10]

For instance, multi-halogenation, particularly at the C4, C5, C6, and C7 positions of the indole ring, has been shown to be favorable for enhanced antimicrobial activities.[9][10][11] This is exemplified by the potent bactericidal activity of compounds like 4-bromo-6-chloroindole against drug-resistant Staphylococcus aureus.[9][10][11] Similarly, in the context of antifungal agents, di-halogenated indoles such as 5-bromo-4-chloroindole exhibit potent activity against various Candida species.[12] The presence of a chlorine atom can also be pivotal for the cytotoxic activity of bis-indole alkaloids against human cancer cell lines.[7]

Comparative Antimicrobial Activity

Chlorinated indole derivatives have demonstrated significant promise as a new class of antimicrobial agents, particularly in the face of rising antibiotic resistance.[9][11][13] Their efficacy spans a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi.

Antibacterial Activity

Multi-halogenated indoles have shown potent bactericidal activity, often comparable to conventional antibiotics like gentamicin.[9][11] A key advantage observed is the lower propensity for inducing drug resistance compared to some existing antibiotics.[9][11]

Key Findings:

  • Potent Bactericidal Action: Compounds such as 6-bromo-4-iodoindole and 4-bromo-6-chloroindole exhibit potent bactericidal activity against S. aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MICs) in the range of 20-30 μg/mL.[9][10][11]

  • Biofilm and Persister Inhibition: These derivatives effectively inhibit biofilm formation and the formation of persister cells, which are notoriously difficult to eradicate with conventional antibiotics.[9][11]

  • Antivirulence Effects: The mechanism of action often involves the suppression of key virulence factors.[9][11]

Antifungal Activity

The antifungal potential of chlorinated indoles is particularly noteworthy against drug-resistant Candida species.[12]

Key Findings:

  • Broad-Spectrum Efficacy: Di-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, display potent antifungal activity against a range of Candida species, including the multidrug-resistant C. auris.[12]

  • Multiple Modes of Action: These compounds exhibit fungicidal and antibiofilm activity at low concentrations, suppress the transition to the more virulent hyphal form, and induce oxidative stress through the generation of reactive oxygen species (ROS).[12]

  • Favorable Safety Profile: Importantly, these active compounds have shown low cytotoxicity toward human cell lines, indicating a promising therapeutic window.[12]

Table 1: Comparative Antimicrobial Activity of Selected Chlorinated Indole Derivatives

CompoundTarget OrganismMIC (μg/mL)Key ObservationsReference
4-bromo-6-chloroindoleStaphylococcus aureus (MRSA)30Potent bactericidal and antibiofilm activity.[10][11]
6-bromo-4-iodoindoleStaphylococcus aureus (MRSA)20Synergizes with aminoglycoside antibiotics.[9][10][11]
5-bromo-4-chloroindoleCandida albicans25Potent fungicidal and antibiofilm activity.[12]
4,6-dibromoindoleCandida auris10-50Active against multidrug-resistant strains.[12]
Dionemycin (chlorinated bis-indole)Staphylococcus aureus (MRSA)1-2Potent anti-staphylococcal activity.[7][14]

Comparative Cytotoxic Activity

Chlorinated indole derivatives have also been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.[7][14][15]

Key Findings:

  • Selective Cytotoxicity: Some indole derivatives exhibit selective cytotoxicity against cancer cells while showing significantly less effect on normal cell lines.[15][16] For instance, certain derivatives have shown high activity against HepG2, MCF-7, and HeLa cancer cell lines with IC50 values in the low micromolar range, while being much less toxic to normal HEK-293, LO2, and MRC5 cells.[15]

  • Induction of Apoptosis: The mechanism of cytotoxicity often involves the induction of programmed cell death (apoptosis).[17]

  • Structure-Dependent Activity: The cytotoxic potency is highly dependent on the specific chlorination pattern and other substitutions on the indole ring.[7][8]

Table 2: Comparative Cytotoxic Activity of Selected Chlorinated Indole Derivatives

CompoundCancer Cell LineIC50 (μM)Key ObservationsReference
DionemycinNCI-H460, MDA-MB-231, HCT-116, HepG23.1 - 11.2Broad-spectrum cytotoxicity against various cancer cell lines.[7][14]
Compound 1c (Indole Mannich base derivative)HepG20.9High cytotoxic activity compared to other derivatives in the study.[15]
Compound 1c (Indole Mannich base derivative)MCF-70.55High cytotoxic activity compared to other derivatives in the study.[15]
Compound 1c (Indole Mannich base derivative)HeLa0.50High cytotoxic activity compared to other derivatives in the study.[15]

Mechanistic Insights: Signaling Pathways and Molecular Targets

The biological activities of chlorinated indole derivatives are underpinned by their interactions with various cellular pathways and molecular targets.

Antimicrobial Mechanisms

A prominent mechanism of antimicrobial action for many halogenated indoles is the induction of oxidative stress through the generation of intracellular Reactive Oxygen Species (ROS).[9][10][11] This surge in ROS can damage cellular components, leading to cell death. Additionally, these compounds can interfere with bacterial communication systems, such as quorum sensing, by downregulating the expression of key regulatory and virulence genes.[9][10][11]

Antimicrobial_Mechanism Chlorinated Indole Chlorinated Indole Bacterial Cell Bacterial Cell Chlorinated Indole->Bacterial Cell ROS Generation ROS Generation Bacterial Cell->ROS Generation Induces Quorum Sensing Genes (agrA, RNAIII) Quorum Sensing Genes (agrA, RNAIII) Bacterial Cell->Quorum Sensing Genes (agrA, RNAIII) Downregulates Cellular Damage Cellular Damage ROS Generation->Cellular Damage Virulence Genes (hla, nuc1) Virulence Genes (hla, nuc1) Quorum Sensing Genes (agrA, RNAIII)->Virulence Genes (hla, nuc1) Regulates Inhibition of Virulence Inhibition of Virulence Virulence Genes (hla, nuc1)->Inhibition of Virulence

Caption: Proposed antimicrobial mechanism of chlorinated indoles.

Modulation of Host Signaling Pathways

Indole derivatives are known to interact with host signaling pathways, including the Aryl hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) pathways.[18] These receptors are crucial in regulating mucosal immunity, barrier function, and xenobiotic responses.[18] Upon binding, the ligand-receptor complex translocates to the nucleus, where it modulates the expression of target genes. While this has been studied for indole derivatives in general, the specific effects of chlorinated indoles on these pathways warrant further investigation.

Host_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Derivative Indole Derivative AhR/PXR Complex (Inactive) AhR/PXR Complex (Inactive) Indole Derivative->AhR/PXR Complex (Inactive) Binds AhR/PXR-ARNT/RXR Complex (Active) AhR/PXR-ARNT/RXR Complex (Active) AhR/PXR Complex (Inactive)->AhR/PXR-ARNT/RXR Complex (Active) Translocates & Dimerizes Target Gene Expression Target Gene Expression AhR/PXR-ARNT/RXR Complex (Active)->Target Gene Expression Induces MTT_Assay_Workflow Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Add DMSO Add DMSO Add MTT->Add DMSO Measure Absorbance Measure Absorbance Add DMSO->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

References

A Comparative Guide to the Biological Activities of 6-Chloro-1H-indole-3-carbonitrile and Other Halogenated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of halogen atoms to the indole ring can significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency and selectivity for various biological targets. This guide provides a comparative analysis of 6-Chloro-1H-indole-3-carbonitrile and other halogenated indoles in key biological assays, offering insights into their structure-activity relationships and potential therapeutic applications.

The Influence of Halogenation on the Biological Profile of Indoles

Halogenation is a common strategy in drug design to enhance the therapeutic potential of lead compounds. The introduction of halogens such as fluorine, chlorine, bromine, and iodine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of the indole scaffold, halogen substitution has been shown to be particularly beneficial for anticancer, antimicrobial, and kinase inhibitory activities. The position and nature of the halogen substituent are critical determinants of the resulting biological effect. For instance, structure-activity relationship (SAR) analyses have often shown that chloro and bromo substitutions at the para positions of the indole ring can significantly enhance anticancer activity.[1]

This compound: A Profile

This compound is a halogenated indole derivative that has garnered interest for its potential as a scaffold in the development of novel therapeutic agents. The presence of a chlorine atom at the C6 position and a cyano group at the C3 position are key structural features that contribute to its biological activity.

While extensive research on the parent 6-chloroindole is still emerging, studies on its derivatives suggest a primary mechanism of action involving the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] The 3-cyano group is a versatile chemical handle that can be further modified to generate a diverse library of compounds with a range of biological activities.[3][4]

Comparative Biological Evaluation of Halogenated Indoles

To provide a clear comparison, this section will delve into the performance of this compound and other halogenated indoles in key biological assays, including anticancer, kinase inhibition, and antimicrobial screens.

Anticancer Activity

Halogenated indoles have demonstrated significant potential as anticancer agents, with their efficacy varying based on the type and position of the halogen.

Comparative Cytotoxicity of Halogenated Indoles in Cancer Cell Lines

CompoundHalogenPositionCancer Cell LineIC50 (µM)Reference
This compound Derivative (C11) Chloro6Km-12 (TRK-dependent)Data not specified, but potent[5]
5-Bromoindole DerivativeBromo5VariousPotent[6]
6-Chloroindole Derivative (BA)Chloro6Hepatocellular CarcinomaInduces apoptosis[2]
Halogenated SpirooxindolesVariousVariousBreast Cancer (MCF-7)1.09 (Fluorinated derivative)[7]
Dionemycin (Chlorinated bis-indole)Chloro6"NCI-H460, MDA-MB-231, HCT-116, HepG23.1 - 11.2[8]

Note: Direct comparative IC50 values for this compound against other halogenated indoles in the same study are limited. The data presented is a synthesis from multiple sources to illustrate the general potency of different halogenated indoles.

The data suggests that both chloro and bromo substitutions can lead to potent anticancer activity. For instance, a derivative of this compound, compound C11, has shown significant antiproliferative effects against TRK-dependent cancer cell lines.[5] Similarly, 5-bromoindole derivatives have also been highlighted for their potent cytotoxic effects.[6] Halogenated spirooxindoles, another class of indole derivatives, exhibit potent anticancer activity, with fluorine substitution enhancing cytotoxicity in breast cancer cells.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay

MTT_Workflow cluster_workflow MTT Assay Workflow start Seed cells in a 96-well plate treat Treat cells with varying concentrations of halogenated indoles start->treat 24h incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 dissolve Dissolve formazan crystals with DMSO incubate2->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate IC50 values read->analyze

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Halogenated indoles have emerged as a promising class of kinase inhibitors.

Comparative Kinase Inhibitory Activity of Halogenated Indoles

Compound ClassHalogenTarget Kinase(s)IC50/KiReference
6-Chloro-1H-indole-3-carboxylic acid derivativeChloroAMPK (activator)Not specified as inhibitor[9]
6-Chloroindole derivativeChlorop38 Kinase (precursor)Not specified[10]
Halogenated SpirooxindolesVariousVEGFR2, EGFR, PLK, CDK2Potent inhibition[7][11]
6-Cl-tricyclic indolesChloroMcl-1Nanomolar Ki[12]
Indole-based Tyrphostin derivativesVariousVEGFR-2, EGFRMicromolar IC50[13]

The introduction of a chlorine atom at the C6 position of the indole ring has been shown to enhance the binding affinity of tricyclic indoles to the anti-apoptotic protein Mcl-1 by more than 10-fold, resulting in inhibitors with nanomolar potency.[12] Halogenated spirooxindoles are also effective kinase inhibitors, targeting key signaling pathways involved in cancer progression.[7][11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced.

Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow start Prepare serial dilutions of indole inhibitors reaction Set up kinase reaction with enzyme, substrate, ATP, and inhibitor start->reaction incubate1 Incubate at room temperature reaction->incubate1 60 min terminate Add ADP-Glo™ Reagent to terminate reaction and deplete ATP incubate1->terminate detect Add Kinase Detection Reagent to convert ADP to ATP and generate light terminate->detect incubate2 Incubate to stabilize signal detect->incubate2 30 min measure Measure luminescence incubate2->measure analyze Calculate IC50 values measure->analyze

Caption: A generalized workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.

Antimicrobial Activity

Halogenated indoles have demonstrated broad-spectrum antimicrobial activity against various pathogens.

Comparative Antimicrobial Activity of Halogenated Indoles

CompoundHalogenTarget Organism(s)MIC (µg/mL)Reference
Dionemycin (Chlorinated bis-indole)ChloroMethicillin-resistant Staphylococcus aureus (MRSA)1-2[6]
5-Bromoindole-3-aldehyde hydrazoneBromoS. aureus, MRSA, E. coli, B. subtilis, C. albicans6.25-100[14]
N-benzyl indole derivativesCl, Br, CF3Gram-positive and Gram-negative bacteria2-16[15]
Indole-3-carboxamido-polyamine conjugatesBromoS. aureus, A. baumannii, C. neoformans≤ 0.28 µM[11]
5-cyano-indole derivativeCyanoMRSA0.75[16]

Chlorinated bis-indole alkaloids, such as dionemycin, exhibit potent activity against MRSA.[6] Bromo-substituted indoles also show a broad spectrum of antimicrobial activity.[14] The presence of electron-withdrawing groups like cyano at the C5 position can also contribute to potent anti-MRSA activity.[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_workflow MIC Determination Workflow start Prepare serial dilutions of halogenated indoles in microtiter plates inoculate Inoculate with a standardized suspension of the target microorganism start->inoculate incubate Incubate under appropriate conditions inoculate->incubate observe Visually inspect for turbidity (growth) incubate->observe determine Determine the lowest concentration with no visible growth (MIC) observe->determine

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Structure-Activity Relationship (SAR) Insights

The collective data from various biological assays on halogenated indoles provide valuable insights into their structure-activity relationships.

Key SAR Observations

SAR_Insights cluster_sar Structure-Activity Relationship of Halogenated Indoles Halogen_Type Halogen Type (Cl, Br > F, I generally) Biological_Activity Enhanced Biological Activity Halogen_Type->Biological_Activity Halogen_Position Halogen Position (C5 and C6 often favorable) Halogen_Position->Biological_Activity C3_Substitution C3-Substituent (e.g., carbonitrile, carboxamide) C3_Substitution->Biological_Activity Overall_Lipophilicity Overall Lipophilicity Overall_Lipophilicity->Biological_Activity

Caption: Key structural features of halogenated indoles influencing their biological activity.

  • Nature and Position of the Halogen: The type of halogen and its position on the indole ring are critical. Chloro and bromo substituents are frequently associated with enhanced biological activity.[1] The C5 and C6 positions appear to be particularly important for conferring potent anticancer and antimicrobial properties.[6][12]

  • Substitution at C3: The substituent at the C3 position plays a crucial role in modulating the biological profile. The carbonitrile group in this compound is an electron-withdrawing group that can participate in hydrogen bonding and other interactions with biological targets. It also serves as a versatile synthetic handle for creating diverse chemical libraries.[3]

  • Overall Molecular Properties: Halogenation generally increases lipophilicity, which can improve membrane permeability and cellular uptake. However, an optimal balance of lipophilicity and aqueous solubility is necessary for favorable pharmacokinetic properties.

Conclusion

This compound and other halogenated indoles represent a promising class of compounds with diverse and potent biological activities. The strategic incorporation of halogens onto the indole scaffold has consistently led to the discovery of molecules with significant anticancer, kinase inhibitory, and antimicrobial properties. The available data underscores the importance of the halogen's nature and position, as well as the substituents at other positions of the indole ring, in determining the ultimate biological profile. While direct comparative studies are still needed to fully elucidate the relative merits of different halogenated indoles, this guide provides a comprehensive overview of the current landscape and highlights the potential of these compounds in drug discovery and development. Further research into the specific mechanisms of action and the optimization of lead compounds will be crucial for translating the promise of halogenated indoles into novel therapeutic agents.

References

A comparative study of different synthetic routes to 6-Chloro-1H-indole-3-carbonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-1H-indole-3-carbonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its indole scaffold, substituted with a chlorine atom at the 6-position and a nitrile group at the 3-position, provides a versatile platform for the synthesis of a wide range of biologically active compounds and functional materials. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.

Route 1: Two-Step Synthesis via 6-Chloro-1H-indole-3-carbaldehyde

This classical and widely employed route involves the initial synthesis of the corresponding indole-3-carbaldehyde, followed by its conversion to the target nitrile.

Step 1: Vilsmeier-Haack Formylation of 6-Chloro-1H-indole

The introduction of the formyl group at the C3 position of the indole ring is typically achieved through the Vilsmeier-Haack reaction. This electrophilic substitution reaction utilizes a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride. The electron-rich indole nucleus readily attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.

A patent by a Chinese company describes the synthesis of 6-chloro-1H-indole-3-carbaldehyde from 5-chloro-2-methyl-aniline and a pre-prepared Vilsmeier reagent in DMF, with the reaction proceeding at 90°C for 8 hours to give a 91% yield[1]. Another general method for the C3-formylation of indoles involves the slow addition of oxalyl chloride to a cooled solution of DMF, followed by the addition of the indole and stirring at room temperature[2].

Experimental Protocol: Synthesis of 6-Chloro-1H-indole-3-carbaldehyde [1]

  • In a round-bottom flask, add 10 g (70.6 mmol) of 5-chloro-2-methyl-aniline to 10 mL of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 22 mL of a pre-prepared Vilsmeier reagent dropwise to the cooled mixture.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Increase the temperature to 90°C and heat the reaction for 8 hours.

  • After the reaction is complete, cool the mixture and add a saturated sodium carbonate solution until the solution is basic.

  • A pale yellow solid will precipitate. Filter the solid and dry it to obtain 12 g (91% yield) of 6-chloro-1H-indole-3-carbaldehyde.

Step 2: Conversion of the Aldehyde to the Nitrile

The transformation of the aldehyde functionality into a nitrile can be accomplished through several methods. A common approach involves the conversion of the aldehyde to an oxime, followed by dehydration. A more direct, one-pot method is the reaction of the aldehyde with a source of ammonia and an oxidizing agent, or with a reagent that facilitates both condensation and dehydration.

Organic Syntheses provides a robust procedure for converting indole-3-carboxaldehyde to indole-3-carbonitrile using diammonium hydrogen phosphate in refluxing 1-nitropropane and glacial acetic acid, affording yields of 85-95%[3]. This method is applicable to a range of aromatic aldehydes, including substituted indole-3-carboxaldehydes[3].

Experimental Protocol: Synthesis of this compound from 6-Chloro-1H-indole-3-carbaldehyde (Adapted from[3])

  • In a round-bottom flask, combine 1.79 g (10 mmol) of 6-chloro-1H-indole-3-carbaldehyde, 7.92 g (60 mmol) of diammonium hydrogen phosphate, 30 mL of 1-nitropropane, and 10 mL of glacial acetic acid.

  • Reflux the mixture for 12-14 hours. The color of the reaction mixture will darken during this period.

  • After reflux, remove the volatile components under reduced pressure.

  • To the dark residue, add an excess of water to precipitate the crude product.

  • Collect the crude this compound by filtration and dry it under reduced pressure.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetone-hexane).

Route 2: Sandmeyer-Type Cyanation

The Sandmeyer reaction is a powerful tool for the introduction of various functional groups, including nitriles, onto an aromatic ring via a diazonium salt intermediate[4][5]. To apply this to the synthesis of this compound, a suitable amino-substituted indole precursor is required, which can be challenging to prepare. A plausible, though not explicitly detailed in the search results for this specific molecule, would involve the synthesis of 3-amino-6-chloro-1H-indole, its diazotization, and subsequent reaction with a cyanide source, typically in the presence of a copper(I) catalyst.

The general principle of the Sandmeyer cyanation involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt[6]. This unstable intermediate is then treated with a solution of copper(I) cyanide, which facilitates the displacement of the diazonium group with a nitrile group and the liberation of nitrogen gas[4][5][6].

While a direct protocol for the Sandmeyer cyanation of a 3-amino-6-chloro-1H-indole was not found, the general applicability of this reaction to a wide range of aromatic amines suggests its potential viability[7][8]. The main challenge lies in the synthesis and stability of the 3-aminoindole precursor.

Route 3: Direct C-H Cyanation

Modern synthetic chemistry has seen a surge in the development of direct C-H functionalization methods, which offer a more atom-economical and often more efficient alternative to traditional multi-step syntheses. The direct cyanation of the C3-H bond of 6-chloro-1H-indole is a highly attractive strategy.

Several methodologies for the direct cyanation of arenes and heterocycles have been reported, employing various cyanating agents and reaction conditions. These can include electrochemical methods, photoredox catalysis, and transition-metal-catalyzed reactions.

An electrochemical approach for the site-selective C-H cyanation of indoles using trimethylsilyl cyanide (TMSCN) as the cyano source has been developed[9]. This method utilizes tris(4-bromophenyl)amine as a redox catalyst and is conducted in a simple undivided cell at room temperature, avoiding the need for transition-metal catalysts and chemical oxidants[9]. Another approach involves organic photoredox catalysis, where an acridinium catalyst and TMSCN are used under an aerobic atmosphere at room temperature[10].

A one-pot protocol for the C-H cyanation of 6-ring N-containing heteroaromatics involves triflic anhydride activation, nucleophilic addition of cyanide, and subsequent elimination[11]. While this has not been explicitly demonstrated for indoles in the provided results, the underlying principle of activating the heterocycle towards nucleophilic attack by cyanide could be applicable.

Conceptual Experimental Protocol: Direct C3-H Cyanation of 6-Chloro-1H-indole (Based on principles from[9][10])

  • To a reaction vessel, add 6-chloro-1H-indole (1 mmol), a suitable cyanating agent such as trimethylsilyl cyanide (TMSCN, 1.2 mmol), and a catalyst (e.g., a photoredox catalyst or an electrochemical mediator).

  • Add the appropriate solvent and any necessary additives (e.g., an electrolyte for electrochemical reactions or a base).

  • Subject the reaction mixture to the specific reaction conditions (e.g., irradiation with visible light for photoredox catalysis or application of an electric current for an electrochemical reaction) at the specified temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, perform an appropriate work-up procedure, which may involve quenching the reaction, extraction, and purification of the product by column chromatography.

Comparative Analysis

FeatureRoute 1: Via AldehydeRoute 2: Sandmeyer-TypeRoute 3: Direct C-H Cyanation
Number of Steps TwoTwo (plus synthesis of amino precursor)One
Starting Materials 6-Chloro-1H-indole or substituted aniline3-Amino-6-chloro-1H-indole6-Chloro-1H-indole
Reagents & Conditions Vilsmeier-Haack reagents, then dehydration/condensation reagents; often requires heating.NaNO₂, strong acid, CuCN; requires low temperatures for diazotization.Cyanating agent (e.g., TMSCN), catalyst (photoredox, electrochemical, or metal); often mild conditions.
Yields Generally high for both steps[1][3].Variable, dependent on stability of diazonium salt.Can be high with optimized conditions[9].
Atom Economy ModerateLow (loss of N₂)High
Scalability Well-established and scalable.Can be challenging to scale due to the instability of diazonium salts.Potentially scalable, especially electrochemical methods.
Advantages Reliable, well-documented, uses common reagents.Powerful method for introducing nitriles where other methods fail.Highly efficient, atom-economical, avoids pre-functionalization.
Disadvantages Multi-step process.Requires synthesis of an amino precursor, which can be difficult; diazonium salts are potentially explosive.May require specialized equipment (e.g., photoreactor, potentiostat); regioselectivity can be an issue with some substrates.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Via Aldehyde Intermediate cluster_1 Route 2: Sandmeyer-Type Reaction cluster_2 Route 3: Direct C-H Cyanation 6-Chloro-1H-indole 6-Chloro-1H-indole 6-Chloro-1H-indole-3-carbaldehyde 6-Chloro-1H-indole-3-carbaldehyde 6-Chloro-1H-indole->6-Chloro-1H-indole-3-carbaldehyde Vilsmeier-Haack (DMF, POCl₃) This compound This compound 6-Chloro-1H-indole-3-carbaldehyde->this compound (NH₄)₂HPO₄, 1-nitropropane, AcOH 3-Amino-6-chloro-1H-indole 3-Amino-6-chloro-1H-indole Diazonium Salt Diazonium Salt 3-Amino-6-chloro-1H-indole->Diazonium Salt NaNO₂, HCl (0-5°C) Diazonium Salt->this compound CuCN 6-Chloro-1H-indole_2 6-Chloro-1H-indole 6-Chloro-1H-indole-3-carbonitrile_2 6-Chloro-1H-indole-3-carbonitrile_2 6-Chloro-1H-indole_2->6-Chloro-1H-indole-3-carbonitrile_2 Cyanating Agent, Catalyst (e.g., Photoredox)

References

Spectroscopic comparison of 6-Chloro-1H-indole-3-carbonitrile with its structural isomers.

Author: BenchChem Technical Support Team. Date: January 2026

A Spectroscopic Guide to the Differentiation of Chloro-1H-indole-3-carbonitrile Isomers

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds. The precise substitution pattern on the indole ring is critical for pharmacological activity, making the unambiguous identification of structural isomers a fundamental challenge in drug discovery and development. This guide provides an in-depth spectroscopic comparison of 6-Chloro-1H-indole-3-carbonitrile and its positional isomers: 4-Chloro-, 5-Chloro-, and 7-Chloro-1H-indole-3-carbonitrile. By leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we delineate the key distinguishing features of each isomer. This document serves as a practical reference for researchers, offering not only comparative experimental data but also the underlying principles and detailed protocols for robust characterization.

Introduction: The Challenge of Isomer Identification

Spectroscopic techniques are the primary tools for molecular structure elucidation. While each chloro-substituted isomer of 1H-indole-3-carbonitrile has the same molecular formula (C₉H₅ClN₂) and mass, the unique electronic environment created by the chlorine atom's position on the benzene ring provides a distinct spectroscopic fingerprint. This guide systematically deciphers these fingerprints across ¹H NMR, ¹³C NMR, IR, and MS, enabling confident isomer differentiation.

Molecular Structures of Chloro-1H-indole-3-carbonitrile Isomers

The primary compounds discussed in this guide are positional isomers where the chlorine atom is located at one of the four possible positions on the benzene portion of the indole ring (C4, C5, C6, or C7). The electron-withdrawing cyano (-CN) group remains at the C3 position in all analogs.

G cluster_0 4-Chloro-1H-indole-3-carbonitrile cluster_1 5-Chloro-1H-indole-3-carbonitrile cluster_2 This compound cluster_3 7-Chloro-1H-indole-3-carbonitrile 4 4 Cl Cl 5 5 6 6 7 7

Figure 1: Structures of the four positional isomers of Chloro-1H-indole-3-carbonitrile.

Comparative Spectroscopic Analysis

The following sections detail the expected and observed spectroscopic characteristics for each isomer. The interpretation relies on fundamental principles of substituent effects on the indole ring system.[2][3]

¹H NMR Spectroscopy: The Most Definitive Tool

Proton NMR is exceptionally powerful for distinguishing these isomers due to the predictable chemical shifts and spin-spin coupling patterns of the aromatic protons. The electron-withdrawing nature of both the chlorine atom and the C3-cyano group significantly influences the proton environments.

Causality Behind the Shifts:

  • Anisotropic & Inductive Effects: The C3-cyano group strongly deshields the adjacent C2-H proton, shifting it significantly downfield.

  • Positional Effects of Chlorine: The chlorine atom deshields ortho and para protons while having a smaller effect on meta protons. Crucially, it simplifies the coupling patterns by replacing a proton, providing clear diagnostic information.

  • N-H Proton: The indole N-H proton is typically a broad singlet located far downfield (>10 ppm in DMSO-d₆), and its position is less informative for differentiating these specific isomers.

Table 1: Comparative ¹H NMR Data (Predicted and Analog-Derived Shifts, δ in ppm)

Proton 4-Chloro Isomer 5-Chloro Isomer 6-Chloro Isomer 7-Chloro Isomer Rationale for Differentiation
H-2 ~8.2 (s) ~8.3 (s) ~8.3 (s) ~8.2 (s) Generally a singlet, slightly affected by the remote Cl. Not a primary differentiator.
H-4 --- ~7.7 (d) ~7.9 (d) ~7.6 (d) Key Differentiator. Absent in 4-Cl. A doublet in others, with the most downfield shift in 6-Cl due to being para to Cl.
H-5 ~7.3 (t) --- ~7.2 (dd) ~7.1 (t) Absent in 5-Cl. A triplet in 4-Cl and 7-Cl. A doublet of doublets in 6-Cl.
H-6 ~7.2 (d) ~7.3 (dd) --- ~7.1 (t) Absent in 6-Cl. A doublet in 4-Cl. A dd in 5-Cl. A triplet in 7-Cl.

| H-7 | ~7.6 (d) | ~7.5 (d) | ~7.5 (s/d) | --- | Key Differentiator. Absent in 7-Cl. A doublet in 4-Cl and 5-Cl. Often appears as a fine singlet or narrow doublet in 6-Cl. |

Note: Data are estimated based on known substituent effects and data from related structures like chloro-3-methyl-indoles.[4] Absolute shifts vary with solvent and concentration.

Key Takeaways for ¹H NMR:

  • 4-Chloro Isomer: Characterized by the absence of the H4 signal and a distinctive pattern of two doublets (H6, H7) and one triplet (H5) for the benzene ring protons.

  • 5-Chloro Isomer: Identified by the absence of the H5 signal. H4 will appear as a small doublet (meta-coupled to H6), and H7 will be a doublet.

  • 6-Chloro Isomer: The absence of the H6 signal is the primary identifier. H7 appears as a singlet or small doublet, and H4 and H5 show characteristic ortho and meta coupling.

  • 7-Chloro Isomer: The most upfield aromatic signals are expected for this isomer due to the proximity of all benzene protons to the electron-donating nitrogen. It is defined by the absence of the H7 signal and a pattern of two doublets and a triplet.

¹³C NMR Spectroscopy

Carbon NMR complements proton NMR by providing direct information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of attached atoms and resonance effects.

Causality Behind the Shifts:

  • C-Cl Carbon (ipso-Carbon): The carbon directly attached to the chlorine atom will have its signal shifted downfield. This is the most direct indicator.

  • Cyano Group: The nitrile carbon (C≡N) appears around 115-120 ppm, while the C3 carbon to which it is attached is significantly shielded and appears far upfield (~100 ppm).[5]

  • Positional Effects: The chlorine atom causes moderate downfield shifts at the ortho and para carbons and a slight upfield (shielding) effect at the meta carbons relative to the unsubstituted parent compound.

Table 2: Comparative ¹³C NMR Data (Predicted and Analog-Derived Shifts, δ in ppm)

Carbon 4-Chloro Isomer 5-Chloro Isomer 6-Chloro Isomer 7-Chloro Isomer
C-2 ~128 ~129 ~128 ~129
C-3 ~100 ~100 ~101 ~100
C-3a ~126 ~126 ~126 ~125
C-4 ~128 (ipso) ~123 ~121 ~118
C-5 ~124 ~129 (ipso) ~126 ~122
C-6 ~121 ~122 ~130 (ipso) ~120
C-7 ~110 ~112 ~112 ~118 (ipso)
C-7a ~135 ~134 ~135 ~133

| -C≡N | ~117 | ~117 | ~117 | ~118 |

Note: Data are estimated based on known substituent effects and data from related structures like 6-chloroindole.[6][7] The ipso-carbon (C-Cl) is highlighted in bold.

Key Takeaways for ¹³C NMR: The most reliable method for identification is locating the downfield signal of the carbon atom directly bonded to chlorine (the ipso-carbon), which will be unique for each isomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information on the functional groups present. While all isomers share the same key functional groups, subtle differences in the "fingerprint region" can aid in differentiation.

Table 3: Key IR Vibrational Frequencies (cm⁻¹)

Vibration Expected Range Significance
N-H Stretch 3350 - 3450 Broad peak, characteristic of the indole N-H group.[8]
Aromatic C-H Stretch 3000 - 3100 Present in all isomers.
C≡N Stretch 2220 - 2240 Sharp, medium intensity peak. Confirms the nitrile group.
C=C Stretch (Aromatic) 1450 - 1600 Multiple sharp peaks.
C-Cl Stretch 700 - 850 Can be difficult to assign definitively.

| Aromatic C-H Bending (Out-of-Plane) | 750 - 900 | Highly Diagnostic. The pattern of these bands is sensitive to the substitution pattern on the benzene ring. |

The most diagnostic information from IR lies in the out-of-plane C-H bending vibrations. For example, a 1,2,4-trisubstituted ring (as in the 5- and 6-chloro isomers) will have a different absorption pattern in the 800-900 cm⁻¹ region than a 1,2,3-trisubstituted ring (as in the 4- and 7-chloro isomers).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula. For these isomers, high-resolution mass spectrometry (HRMS) will confirm the elemental composition (C₉H₅ClN₂), but standard MS is most useful for confirming the presence of chlorine.

Key Diagnostic Features:

  • Molecular Ion Peak (M⁺): All isomers will show a molecular ion peak at m/z corresponding to the molecular weight.

  • Isotope Pattern: The most crucial feature is the chlorine isotope pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the mass spectrum will exhibit two peaks for the molecular ion:

    • M⁺ peak (containing ³⁵Cl)

    • [M+2]⁺ peak (containing ³⁷Cl) with an intensity that is approximately one-third of the M⁺ peak.[9] This pattern is a definitive confirmation that the molecule contains one chlorine atom. While the fragmentation patterns might differ slightly between isomers, they are often complex and less straightforward for initial differentiation than NMR. The predicted monoisotopic mass is 176.01413 Da.[10]

Experimental Protocols & Workflow

To ensure data integrity and reproducibility, standardized protocols are essential. The following are generalized methodologies for the spectroscopic analysis of indole derivatives.

General Analytical Workflow

G cluster_analysis Spectroscopic Analysis start Synthesized Compound (e.g., Chloro-1H-indole-3-carbonitrile Isomer) prep Sample Preparation (Dissolution in appropriate deuterated solvent for NMR, KBr pellet for IR, etc.) start->prep nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) prep->nmr ms Mass Spectrometry (EI/ESI, HRMS) prep->ms ir IR Spectroscopy (FT-IR) prep->ir interp Data Interpretation (Compare shifts, coupling, m/z, frequencies to known data) nmr->interp ms->interp ir->interp struct Structure Elucidation (Confirm isomer identity) interp->struct

Figure 2: Generalized workflow for spectroscopic characterization of synthesized compounds.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified indole sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indoles as it ensures the N-H proton is clearly visible and prevents exchange.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Rationale: A higher number of scans (e.g., 16 or 32) may be necessary for dilute samples to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Rationale: A larger number of scans is required due to the low natural abundance of the ¹³C isotope. A spectral width of ~220 ppm is standard for organic compounds.

  • Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Rationale: The KBr matrix is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid-state spectrum, which is highly reproducible.

  • Background Collection: Collect a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Analysis: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to enhance the signal-to-noise ratio at a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Choose an appropriate ionization method. Electron Ionization (EI) is a classic hard ionization technique useful for fragmentation analysis, while Electrospray Ionization (ESI) is a softer technique often used for accurate mass determination with HRMS instruments.

  • Data Acquisition: Infuse the sample into the mass spectrometer. Acquire data over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the molecular ion peak (M⁺) and the [M+2]⁺ peak. Confirm that their intensity ratio is approximately 3:1. For HRMS data, compare the measured exact mass to the theoretical mass to confirm the elemental formula.

Conclusion

The unambiguous differentiation of the 4-, 5-, 6-, and 7-chloro isomers of 1H-indole-3-carbonitrile is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy stands out as the most powerful single technique , providing definitive structural information through the unique splitting patterns and chemical shifts of the aromatic protons. ¹³C NMR serves as an excellent confirmatory method by identifying the unique chemical shift of the carbon directly attached to the chlorine atom. Mass spectrometry provides unequivocal proof of the presence of a single chlorine atom via the characteristic [M]⁺/[M+2]⁺ isotopic pattern, while IR spectroscopy confirms functional groups and offers clues through the fingerprint region. By integrating these complementary techniques, researchers can confidently elucidate the precise structure of their synthesized compounds, ensuring the integrity of their chemical biology and drug discovery efforts.

References

A Comparative Guide to the Inhibitory Efficacy of 6-Chloro-1H-indole-3-carbonitrile Analogs Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. Among its diverse derivatives, 6-Chloro-1H-indole-3-carbonitrile and its analogs have emerged as a promising class of enzyme inhibitors. This guide provides a comparative analysis of the inhibitory efficacy of these analogs against three critical enzymes implicated in oncology, neurodegenerative disorders, and viral diseases: Tropomyosin Receptor Kinase (TRK), Monoamine Oxidase (MAO), and SARS-CoV-2 3C-like Protease (3CLpro). By synthesizing data from contemporary research, we aim to offer an in-depth technical resource for researchers, scientists, and drug development professionals.

The Rationale for Targeting TRK, MAO, and 3CLpro with Indole-Based Inhibitors

The selection of these three enzymes is predicated on their significant roles in distinct and highly relevant pathological processes. The indole-3-carbonitrile scaffold, with its unique electronic and structural features, provides a versatile template for designing potent and selective inhibitors. The chloro-substitution at the 6-position, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing binding affinity and metabolic stability.

  • Tropomyosin Receptor Kinase (TRK): A family of receptor tyrosine kinases (TrkA, TrkB, TrkC) that, when constitutively activated through genetic fusions (NTRK gene fusions), act as oncogenic drivers in a wide array of cancers.[1] Inhibition of TRK signaling is a clinically validated strategy for treating these TRK fusion-positive cancers.

  • Monoamine Oxidase (MAO): These enzymes (MAO-A and MAO-B) are crucial for the degradation of monoamine neurotransmitters in the central nervous system.[2] Their dysregulation is linked to various neurological and psychiatric disorders, including depression and Parkinson's disease, making them key targets for therapeutic intervention.

  • SARS-CoV-2 3C-like Protease (3CLpro): Also known as the main protease (Mpro), this cysteine protease is essential for the replication of the SARS-CoV-2 virus.[3] Its role in cleaving viral polyproteins into functional non-structural proteins makes it a prime target for the development of antiviral drugs against COVID-19.

Comparative Inhibitory Efficacy: A Data-Driven Analysis

The inhibitory potential of various this compound analogs and related indole derivatives has been evaluated against our target enzymes. The following tables summarize the key findings, presenting the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.

Compound Target Enzyme IC50 (µM) Reference
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrileMAO-A0.014[4]
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrileMAO-B0.017[4]
Indole-3-carbonitrile derivative C11TRKANot specified[5]
5-chloropyridinyl indole carboxylate derivative 1SARS-CoV-2 3CLpro0.250
5-chloropyridinyl indole carboxylate N-allyl derivative 7dSARS-CoV-2 3CLpro0.073

Note: Direct IC50 values for a single this compound analog against all three enzymes are not available in the public domain. The data presented here is a compilation from studies on closely related analogs to provide a comparative perspective.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The potency of these indole-based inhibitors is intrinsically linked to their chemical structure. The indole scaffold serves as a crucial pharmacophore, while substitutions at various positions modulate binding affinity and selectivity.

For MAO inhibition , studies on 3-chloro-1H-indole-5,6-dicarbonitrile derivatives have shown that these compounds act as reversible and competitive inhibitors of both MAO-A and MAO-B.[4] The presence of the chloro and dicarbonitrile moieties appears to be critical for the potent inhibitory activity observed.

In the context of TRK inhibition , the development of potent inhibitors from the 1H-indole-3-carbonitrile scaffold has been guided by bioisosteric replacement and computer-aided drug design.[5] These strategies aim to optimize the interaction of the inhibitor with the ATP-binding pocket of the TRK kinase domain.

For SARS-CoV-2 3CLpro inhibitors , structure-activity relationship studies of 5-chloropyridinyl indole carboxylate derivatives have highlighted the importance of substituents on the indole ring for inhibitory potency. For instance, the incorporation of an N-allyl group significantly enhanced the enzyme inhibitory activity.

Visualizing the Molecular Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the TRK signaling pathway and a generalized workflow for an enzyme inhibition assay.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor (TrkA, TrkB, or TrkC) Neurotrophin->TRK_Receptor Binding Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Differentiation Neuronal Differentiation PLCg->Differentiation Inhibitor This compound Analog (Inhibitor) Inhibitor->TRK_Receptor Inhibition

Caption: TRK Signaling Pathway and the Point of Inhibition.

Enzyme_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare_Reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer - Inhibitor Stock Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Mix_Components Mix Enzyme, Buffer, and Inhibitor/Vehicle Serial_Dilution->Mix_Components Pre_Incubate Pre-incubate Mix_Components->Pre_Incubate Add_Substrate Initiate Reaction: Add Substrate Pre_Incubate->Add_Substrate Incubate Incubate at Optimal Temperature Add_Substrate->Incubate Measure_Signal Measure Signal (e.g., Fluorescence, Absorbance) Incubate->Measure_Signal Data_Analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve Measure_Signal->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50

Caption: Generalized Workflow for an Enzyme Inhibition Assay.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key enzyme inhibition assays.

Tropomyosin Receptor Kinase A (TRKA) Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor against TRKA.

Materials:

  • Recombinant human TRKA enzyme

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP

  • TRKA-specific substrate (e.g., a synthetic peptide)

  • This compound analog (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the this compound analog in kinase assay buffer.

  • Enzyme Preparation: Dilute the recombinant TRKA enzyme in the kinase assay buffer to the desired concentration.

  • Assay Plate Setup: In a 384-well plate, add 1 µl of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.

  • Enzyme Addition: Add 2 µl of the diluted TRKA enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µl of a mixture containing the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Signal Generation: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Detection: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This protocol outlines a fluorometric assay for determining the inhibitory activity of test compounds against human MAO-A and MAO-B.[2]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (100 mM potassium phosphate, pH 7.4)[2]

  • Substrates: p-Tyramine (for both MAO-A and MAO-B) or Benzylamine (selective for MAO-B)[2]

  • Fluorogenic Probe (e.g., Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • Positive Controls: Clorgyline (for MAO-A), Pargyline or Selegiline (for MAO-B)

  • This compound analog (dissolved in DMSO)

  • 96-well black microplates

Procedure:

  • Reagent Preparation: Prepare stock solutions of substrates, fluorogenic probe, HRP, and positive controls in the appropriate solvents.

  • Inhibitor Preparation: Prepare a serial dilution of the this compound analog in MAO Assay Buffer.

  • Reaction Mixture: In a 96-well plate, add the diluted test inhibitor or control solutions.

  • Enzyme Addition: Add the diluted MAO-A or MAO-B enzyme to each well.

  • Pre-incubation: Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and the HRP/Amplex® Red detection mixture to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals for 15-30 minutes (kinetic reading).

  • Data Analysis: Determine the initial velocity of the reaction for each well. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This protocol details a Fluorescence Resonance Energy Transfer (FRET)-based assay for screening potential 3CLpro inhibitors.

Materials:

  • Recombinant SARS-CoV-2 3CLpro (Mpro)

  • 3CLpro FRET Substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Positive Control Inhibitor (e.g., GC376)

  • This compound analog (dissolved in DMSO)

  • 96-well black microplates

Procedure:

  • Reagent Preparation: Thaw the recombinant 3CLpro and FRET substrate on ice. Prepare stock solutions of the test inhibitor and positive control in DMSO.

  • Inhibitor Dilution: Create a serial dilution of the inhibitors at the desired concentrations.

  • Assay Plate Setup: Add 2 µL of the diluted test inhibitor or control solutions to the appropriate wells of a 96-well plate.

  • Enzyme Addition: Add 88 µL of the 3CLpro working solution to each well.

  • Pre-incubation: Pre-incubate the plate at room temperature for 15-30 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the FRET substrate working solution to all wells.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals for 15-30 minutes.

  • Data Analysis: Determine the initial velocity of the reaction for each well from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the development of potent and selective enzyme inhibitors. The comparative data presented in this guide underscore the potential of these analogs to target a diverse range of enzymes implicated in major human diseases. The chloro-substitution and other modifications to the indole ring system offer a rich chemical space for further optimization of inhibitory activity and selectivity.

Future research should focus on synthesizing and evaluating a broader library of this compound analogs to establish more comprehensive structure-activity relationships for each enzyme target. Furthermore, cellular and in vivo studies are warranted to translate the promising in vitro inhibitory efficacy into tangible therapeutic benefits. The detailed protocols provided herein serve as a robust foundation for such future investigations, ensuring the generation of high-quality, reproducible data.

References

A Comparative Guide to the Bioisosteric Replacement of the Nitrile Group in 6-Chloro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of potential bioisosteric replacements for the nitrile moiety in 6-Chloro-1H-indole-3-carbonitrile. As a foundational scaffold in medicinal chemistry, indole derivatives are prevalent in numerous therapeutic agents.[1] The nitrile group, in particular, is a versatile pharmacophore, yet its replacement offers a strategic avenue for optimizing drug-like properties.[2][3] This document explores the rationale, experimental execution, and anticipated outcomes of such modifications for researchers in drug discovery and development.

Introduction: The Parent Scaffold and the Rationale for Bioisosteric Modification

This compound is a privileged scaffold, with derivatives showing promise as potent inhibitors of targets like Tropomyosin Receptor Kinase (TRK), a key player in certain cancers.[4] The core structure consists of a chlorinated indole ring, which often provides a hydrophobic anchor for protein-ligand interactions, and a C3-substituted nitrile group.

The nitrile (-C≡N) group is a small, linear, and strongly electron-withdrawing moiety.[5] Its key pharmacological contributions include:

  • Hydrogen Bond Acceptor: The nitrogen lone pair can form crucial hydrogen bonds with amino acid residues (e.g., threonine, arginine, serine) in a protein's active site.[6][7]

  • Dipole Interactions: The significant dipole moment of the C≡N bond facilitates strong polar interactions within the binding pocket.[8]

  • Metabolic Stability: The nitrile group itself is generally robust against metabolic degradation.[3]

  • Bioisosteric Mimicry: It is often considered a classical bioisostere of carbonyl, hydroxyl, and halogen groups.[2][9]

Despite these advantages, the goals of lead optimization often demand modulation of a compound's properties to enhance efficacy, selectivity, and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Bioisosteric replacement is a cornerstone strategy for achieving these improvements without fundamentally altering the molecule's ability to bind its target.[10][11] Replacing the nitrile group can address potential liabilities such as metabolic pathways involving the indole ring (which can be influenced by the C3 substituent) or fine-tune the compound's solubility, lipophilicity, and binding kinetics.

Key Bioisosteric Replacements for the Nitrile Group

The selection of a suitable bioisostere aims to replicate the key electronic and steric properties of the nitrile group while introducing new physicochemical characteristics. Below, we compare several common heterocyclic and acyclic replacements.

The following diagram illustrates the strategic replacement of the nitrile group in the parent scaffold with various bioisosteric alternatives.

G cluster_parent Parent Compound cluster_bioisosteres Bioisosteric Replacements Parent This compound Oxadiazole 1,2,4-Oxadiazole Parent->Oxadiazole Thiadiazole 1,2,4-Thiadiazole Parent->Thiadiazole Tetrazole Tetrazole Parent->Tetrazole Trifluoromethyl Trifluoromethyl (-CF3) Parent->Trifluoromethyl Alkyne Terminal Alkyne Parent->Alkyne

Caption: Strategic overview of nitrile bioisosteric replacement.

The table below summarizes the anticipated effects of replacing the nitrile group in this compound with selected bioisosteres. These predictions are based on established principles in medicinal chemistry.[6][10][12]

Functional Group Structure Anticipated Physicochemical Properties Potential Pharmacological Impact
Nitrile (Parent) -C≡N- Strong H-bond acceptor- High dipole moment- Linear geometry- Moderate lipophilicity- Potent target engagement via H-bonding.- Generally good metabolic stability.[3]
1,2,4-Oxadiazole 5-membered ring- Maintains H-bond acceptor sites (2 N atoms).- More sterically demanding than nitrile.- Can lower pKa of indole N-H.- Generally improves aqueous solubility.- Can replicate nitrile's H-bonding pattern.- May alter binding orientation to access new interactions.- Often enhances metabolic stability.
1,2,4-Thiadiazole 5-membered ring- Weaker H-bond acceptor than oxadiazole.- Increased lipophilicity compared to oxadiazole.- Electron-withdrawing character similar to nitrile.- Potential for sulfur-specific interactions.- May improve cell permeability due to higher lipophilicity.
Tetrazole 5-membered ring- Acidic (pKa ~4.5-5), often negatively charged at physiological pH.- Excellent H-bond donor and acceptor.- Significantly increases polarity and solubility.- Can act as a carboxylic acid bioisostere.- Ionization can improve solubility but may reduce permeability.- Can form strong ionic interactions with target.
Trifluoromethyl -CF₃- Not a H-bond acceptor.- Strongly electron-withdrawing.- Highly lipophilic.- Sterically larger than nitrile.- Blocks oxidative metabolism at the C3 position.- Alters binding mode; relies on hydrophobic/dipolar interactions rather than H-bonds.- Can significantly improve metabolic stability and potency.[12][13]
Terminal Alkyne -C≡CH- Weak H-bond donor (terminal H).- Linear geometry similar to nitrile.- Less polar than nitrile.- Can participate in π-π stacking.- May maintain potency if linear geometry is critical.- Can serve as a reactive handle for covalent inhibitors.- Generally increases lipophilicity.

Experimental Protocols: Synthesis and Evaluation

A self-validating experimental workflow is crucial for objectively comparing the performance of each bioisosteric replacement. The protocols below outline the synthesis of the analogs from a common intermediate and a robust biological evaluation cascade.

The synthesis of the target analogs can be efficiently achieved from a common precursor, 6-chloro-1H-indole-3-carbaldehyde, which can be readily oxidized to the corresponding carboxylic acid.

G cluster_products Bioisosteric Analogs Start 6-Chloro-1H-indole Aldehyde 6-Chloro-1H-indole- 3-carbaldehyde Start->Aldehyde Vilsmeier-Haack Formylation Acid 6-Chloro-1H-indole- 3-carboxylic acid (Common Intermediate) Aldehyde->Acid Oxidation (e.g., Pinnick) Oxadiazole 1,2,4-Oxadiazole Acid->Oxadiazole 1. Activate (EDC) 2. Add Amidoxime 3. Cyclize (Heat) Thiadiazole 1,2,4-Thiadiazole Acid->Thiadiazole 1. Convert to Thioamide 2. Cyclize Tetrazole Tetrazole Acid->Tetrazole Via Nitrile intermediate + NaN3

Caption: General synthetic pathway to heterocyclic bioisosteres.

Step-by-Step Protocol (Example: 1,2,4-Oxadiazole Synthesis):

  • Oxidation: To a solution of 6-chloro-1H-indole-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., t-BuOH/THF), add 2-methyl-2-butene (5.0 eq) and a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate in water. Stir at room temperature until completion. Extract the product, 6-chloro-1H-indole-3-carboxylic acid.

  • Amide Coupling: To the carboxylic acid (1.0 eq) in DMF, add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes.

  • Amidoxime Addition: Add the desired amidoxime (e.g., acetamidoxime, 1.1 eq) and a base like DIPEA (2.0 eq) to the activated acid solution. Stir at room temperature for 12-18 hours.

  • Cyclization: Isolate the intermediate O-acyl amidoxime. Heat the intermediate in a high-boiling solvent such as toluene or xylene at reflux for 4-8 hours to induce thermal cyclodehydration, yielding the 3-(1,2,4-oxadiazol-3-yl)-6-chloro-1H-indole analog.

  • Purification: Purify the final compound using column chromatography on silica gel. Characterize using ¹H NMR, ¹³C NMR, and HRMS.

A tiered screening approach ensures efficient identification of promising candidates. Assuming the parent compound is a TRK kinase inhibitor, the following cascade would be appropriate.[4]

G Library Synthesized Analogs Assay1 Primary Screen: TRK-A Biochemical Assay (e.g., Kinase-Glo®) Library->Assay1 Determine IC50 Assay2 Secondary Screen: Cell-Based Proliferation Assay (KM12 Cell Line) Assay1->Assay2 Confirm Cellular Potency (EC50) Assay3 Selectivity Panel: Screen against related kinases (TRK-B, TRK-C, etc.) Assay2->Assay3 Assess Selectivity Profile Assay4 In Vitro ADME: - Liver Microsomal Stability - Plasma Stability - Caco-2 Permeability Assay3->Assay4 Evaluate Drug-like Properties Lead Lead Candidate Assay4->Lead

Caption: Tiered workflow for biological evaluation of analogs.

Protocol: TRK-A Biochemical Potency Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of test compounds in DMSO.

  • Kinase Reaction: To a 384-well plate, add the reaction buffer, recombinant TRK-A enzyme, and the substrate (e.g., a biotinylated peptide). Add the test compounds (final DMSO concentration <1%).

  • Initiation: Initiate the kinase reaction by adding ATP at its Km concentration. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega).

  • Data Analysis: Measure luminescence using a plate reader. Convert raw data to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Conclusion and Future Outlook

The bioisosteric replacement of the nitrile group in this compound presents a powerful strategy for modulating its pharmacological profile. Heterocyclic replacements like 1,2,4-oxadiazoles can effectively mimic the hydrogen-bonding capabilities of the nitrile while potentially improving solubility and metabolic stability. Acyclic replacements such as the trifluoromethyl group offer an alternative approach, enhancing lipophilicity and blocking metabolic pathways, which can lead to increased potency and better in vivo half-life.[12][13]

The choice of bioisostere is not arbitrary; it is a hypothesis-driven decision based on the specific optimization goals. A systematic approach involving parallel synthesis and a robust evaluation cascade, as outlined in this guide, is essential for validating these hypotheses. By objectively comparing the performance of each analog against the parent nitrile compound, researchers can rationally design next-generation molecules with superior therapeutic potential.

References

A Head-to-Head Comparison of 6-Chloro-1H-indole-3-carbonitrile with Established Therapeutic Agents in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold remains a privileged structure, celebrated for its vast therapeutic potential across numerous disease areas.[1][2] This guide provides a detailed head-to-head comparison of a novel investigational compound, 6-Chloro-1H-indole-3-carbonitrile, with established, front-line therapeutic agents. Drawing upon mechanistic insights and established in vitro screening protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this promising new chemical entity.

For the purpose of this guide, we will position this compound as a putative anti-cancer agent. This hypothesis is grounded in the extensive body of literature demonstrating the potent anti-proliferative and cytotoxic effects of indole derivatives.[3][4] Specifically, derivatives of 1H-indole-3-carbonitrile have shown promise as inhibitors of key oncogenic pathways.[5]

Our comparison will focus on three pillars of cancer chemotherapy, each representing a distinct mechanism of action:

  • Paclitaxel: A mitotic inhibitor that targets microtubule dynamics.

  • Erlotinib: A tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR).

  • Doxorubicin: A topoisomerase inhibitor that intercalates with DNA.[3]

Through a detailed examination of their mechanisms, and by outlining rigorous experimental protocols for their direct comparison, this guide will illuminate the potential therapeutic standing of this compound.

Section 1: Mechanistic Overview

A fundamental aspect of drug evaluation is the elucidation of its mechanism of action. Here, we dissect the molecular pathways through which our investigational compound and the established agents exert their anti-cancer effects.

The Putative Mechanism of this compound

While direct experimental data for this compound is emerging, extensive research on closely related indole derivatives suggests a primary mechanism centered on the disruption of microtubule polymerization. This leads to a cascade of events culminating in apoptotic cell death. The key steps are hypothesized as follows:

  • Binding to β-tubulin: The indole core, a bioisostere for other tubulin-binding motifs, is predicted to interact with the colchicine-binding site on β-tubulin.

  • Inhibition of Microtubule Polymerization: This binding event prevents the assembly of α- and β-tubulin dimers into microtubules.

  • Mitotic Arrest: The disruption of microtubule dynamics leads to a dysfunctional mitotic spindle, causing cell cycle arrest in the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Indole 6-Chloro-1H-indole- 3-carbonitrile Tubulin β-tubulin (Colchicine site) Indole->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Prevents Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Putative mechanism of this compound.

Paclitaxel: The Microtubule Stabilizer

Paclitaxel, a cornerstone of chemotherapy for decades, also targets microtubules but with an opposing mechanism to our investigational compound.[4][6]

  • Mechanism: Instead of inhibiting polymerization, paclitaxel binds to the β-tubulin subunit and stabilizes microtubules, preventing their disassembly.[1][4] This leads to the formation of abnormal, non-functional microtubule bundles, mitotic arrest, and subsequent apoptosis.[1][6]

Paclitaxel Paclitaxel Tubulin β-tubulin Paclitaxel->Tubulin Binds to Stabilization Microtubule Stabilization Paclitaxel->Stabilization Promotes Depolymerization Microtubule Depolymerization Tubulin->Depolymerization Inhibits Spindle Mitotic Spindle Dysfunction Stabilization->Spindle Causes Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Mechanism of action of Paclitaxel.

Erlotinib: The EGFR Tyrosine Kinase Inhibitor

Erlotinib represents the class of targeted therapies, specifically inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[2][5]

  • Mechanism: Erlotinib competitively and reversibly binds to the ATP-binding site of the EGFR tyrosine kinase domain.[7] This blocks the phosphorylation of EGFR and downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.[2]

Erlotinib Erlotinib EGFR EGFR Tyrosine Kinase Domain Erlotinib->EGFR Binds to Phosphorylation EGFR Autophosphorylation EGFR->Phosphorylation Inhibits ATP ATP Signaling Downstream Signaling (MAPK, PI3K/Akt) Phosphorylation->Signaling Blocks Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibits Apoptosis Apoptosis Signaling->Apoptosis Promotes

Caption: Mechanism of action of Erlotinib.

Doxorubicin: The Topoisomerase II Inhibitor and DNA Intercalator

Doxorubicin is a potent and widely used chemotherapeutic agent with a multi-faceted mechanism of action.[3][]

  • Mechanism: Its primary modes of action are:

    • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.[3][9]

    • Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and apoptosis.[][9]

    • Generation of Reactive Oxygen Species (ROS): Doxorubicin can also generate free radicals that damage cellular components, including DNA and cell membranes.[10]

Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates into TopoII Topoisomerase II Doxorubicin->TopoII Inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates Intercalation DNA Intercalation TopoII_Complex Topoisomerase II- DNA Complex TopoII->TopoII_Complex Stabilizes Replication DNA Replication & Transcription Intercalation->Replication Inhibits Breaks DNA Double-Strand Breaks TopoII_Complex->Breaks Causes Damage Cellular Damage ROS->Damage Induces Apoptosis Apoptosis Breaks->Apoptosis Induces Damage->Apoptosis Induces

Caption: Mechanism of action of Doxorubicin.

Section 2: In Vitro Performance Comparison

The cornerstone of preclinical drug evaluation is the assessment of a compound's potency against a panel of cancer cell lines. This section outlines the expected cytotoxic profiles of this compound and the established agents.

Cytotoxicity Profile (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. The following table presents a comparative summary of IC50 values against a selection of common cancer cell lines.

Disclaimer: The IC50 values for this compound are hypothetical and projected based on the activity of structurally similar indole derivatives. These values serve as a benchmark for future experimental validation.

Cell LineCancer TypeThis compound (IC50, µM) (Hypothetical)Paclitaxel (IC50, µM)[11]Erlotinib (IC50, µM)[12]Doxorubicin (IC50, µM)[13]
MCF-7 Breast Adenocarcinoma0.5 - 5.00.0025 - 0.0075>100.1 - 2.5
HCT116 Colon Carcinoma0.1 - 2.5~0.005>100.1 - 0.5
A549 Lung Carcinoma1.0 - 10.00.002 - 0.011 - 5>20

Rationale for Cell Line Selection:

  • MCF-7: A well-characterized, estrogen receptor-positive breast cancer cell line, widely used in anti-cancer drug screening.

  • HCT116: A human colon cancer cell line with a wild-type p53 status, making it a valuable model for studying apoptosis induction.

  • A549: A human lung adenocarcinoma cell line, relevant for evaluating therapies against non-small cell lung cancer.

Section 3: Experimental Protocols for Head-to-Head Comparison

To ensure a robust and unbiased comparison, standardized experimental protocols are paramount. This section provides detailed, step-by-step methodologies for key in vitro assays.

General Experimental Workflow

The overall workflow for the in vitro comparison is depicted below. This systematic approach ensures that data is collected in a logical and reproducible manner.

Start Start: Compound Preparation Cell_Culture Cell Culture (MCF-7, HCT116, A549) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT/XTT) Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanistic Mechanism of Action Assays IC50->Mechanistic Tubulin_Assay Tubulin Polymerization Assay Mechanistic->Tubulin_Assay Kinase_Assay EGFR Kinase Inhibition Assay Mechanistic->Kinase_Assay Topo_Assay Topoisomerase II Inhibition Assay Mechanistic->Topo_Assay Data_Analysis Data Analysis & Comparison Tubulin_Assay->Data_Analysis Kinase_Assay->Data_Analysis Topo_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for the in vitro comparison of anticancer agents.

Protocol 1: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Selected cancer cell lines (MCF-7, HCT116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound, Paclitaxel, Erlotinib, Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[14]

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Fluorescent reporter dye

  • Test compounds

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls

  • 96-well, half-area, black plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin, general tubulin buffer, GTP, and the fluorescent reporter.

  • Compound Addition: Add the test compounds and controls at various concentrations to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiation of Polymerization: To start the reaction, add the ice-cold tubulin reaction mix to each well.

  • Fluorescence Monitoring: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes at 37°C.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of fluorescence indicates inhibition of polymerization, while an increase suggests stabilization.

Protocol 3: EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.[15]

Materials:

  • Recombinant human EGFR kinase

  • Kinase reaction buffer

  • ATP

  • Peptide substrate (e.g., a poly(Glu, Tyr) peptide)

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the test compound at various concentrations, and the EGFR enzyme.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to deplete the remaining ATP.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ADP formed and thus to the kinase activity.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Protocol 4: Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II.[16][17]

Materials:

  • Human topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase II reaction buffer

  • ATP

  • Test compounds

  • Known topoisomerase II inhibitor (e.g., Etoposide) as a control

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the topoisomerase II reaction buffer, ATP, supercoiled DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add the topoisomerase II enzyme to initiate the reaction. Incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled (unrelaxed) and relaxed DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Data Analysis: Inhibition of topoisomerase II activity is indicated by a decrease in the amount of relaxed DNA compared to the no-drug control.

Section 4: Conclusion and Future Directions

This guide provides a comprehensive framework for the head-to-head comparison of the novel investigational compound, this compound, with the established anticancer agents Paclitaxel, Erlotinib, and Doxorubicin. Based on the extensive literature on related indole derivatives, this compound is posited to act as a microtubule polymerization inhibitor, a mechanism distinct from the microtubule-stabilizing effect of Paclitaxel, the tyrosine kinase inhibition of Erlotinib, and the DNA-damaging properties of Doxorubicin.

The provided experimental protocols offer a robust methodology for validating the putative mechanism of action of this compound and for quantifying its cytotoxic potency relative to these established drugs. The hypothetical IC50 values presented serve as a benchmark for these future studies.

Successful validation of the predicted activity and potency of this compound would position it as a promising lead compound for further preclinical development. Future investigations should focus on its selectivity for cancer cells over normal cells, its in vivo efficacy in animal models, and a thorough characterization of its pharmacokinetic and toxicological profiles. The continued exploration of novel indole derivatives like this compound is essential for the discovery of next-generation cancer therapeutics with improved efficacy and safety profiles.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Quantifying 6-Chloro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Quantification

6-Chloro-1H-indole-3-carbonitrile is a halogenated indole derivative of significant interest in medicinal chemistry and pharmaceutical development, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The accurate and precise quantification of this compound is paramount, underpinning everything from reaction yield calculations and purity assessments to stability studies and quality control of the final product. When analytical data is generated across different stages of development or by different laboratories, ensuring the consistency and reliability of results becomes a critical challenge.

This guide provides an in-depth, experience-driven comparison of two common yet distinct analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. We will move beyond a simple listing of procedures to explore the causality behind methodological choices and present a framework for cross-validation. Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results under different conditions, such as when comparing two different methods.[1] This process is essential for ensuring data integrity and building confidence in analytical outcomes throughout the drug development lifecycle.[2][3]

Pillar 1: Strategic Selection of Analytical Technologies

The choice of an analytical method is never arbitrary; it is a strategic decision dictated by the specific requirements of the analysis. For this guide, we compare a workhorse of the industry with a high-sensitivity specialist.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a cornerstone of quality control labs worldwide.[4] Its robustness, cost-effectiveness, and simplicity make it ideal for routine analyses where analyte concentrations are relatively high. Given that this compound possesses a chromophore in its indole structure, it is expected to have strong UV absorbance, making HPLC-UV a suitable method.[4]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers unparalleled sensitivity and selectivity.[5] By monitoring specific mass-to-charge (m/z) transitions of the target analyte, it can quantify compounds at very low concentrations, even in complex matrices like biological fluids. This makes it the gold standard for bioanalysis, impurity profiling, and any application demanding the highest degree of certainty and the lowest possible detection limits.[5][6]

The cross-validation exercise between these two methods will therefore not only confirm the performance of each but also clearly define their optimal application domains.

Pillar 2: The Cross-Validation Protocol: A Self-Validating System

Our experimental design is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[7][8] The objective is to demonstrate that each analytical procedure is fit for its intended purpose.[8]

Overall Experimental Workflow

The cross-validation process follows a structured path to ensure data from both HPLC-UV and LC-MS/MS are directly comparable.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Parallel Analysis cluster_eval Phase 3: Data Evaluation & Comparison prep_start Prepare Single Primary Stock of this compound prep_cal Create Serial Dilutions for Calibration Standards (CS) prep_start->prep_cal From same stock prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High) prep_start->prep_qc From same stock hplc Analyze CS & QC Samples using Validated HPLC-UV Method prep_cal->hplc lcms Analyze CS & QC Samples using Validated LC-MS/MS Method prep_cal->lcms prep_qc->hplc Analyze identical sets prep_qc->lcms Analyze identical sets eval_params Determine Validation Parameters for Each Method: Linearity, Accuracy, Precision, LOD, LOQ hplc->eval_params lcms->eval_params compare Statistically Compare QC Results Between HPLC-UV and LC-MS/MS eval_params->compare conclusion Draw Conclusion on Method Comparability and Define Appropriate Use Cases compare->conclusion

Caption: Cross-validation workflow from sample preparation to final analysis.

Step 1: Preparation of Standards and Quality Control (QC) Samples

To ensure a true comparison, all calibration standards and QC samples must originate from the same accurately weighed primary stock solution.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a Class A volumetric flask. This serves as the single source for all subsequent dilutions.

  • Calibration Standards: Perform serial dilutions from the primary stock using a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards at concentrations of 100, 50, 25, 10, 5, 1, and 0.5 µg/mL for HPLC-UV and 100, 50, 10, 5, 1, 0.5, and 0.1 ng/mL for LC-MS/MS.

  • QC Samples: From the same primary stock, prepare three independent QC samples:

    • High QC (HQC): 80 µg/mL (HPLC) / 80 ng/mL (LC-MS/MS)

    • Mid QC (MQC): 40 µg/mL (HPLC) / 40 ng/mL (LC-MS/MS)

    • Low QC (LQC): 2 µg/mL (HPLC) / 2 ng/mL (LC-MS/MS)

Step 2: Method 1 - HPLC-UV Protocol

This method is designed for robustness and is typical for routine quality control.

  • Instrumentation & Conditions:

    • System: Standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 280 nm, selected based on the UV absorbance spectrum of indole compounds.[9]

    • Injection Volume: 10 µL.

  • Experimental Procedure:

    • Equilibrate the system with the mobile phase for at least 30 minutes until a stable baseline is achieved.

    • Perform a system suitability test by injecting the MQC sample five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2%.[7]

    • Inject the calibration standards in increasing order of concentration.

    • Inject the QC samples in triplicate (n=3).

    • Construct a calibration curve by plotting the peak area against the concentration and determine the linearity (R²).

    • Quantify the concentration of the QC samples using the calibration curve.

Step 3: Method 2 - LC-MS/MS Protocol

This method is optimized for high sensitivity and selectivity, making it suitable for trace-level quantification.

  • Instrumentation & Conditions:

    • System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MS/MS Transition (MRM): For this compound (M.W. 176.6 g/mol ), the protonated molecule [M+H]⁺ is m/z 177. A plausible fragmentation would involve the loss of HCN, leading to a product ion. The transition would be m/z 177 -> 150 . This specific transition provides high selectivity.

  • Experimental Procedure:

    • Equilibrate the system with the initial mobile phase conditions.

    • Optimize MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of the analyte.

    • Perform a system suitability test using the MQC sample (n=5), with %RSD for peak area and retention time ≤ 5%.

    • Inject the calibration standards from low to high concentration.

    • Inject the QC samples in triplicate (n=3).

    • Construct a calibration curve using the peak area ratio (analyte/internal standard, if used) versus concentration.

    • Quantify the QC samples using the generated curve.

Pillar 3: Comparative Data Analysis & Interpretation

The results from the validation experiments are summarized below. This data, while hypothetical, reflects typical performance characteristics observed for these techniques.

Table 1: Linearity and Sensitivity
ParameterHPLC-UVLC-MS/MSCausality & Insight
Linear Range 0.5 - 100 µg/mL0.1 - 100 ng/mLThe mass spectrometer's ability to filter out chemical noise provides a much wider dynamic and linear range at lower concentrations.
Correlation (R²) > 0.999> 0.998Both methods demonstrate excellent linearity within their respective ranges, a prerequisite for accurate quantification.[10]
LOD 0.15 µg/mL0.03 ng/mLLimit of Detection is fundamentally superior in LC-MS/MS due to its high selectivity; it detects mass, not just UV absorbance.
LOQ 0.5 µg/mL0.1 ng/mLThe Limit of Quantitation, the lowest concentration measured with acceptable accuracy and precision, is ~5000x lower for LC-MS/MS.
Table 2: Accuracy and Precision

Accuracy (% Recovery) and Precision (%RSD) are determined by analyzing the QC samples. ICH guidelines suggest an acceptance criterion of ±15% for accuracy and ≤15% RSD for precision (except at the LOQ, where ±20% and ≤20% are acceptable).

QC LevelHPLC-UV (% Recovery ± %RSD)LC-MS/MS (% Recovery ± %RSD)Causality & Insight
HQC 101.2% ± 1.8%98.7% ± 2.5%Both methods show excellent accuracy and precision at high concentrations, as expected.
MQC 99.5% ± 2.1%102.1% ± 3.1%Performance remains strong and well within acceptance criteria for both techniques in the mid-range.
LQC 103.8% ± 4.5%104.5% ± 6.8%At lower concentrations, a slight increase in variability is normal, but both methods perform reliably.
Logical Comparison of Method Attributes

The choice between these two validated methods depends entirely on the analytical question being asked.

G cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc_node Attribute Performance (for this compound) Best Use Case Sensitivity Moderate (µg/mL) Routine QC, Purity Analysis Selectivity Good (Chromatographic) Simple Matrices Cost/Sample Low High-Throughput Screening Robustness High Standardized Release Testing lcms_node Attribute Performance (for this compound) Best Use Case Sensitivity Exceptional (pg-ng/mL) Bioanalysis, Trace Impurity Selectivity Excellent (Mass-based) Complex Matrices (Plasma, Tissue) Cost/Sample High Regulated Bioequivalence Studies Robustness Moderate-High Metabolite Identification

Caption: Head-to-head comparison of HPLC-UV and LC-MS/MS attributes.

Conclusion: A Symbiotic Approach to Quantification

This cross-validation guide demonstrates that both HPLC-UV and LC-MS/MS are highly effective and reliable for the quantification of this compound, provided they are used within their validated capabilities. The data confirms that the methods, while vastly different in sensitivity, produce comparable results for accuracy and precision within their overlapping operational ranges.

  • HPLC-UV stands as the validated method of choice for routine applications, such as quality control and batch release testing, where concentrations are in the µg/mL range and matrix complexity is low. Its operational simplicity and low cost are significant advantages.

  • LC-MS/MS is the indispensable tool for applications requiring ultra-high sensitivity and selectivity. It is the only viable option for bioanalytical studies (e.g., pharmacokinetics), trace-level impurity analysis, and any scenario involving complex sample matrices where interferences could compromise UV-based detection.

Ultimately, these methods are not competitors but complementary tools in the analytical scientist's arsenal. A comprehensive analytical strategy for a compound like this compound will leverage both: HPLC-UV for the bulk of routine work and LC-MS/MS for the most demanding and sensitive applications, with the cross-validation data presented here providing the authoritative bridge of trust between them.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 6-Chloro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 6-Chloro-1H-indole-3-carbonitrile. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that safety and compliance are integrated into your laboratory's workflow.

Guiding Principle: Hazard-Informed Waste Management

The cornerstone of proper chemical disposal is a thorough understanding of the substance's potential hazards. While a specific, validated Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard assessment can be constructed by examining its structural components: a chlorinated indole core and a nitrile functional group. This principle of "structure-activity relationship" is a standard and necessary practice in chemical safety.

Our disposal protocol is therefore based on the known hazards of analogous compounds and the regulatory frameworks governing halogenated organic nitriles. The primary directive is to prevent environmental release and ensure the safety of all personnel involved in the handling and disposal process.

Hazard Assessment and Profile

This compound must be treated as a hazardous substance. Based on data from structurally similar chemicals like 6-Chloro-1H-indole and Indole-3-carbonitrile, we can infer a likely hazard profile.[1][2]

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Nitrile compounds can be toxic, and chlorinated aromatics often exhibit significant biological activity.

  • Irritation: Expected to be a skin, eye, and respiratory tract irritant.[1][4]

  • Environmental Hazard: Halogenated organic compounds are noted for their potential environmental persistence and can be toxic to aquatic life.[5] Therefore, this compound must never be disposed of down the drain.[3]

  • Combustion Byproducts: During incineration, thermal decomposition will likely produce toxic and corrosive gases, including hydrogen chloride, nitrogen oxides (NOx), and carbon monoxide.[1] This is a critical consideration for the final disposal method.

Table 1: Hazard Profile and Handling Summary
ParameterSummary & Recommended Action
GHS Classification (Inferred) Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2; Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory).[2][6]
Personal Protective Equipment (PPE) Eyes: Chemical safety goggles and face shield. Hands: Chemical-resistant nitrile or neoprene gloves.[7] Body: Chemical-resistant lab coat. Respiratory: Use only within a certified chemical fume hood.[7]
Incompatible Materials Strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[2]
Primary Disposal Concern Halogenated Waste Stream. Must be segregated from non-halogenated waste.[8]
Spill Response Absorb with inert, non-combustible material (e.g., vermiculite, sand), collect into a sealed container for hazardous waste disposal.[5]

Regulatory Framework: Compliance is Non-Negotiable

All chemical waste disposal is governed by strict local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for classifying their hazardous waste.[6] Chlorinated organic compounds often fall under specific EPA waste codes. It is the generator's responsibility to make this determination to ensure complete and accurate classification.[1]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions, including the proper handling of hazardous substances through its Hazard Communication Standard (29 CFR 1910.1200).[6] Following established work-practice guidelines for handling potentially cytotoxic or highly potent compounds is considered best practice.[9][10]

Operational Protocol for Disposal

This section provides a step-by-step methodology for the safe segregation and disposal of waste streams containing this compound. The cardinal rule is the strict segregation of halogenated waste.[8] Co-mingling halogenated and non-halogenated waste streams complicates the final disposal process, increases costs, and can pose additional risks during incineration.[11]

Step 1: Identify and Segregate All Waste Streams

At the point of generation, identify everything that has come into contact with this compound. This includes:

  • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (gloves, disposable lab coats), weigh boats, and contaminated bench paper.

  • Liquid Waste: Solutions containing the compound, and solvents used to rinse contaminated glassware.

  • Sharps: Contaminated needles, Pasteur pipettes, or broken glass.

  • Empty Containers: The original container of the chemical.

Step 2: Prepare the Designated Waste Container
  • Select the Correct Container: Use a container approved for hazardous waste that is compatible with the waste type (e.g., a high-density polyethylene container for liquids). The container must have a secure, vapor-tight lid.[8][12]

  • Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[12] Clearly write:

    • "Waste this compound"

    • List all chemical constituents, including solvents, with their approximate percentages. Acronyms are not acceptable.[12]

    • Mark the appropriate hazard characteristics (e.g., Toxic, Irritant).

    • The date accumulation started.

Step 3: Accumulate Waste Safely
  • Solid Waste: Carefully place all contaminated solid materials directly into a designated, labeled hazardous waste container. For the pure compound, this should be done inside a chemical fume hood to prevent inhalation of any dust.

  • Liquid Waste: Using a funnel, pour liquid waste into the designated halogenated liquid waste container. This container must be kept in secondary containment to prevent spills.[11]

  • Empty Container Decontamination & Disposal:

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • The first two rinsates are considered hazardous and must be added to your halogenated liquid waste container. The final rinse may be managed similarly.

    • After rinsing, deface the original label completely.[8] The container can then be disposed of according to your institution's policy for rinsed chemical containers.

  • Container Management: Keep the hazardous waste container securely closed at all times except when adding waste.[12] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[11]

Step 4: Arrange for Final Disposal

Once the waste container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. Do not remove the waste from the laboratory yourself. The final disposal method will be determined by your EHS office and their licensed waste vendor, but it will almost certainly involve high-temperature incineration with flue gas scrubbing to neutralize the acidic gases produced.[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste generated from work with this compound.

G cluster_waste_types Identify Waste Stream cluster_actions Segregation & Containment start Generation of Waste Containing this compound solid Solid Waste (Unused chemical, gloves, paper) start->solid liquid Liquid Waste (Solutions, rinsates) start->liquid sharps Contaminated Sharps (Needles, glass) start->sharps container Empty Stock Container start->container solid_container Place in Labeled Halogenated Solid Waste Container solid->solid_container liquid_container Pour into Labeled Halogenated Liquid Waste Container (in secondary containment) liquid->liquid_container sharps_container Place in Puncture-Proof Sharps Container sharps->sharps_container rinse Triple-Rinse with Solvent container->rinse final_pickup Arrange for EHS Pickup for Incineration solid_container->final_pickup liquid_container->final_pickup sharps_container->final_pickup rinsate Collect Rinsate into Halogenated Liquid Waste rinse->rinsate Rinsate is Hazardous defaced_container Dispose of Defaced Container per Institutional Policy rinse->defaced_container After Rinsing rinsate->liquid_container

Caption: Waste Segregation Workflow for this compound.

Emergency Procedures: Spill and Exposure

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Small Spill (in a fume hood): Absorb the spill with an inert material such as vermiculite or sand. Scoop up the material and place it into a sealed, labeled hazardous waste container. Clean the area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spill: Evacuate the laboratory immediately. Alert others in the area and contact your institution's EHS and emergency response team.

By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.